molecular formula C17H22ClN5O3 B1148838 (+/-)-5'-Chloro-5'-deoxy-ENBA CAS No. 103626-26-2

(+/-)-5'-Chloro-5'-deoxy-ENBA

Cat. No.: B1148838
CAS No.: 103626-26-2
M. Wt: 379.84
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-5'-Chloro-5'-deoxy-ENBA, also known as this compound, is a useful research compound. Its molecular formula is C17H22ClN5O3 and its molecular weight is 379.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O3/c18-5-11-13(24)14(25)17(26-11)23-7-21-12-15(19-6-20-16(12)23)22-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,24-25H,1-5H2,(H,19,20,22)/t8?,9?,10?,11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGDYDNVNCGBT-STHLEMNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655303
Record name N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103626-26-2
Record name N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of (+/-)-5'-Chloro-5'-deoxy-ENBA, a critical research tool for professionals in pharmacology and drug development. We will dissect its molecular interactions, cellular signaling cascades, and the experimental methodologies used to validate its function, offering field-proven insights into its mechanism of action as a potent and selective adenosine A1 receptor agonist.

Part 1: Molecular Profile and Receptor Binding Affinity

This compound, chemically known as N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic adenosine derivative designed for high-affinity, selective interaction with the adenosine A1 receptor (A1AR).[1][2] The A1AR is a G protein-coupled receptor (GPCR) widely distributed throughout the body, notably in the brain, heart, and adipose tissue, making it a significant therapeutic target for neurological and cardiovascular conditions.[3][4]

The efficacy and safety of a receptor agonist are fundamentally tied to its binding profile. High affinity ensures that the compound can effectively bind its target at low concentrations, while high selectivity ensures that it does not inadvertently activate other related receptors, which could lead to undesirable off-target effects. This compound excels in both areas. It demonstrates sub-nanomolar affinity for the human A1AR and substantial selectivity over other adenosine receptor subtypes (A2A, A2B, and A3).[1][5]

Quantitative Data: Binding Affinity Profile

The binding affinity of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeInhibition Constant (Ki) in nMSelectivity (fold vs. A1)
Adenosine A1 0.51 -
Adenosine A2A1340~2627-fold
Adenosine A2B2740~5372-fold
Adenosine A31290~2529-fold
Data sourced from Tocris Bioscience and BioCrick.[1][6]

This high degree of selectivity is a critical attribute, making this compound an invaluable tool for specifically probing A1AR function without the confounding influence of other adenosine receptor signaling.

Experimental Protocol: Competitive Radioligand Binding Assay

To establish the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is the gold standard.[7] This protocol is a self-validating system; the displacement of a known high-affinity radioligand provides direct evidence of competitive binding at the same orthosteric site.

Objective: To determine the Ki of this compound at the human adenosine A1 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing the human A1AR (e.g., HEK-293).

  • [3H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity, selective A1AR antagonist radioligand.[8]

  • This compound (test compound).

  • Theophylline (a non-selective adenosine antagonist for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester/filtration apparatus.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Thaw the A1AR-expressing cell membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.

  • Compound Dilution: Prepare a serial dilution of this compound, typically from 10 µM down to 1 pM.

  • Assay Setup: In a 96-well plate, combine the diluted membranes, a fixed concentration of [3H]-DPCPX (approximately at its Kd value, e.g., 1-5 nM), and the varying concentrations of the test compound.[8]

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 5 mM Theophylline) to saturate all specific binding sites.[9]

    • Test Compound: Wells with membranes, radioligand, and each concentration of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[9][10]

  • Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes, and thus the bound radioligand, are trapped on the filter. Wash the filters 3-5 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound. This will generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep_mem Prepare A1AR Membranes incubate Combine Membranes, Radioligand, & Test Compound in 96-well Plate prep_mem->incubate prep_ligand Serially Dilute Test Compound prep_ligand->incubate prep_radio Prepare Radioligand ([3H]-DPCPX) prep_radio->incubate incubate_eq Incubate to Reach Equilibrium (60-90 min) incubate->incubate_eq filter Rapid Filtration (Separate Bound/Free) incubate_eq->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Calculate IC50 & Ki (Cheng-Prusoff Equation) count->analyze caption Workflow for Competitive Radioligand Binding Assay.

Workflow for Competitive Radioligand Binding Assay.

Part 2: Cellular Mechanism of Action

As an A1AR agonist, this compound initiates a specific intracellular signaling cascade upon binding to the receptor. The A1AR is canonically coupled to the inhibitory G protein, Gi/o.[12][13] This coupling is the primary mechanism through which the receptor exerts its physiological effects.

The Canonical Gi-Coupled Pathway:

  • Agonist Binding: this compound binds to the extracellular domain of the A1AR, inducing a conformational change.

  • G Protein Activation: This conformational change allows the receptor to activate its associated heterotrimeric Gi protein. The Gi protein releases its bound GDP and binds GTP, causing it to dissociate into its Gαi and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[14]

  • Reduction in cAMP: Adenylyl cyclase is responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger.[15] By inhibiting this enzyme, A1AR activation leads to a decrease in the intracellular concentration of cAMP.[10]

  • Downstream Effects: A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins, ultimately leading to the cellular response.[15]

Beyond the canonical pathway, the dissociated Gβγ subunits can also directly modulate other effectors, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type voltage-gated calcium channels.[12] This modulation contributes to the neuroprotective and antiarrhythmic effects associated with A1AR activation by hyperpolarizing the cell membrane and reducing neurotransmitter release.[3][16]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist 5'-Cl-5'-d-ENBA receptor A1 Adenosine Receptor (A1AR) agonist->receptor Binds g_protein Gi Protein Gαi Gβγ receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein:ga->ac Inhibits atp ATP camp cAMP atp->camp Converts AC pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active response Cellular Response pka_active->response Phosphorylates Targets caption Canonical A1AR Gi-coupled signaling pathway.

Canonical A1AR Gi-coupled signaling pathway.
Experimental Protocol: cAMP Inhibition Assay

To confirm that this compound functions as an agonist and activates the Gi pathway, a functional assay measuring cAMP levels is essential. Since A1AR activation inhibits cAMP production, the assay is designed to measure a decrease from a stimulated baseline.

Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by this compound.

Materials:

  • A1AR-expressing cells (e.g., CHO or HEK-293 cells).

  • Forskolin (a direct activator of adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • This compound (test agonist).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17]

  • Cell culture medium and lysis buffer.

Methodology:

  • Cell Seeding: Seed the A1AR-expressing cells into a 96-well plate and culture overnight to allow for adherence.[17]

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for 15-30 minutes. This step is crucial as it prevents the breakdown of cAMP, amplifying the signal window.

  • Stimulation and Inhibition: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate a high baseline level of cAMP production. Simultaneously, add the serial dilutions of this compound to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided with the cAMP assay kit. This releases the intracellular cAMP for detection.

  • cAMP Detection: Perform the detection step according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[17]

  • Data Acquisition: Read the plate using a compatible plate reader (e.g., measuring fluorescence ratio for HTRF).

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Emax (maximal inhibition).

Part 3: Pharmacological Validation and Therapeutic Potential

The molecular and cellular actions of this compound translate into significant physiological effects. In vivo studies have demonstrated its efficacy in models of neuropathic pain and tremor.[16][18] For instance, systemic administration of the compound has been shown to reduce thermal hyperalgesia and mechanical allodynia in mice with nerve injuries.[18]

A critical step in validating the mechanism of action is demonstrating that these in vivo effects are specifically mediated by the A1AR. This is achieved by using a selective A1AR antagonist, such as DPCPX. Studies show that pre-treatment with DPCPX prevents or reverses the antinociceptive and tremorolytic effects of this compound.[16][18] This provides authoritative evidence that the compound's pharmacological activity is a direct consequence of its engagement with the A1 adenosine receptor.

The potent and selective nature of this compound, coupled with its ability to cross the blood-brain barrier, makes it not only a valuable research tool but also a lead compound for investigating the therapeutic potential of A1AR agonism in conditions such as chronic pain and movement disorders.[6][19]

Conclusion

This compound is a highly selective, high-affinity agonist of the adenosine A1 receptor. Its mechanism of action is initiated by binding to the A1AR, which activates the inhibitory Gi protein, leading to a reduction in intracellular cAMP levels and modulation of ion channel activity. This primary mechanism has been rigorously validated through a combination of competitive radioligand binding assays to confirm its affinity and selectivity, and functional cAMP assays to demonstrate its agonist activity. The specific reversal of its potent in vivo pharmacological effects by A1AR antagonists provides the definitive link between its molecular action and its physiological function. For researchers and drug developers, this compound serves as a quintessential tool for exploring the complex roles of the A1 adenosine receptor in health and disease.

References

  • Wikipedia. (2023). Adenosine A1 receptor. Retrieved from [Link]

  • Ghasemi, M., et al. (2016). A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. Mol Neurobiol. Retrieved from [Link]

  • BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. Retrieved from [Link]

  • Li, Y., et al. (2003). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research. Retrieved from [Link]

  • He, J., et al. (2005). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Retrieved from [Link]

  • van der Klein, P. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry. Retrieved from [Link]

  • Shainberg, A., et al. (1993). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. Biochemical Pharmacology. Retrieved from [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules. Retrieved from [Link]

  • Townsend-Nicholson, A., & Schofield, P. R. (1995). A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • Bussmann, H., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Retrieved from [Link]

  • Popoli, P., et al. (2014). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. CNS Neuroscience & Therapeutics. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Barret, O., et al. (2019). Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kim, Y. C., et al. (1993). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney International. Retrieved from [Link]

  • ResearchGate. (n.d.). Tremorolytic effect of 5'-chloro-5'-deoxy-(?)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Kim, Y. C., et al. (1993). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. CORE. Retrieved from [Link]

Sources

The Selective A1 Adenosine Receptor Agonist: A Technical Guide to (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE), a potent and highly selective agonist for the A1 adenosine receptor (A1AR). Adenosine, a ubiquitous nucleoside, modulates a vast array of physiological processes primarily through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1AR, coupled to inhibitory G proteins (Gi/o), plays a critical role in regulating cardiovascular, neuronal, and inflammatory processes. Its activation generally leads to cellular inhibition, making it a key therapeutic target. CDE has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the A1AR due to its high affinity and remarkable selectivity over other adenosine receptor subtypes. This document details the chemical properties, synthesis, and in-depth pharmacological characterization of CDE. Furthermore, it provides validated, step-by-step protocols for essential in vitro and in vivo assays to facilitate its application in research and drug development.

Introduction: The A1 Adenosine Receptor as a Therapeutic Target

Adenosine receptors are integral to maintaining homeostasis throughout the body.[1] The A1 subtype is particularly abundant in the brain, heart, adipose tissue, and kidneys.[2] Functionally, the A1AR is predominantly inhibitory.[3] Presynaptic activation of A1ARs curtails the release of excitatory neurotransmitters, while postsynaptic activation often leads to membrane hyperpolarization, thereby reducing neuronal excitability.[3] These actions position the A1AR as a crucial regulator, protecting tissues from metabolic stress and overexcitation.[3] The therapeutic potential of targeting the A1AR is vast, with implications for cardiac arrhythmias, neuroprotection against ischemic damage, and the management of chronic pain.[2][4][5] However, the clinical development of A1AR agonists has been hampered by on-target side effects, such as bradycardia and sedation, necessitating the development of highly selective compounds and a deeper understanding of their pharmacological profiles.[2][4]

Chemical and Pharmacological Profile of CDE

This compound, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic adenosine derivative characterized by key structural modifications that confer its high affinity and selectivity for the A1AR.

Chemical Properties:

PropertyValue
Molecular Formula C17H22ClN5O3
Molecular Weight 379.84 g/mol
CAS Number 103626-26-2
Appearance Powder
Solubility Soluble in DMSO and ethanol to 100 mM

Data sourced from R&D Systems and BioCrick.[6]

Synthesis

The synthesis of CDE involves the modification of the adenosine scaffold. While a detailed, step-by-step protocol from the original synthesizing laboratory at the University of Camerino is not publicly available, the general approach for creating N6-substituted and 5'-modified adenosine derivatives is well-established.[7] It typically involves the selective substitution of the chlorine atom at the 6-position of a purine precursor and modification at the 5' position of the ribose sugar.

Pharmacological Data: Binding Affinity and Selectivity

CDE exhibits exceptional selectivity for the human A1 adenosine receptor. Radioligand binding assays have been instrumental in quantifying its affinity for the four adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of CDE at Human Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)
A1 0.51
A2A1340
A2B2740
A31290

Data compiled from Tocris Bioscience, R&D Systems, and BioCrick.[6]

The data clearly demonstrates that CDE is a highly potent and selective A1AR agonist, with over 2500-fold selectivity for A1 over the other adenosine receptor subtypes. This high degree of selectivity is crucial for minimizing off-target effects in experimental systems.

Functional Activity

In addition to its high binding affinity, CDE is a potent agonist in functional assays. Its efficacy is demonstrated by its ability to modulate second messenger systems, such as cyclic AMP (cAMP).

Table 2: Functional Potency of CDE

AssayParameterValue (nM)
Functional AssayEC506.75

Data sourced from Luongo et al. (2012).[7]

A1 Adenosine Receptor Signaling Pathway

Activation of the A1AR by an agonist like CDE initiates a cascade of intracellular events characteristic of Gi/o protein coupling. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Beyond this canonical pathway, A1AR activation can also lead to the modulation of various ion channels and the activation of other signaling cascades, such as the phospholipase C (PLC) pathway.[8][9]

A1AR_Signaling A1AR A1 Adenosine Receptor G_protein Gi/o Protein (α, βγ) A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts CDE This compound (CDE) CDE->A1AR ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Canonical A1AR signaling pathway initiated by CDE.

Experimental Protocols

The following protocols are provided as a guide for the characterization and application of CDE in a research setting. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.

In Vitro Characterization

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as CDE, for the A1AR using the selective antagonist radioligand [3H]8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).

Materials:

  • Cell membranes from a cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).

  • [3H]DPCPX (specific activity ~105 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled A1AR ligand (e.g., 10 µM NECA).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from A1AR-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.[10]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound (CDE).

    • 50 µL of [3H]DPCPX (final concentration of ~2 nM).

    • 100 µL of cell membrane suspension (20-50 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.[8][11]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 4 mL of ice-cold Wash Buffer to separate bound from free radioligand.[11]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare A1AR-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - [3H]DPCPX - Test Compound (CDE) - Controls Membrane_Prep->Assay_Setup Incubation Incubate at 25°C for 60-120 min Assay_Setup->Incubation Filtration Rapid vacuum filtration and washing Incubation->Filtration Counting Scintillation counting of filters Filtration->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Workflow for A1AR radioligand binding assay.

This protocol measures the ability of CDE to inhibit adenylyl cyclase activity in A1AR-expressing cells, leading to a decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human A1AR.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based).

  • Test compound (CDE).

Procedure:

  • Cell Culture: Culture A1AR-expressing cells to ~80% confluency in the appropriate plate format (e.g., 96-well or 384-well).[1]

  • Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.[1]

  • Agonist Stimulation: Add various concentrations of CDE to the cells and incubate for 15-30 minutes at 37°C.

  • Adenylyl Cyclase Activation: Add a fixed concentration of forskolin (e.g., 1-10 µM, pre-determined to stimulate a submaximal level of cAMP production) to all wells except the basal control. Incubate for a further 15-30 minutes at 37°C.[1]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of CDE to determine the EC50 value.

cAMP_Assay_Workflow Start Start Cell_Culture Culture A1AR-expressing cells in multi-well plates Start->Cell_Culture Pre_treatment Pre-incubate with PDE inhibitor Cell_Culture->Pre_treatment Agonist_Stimulation Add varying concentrations of CDE Pre_treatment->Agonist_Stimulation Forskolin_Activation Stimulate with Forskolin Agonist_Stimulation->Forskolin_Activation Lysis_Measurement Lyse cells and measure cAMP levels Forskolin_Activation->Lysis_Measurement Data_Analysis Calculate EC50 value Lysis_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Gi-coupled receptor cAMP functional assay.

In Vivo Characterization

CDE has demonstrated significant efficacy in preclinical models of pain. The following protocols are based on published studies.

The formalin test is a model of acute and persistent pain, with two distinct phases of nocifensive behavior.

Materials:

  • Male Swiss albino mice (20-25 g).

  • CDE solution (dissolved in 0.5% DMSO in saline for intraperitoneal injection).[7]

  • Formalin solution (1-5% in saline).

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.[12]

  • Drug Administration: Administer CDE (e.g., 1-2 mg/kg, i.p.) or vehicle 30 minutes prior to the formalin injection.[6]

  • Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.[13]

  • Observation: Immediately after the injection, place the mouse back into the observation chamber and record the total time spent licking, biting, or shaking the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).[13]

    • Phase 2 (Late Phase): 15-45 minutes post-injection (reflects inflammatory pain and central sensitization).[14]

  • Data Analysis: Compare the duration of nocifensive behavior between the CDE-treated and vehicle-treated groups for both phases.

The SNI model is a widely used model of peripheral neuropathic pain that results in mechanical allodynia and thermal hyperalgesia.

Materials:

  • Mice for SNI surgery.

  • CDE solution (0.5 mg/kg, i.p., dissolved in 0.5% DMSO in saline).[7]

  • A1AR antagonist (e.g., DPCPX, 3 mg/kg, i.p.) for specificity testing.[7]

  • Equipment for behavioral testing (von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).

Procedure:

  • SNI Surgery: Perform SNI surgery as previously described, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.

  • Drug Administration:

    • Chronic Treatment: Administer CDE (0.5 mg/kg, i.p.) or vehicle once daily, starting from day 1 post-surgery for 7 days.[7]

    • Acute Treatment: Administer a single dose of CDE (0.5 mg/kg, i.p.) on day 7 post-surgery.[7]

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments applied to the lateral plantar surface of the ipsilateral hind paw.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source using the Hargreaves apparatus.

  • Specificity Control: In a separate group of animals, administer the A1AR antagonist DPCPX prior to CDE to confirm that the anti-nociceptive effects are A1AR-mediated.[7]

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the CDE-treated, vehicle-treated, and antagonist-treated groups over time.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the A1 adenosine receptor. Its high affinity and selectivity, coupled with its demonstrated in vivo efficacy, make it an invaluable asset for researchers in pharmacology, neuroscience, and cardiovascular biology. The detailed protocols and pharmacological data presented in this guide are intended to facilitate the rigorous and reproducible application of CDE in both in vitro and in vivo experimental settings, ultimately contributing to a deeper understanding of A1AR biology and the development of novel therapeutics targeting this important receptor.

References

  • Luongo, L., Petrelli, R., Gatta, L., Giordano, C., Guida, F., Vita, P., ... & Maione, S. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A(1) Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712–13726. [Link]

  • Boison, D. (2016). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences, 17(6), 837. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [Link]

  • Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1, 3-dipropylxanthine (DPCPX) a selective high affinity antagonist radioligand for A 1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204-210. [Link]

  • Saha, J. K., et al. (1995). Binding of A1 Adenosine Receptor Ligand [3H]8-Cyclopentyl-1,3-Dipropylxanthine in Coronary Smooth Muscle. Circulation Research, 77(1), 194-198. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Article Versions Notes for Molecules 2012, 17, 13712-13726. [Link]

  • BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. BioCrick. [Link]

  • Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological reviews, 53(4), 527-552. [Link]

  • Kim, J., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. DSpace@EWHA. [Link]

  • Liu, S., et al. (2021). Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice. Frontiers in Molecular Neuroscience, 14, 628178. [Link]

  • de Almeida, A. A., et al. (2019). A refinement to the formalin test in mice. F1000Research, 8, 888. [Link]

  • Bar-Yehuda, S., et al. (2017). Formalin Murine Model of Pain. Bio-protocol, 7(12), e2327. [Link]

  • Moreno, M. J., et al. (2023). Pharmacologically enabling the degradation of NaV1.8 channels to reduce neuropathic pain. Pain, 164(1), 138-151. [Link]

  • Weber, M., et al. (2008). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 6(3), 359-370. [Link]

  • Research SOP. (2022). EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Fuxe, K., et al. (2018). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. CNS Neuroscience & Therapeutics, 24(11), 1039-1048. [Link]

  • Olah, M. E., & Stiles, G. L. (2000). The role of G-protein-coupled receptors in the chemoprevention of cancer. Annual review of pharmacology and toxicology, 40(1), 465-484. [Link]

  • von Lubitz, D. K. (1999). Adenosine A1 receptor agonists as clinically viable agents for treatment of ischemic brain disorders. Expert opinion on investigational drugs, 8(9), 1345-1357. [Link]

Sources

Introduction: The Significance of Adenosine A₁ Receptor Agonists and the Emergence of (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of (+/-)-5'-Chloro-5'-deoxy-ENBA

For Researchers, Scientists, and Drug Development Professionals

The adenosine A₁ receptor, a G-protein coupled receptor, is a critical modulator of various physiological processes, particularly in the central nervous system and the heart. Its activation is associated with neuroprotective and cardioprotective effects, as well as the reduction of neuropathic pain.[1] The therapeutic potential of A₁ receptor agonists has driven extensive research to develop potent and selective compounds that can harness these benefits while minimizing off-target effects.

Among the promising candidates that have emerged from these efforts is This compound (N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine). This compound has demonstrated high selectivity and affinity for the adenosine A₁ receptor, with Kᵢ values of 0.51 nM, 1290 nM, 1340 nM, and 2740 nM at A₁, A₃, A₂ₐ, and A₂ₑ receptors, respectively.[2] Its efficacy in preclinical models of neuropathic pain, without significant motor or cardiovascular side effects, underscores its potential as a valuable research tool and a lead compound for drug development.[3][4] This guide provides a comprehensive overview of the discovery and a detailed methodology for the synthesis of this pivotal molecule.

Discovery and Rationale for Development

The development of this compound was a strategic endeavor to enhance the selectivity and potency of adenosine A₁ receptor agonists. The synthesis was pioneered by the research group of Mario Grifantini at the University of Camerino, Italy.[3] The core scientific rationale behind its design involved key structural modifications to the adenosine scaffold:

  • N⁶-Substitution with a Bicyclo[2.2.1]hept-2-yl Group: This bulky, conformationally restricted group was introduced to optimize the interaction with the A₁ receptor binding pocket, a strategy that had previously shown success in increasing affinity and selectivity for this receptor subtype.

  • 5'-Chlorination: The replacement of the 5'-hydroxyl group with a chlorine atom was a critical modification. This change was hypothesized to increase affinity and selectivity for the human A₁ adenosine receptor compared to the parent 5'-hydroxy compound.[4] Molecular modeling studies have supported this, suggesting a more favorable interaction within the receptor's binding site.

These targeted modifications culminated in a compound with a superior pharmacological profile, exhibiting potent antinociceptive effects in animal models.[4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that begins with the readily available starting material, adenosine. The following protocol is a detailed, self-validating system for its preparation.

Part 1: Synthesis of 5'-Chloro-5'-deoxyadenosine

The initial phase of the synthesis focuses on the chlorination of the 5'-position of the ribose moiety.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend adenosine in a non-aqueous solvent such as acetonitrile.

  • Chlorination: Cool the suspension to between -13°C and -3°C. Add thionyl chloride (approximately 3 equivalents) and pyridine (approximately 2 equivalents) dropwise to the stirred suspension. Maintain the temperature during the addition.

  • Solvent Exchange: After the reaction is complete, remove the acetonitrile by vacuum distillation. Add a lower alcohol, such as methanol, to the reaction mixture.

  • Basification and Precipitation: Add a base, for example, concentrated ammonium hydroxide, to the solution while stirring vigorously and maintaining the temperature below 40°C. The pH should reach approximately 9.

  • Isolation: Stir the resulting solution for about 1.5 hours, allowing it to cool to room temperature. Partially remove the methanol by vacuum distillation. Cool the solution to 0°C for 1 hour to induce precipitation.

  • Purification: Filter the precipitate and wash with cold methanol to yield 5'-Chloro-5'-deoxyadenosine.

Part 2: N⁶-Alkylation with a Bicyclo[2.2.1]heptyl Group

The second part of the synthesis involves the selective alkylation of the N⁶-position of the purine ring.

Experimental Protocol:

  • Reaction Setup: Dissolve the 5'-Chloro-5'-deoxyadenosine in a suitable solvent like dimethylformamide (DMF).

  • Alkylation: Add an appropriate bicyclo[2.2.1]heptyl halide (e.g., 2-bromonorbornane) to the solution. The reaction can be facilitated by a non-nucleophilic base to scavenge the acid formed.

  • Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous workup.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizing the Synthesis and Mechanism of Action

Synthesis Pathway

Synthesis_Pathway Adenosine Adenosine Intermediate1 5'-Chloro-5'-deoxyadenosine Adenosine->Intermediate1 5'-Chlorination Final_Product This compound Intermediate1->Final_Product N⁶-Alkylation Reagent1 Thionyl Chloride, Pyridine, Acetonitrile Reagent2 Bicyclo[2.2.1]heptyl Halide, Base, DMF

Caption: Synthetic route to this compound.

Mechanism of Action: Adenosine A₁ Receptor Signaling

Upon binding to the adenosine A₁ receptor, this compound initiates a signaling cascade characteristic of Gᵢ/ₒ protein coupling.

A1_Receptor_Signaling cluster_membrane Cell Membrane A1R Adenosine A₁ Receptor G_Protein Gᵢ/ₒ Protein A1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand This compound Ligand->A1R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Reduced Activation

Caption: A₁ receptor signaling pathway initiated by agonist binding.

Quantitative Data Summary

CompoundA₁ Ki (nM)A₂ₐ Ki (nM)A₂ₑ Ki (nM)A₃ Ki (nM)
This compound 0.51134027401290

Data compiled from Tocris Bioscience.[2]

Conclusion and Future Directions

This compound stands as a testament to the power of rational drug design in achieving high receptor selectivity and potency. Its synthesis, while multi-stepped, is achievable through established organic chemistry principles. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of pharmacology and drug development to further explore the therapeutic potential of this and related adenosine A₁ receptor agonists. Future research may focus on the development of enantiomerically pure syntheses to evaluate the activity of individual stereoisomers, as well as further structural modifications to fine-tune its pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

  • Luongo, L., Petrelli, R., Gatta, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A(1) Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726. [Link]

  • BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. Retrieved from [Link]

Sources

An In-depth Technical Guide to (+/-)-5'-Chloro-5'-deoxy-ENBA for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (+/-)-5'-Chloro-5'-deoxy-ENBA (CDEV), a potent and highly selective adenosine A1 receptor agonist, for its application in preclinical neuropathic pain research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their experimental workflows.

Introduction: The Challenge of Neuropathic Pain and the Adenosinergic System

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatment options often provide inadequate relief and are associated with considerable side effects.[1] This has spurred the search for novel therapeutic targets, among which the adenosine receptor system has shown considerable promise.[1][4][5][6][7][8]

Adenosine, an endogenous purine nucleoside, modulates numerous physiological processes, including nociception, through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[5][9] The adenosine A1 receptor (A1AR) is of particular interest in pain research.[7][8] Distributed throughout the central and peripheral nervous systems, A1ARs are coupled to inhibitory G proteins (Gi/o).[10][11] Their activation leads to a cascade of intracellular events that ultimately dampen neuronal excitability, making A1AR agonists attractive candidates for analgesic drug development.[4][5][10][12]

Compound Profile: this compound (CDEV)

This compound, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a highly selective adenosine A1 receptor agonist. It has demonstrated potent antinociceptive effects in various preclinical pain models.[13][14]

Physicochemical Properties and Receptor Affinity

A thorough understanding of the compound's properties is crucial for experimental design.

PropertyValueSource
Molecular Formula C₁₇H₂₂ClN₅O₃
Molecular Weight 379.84 g/mol
CAS Number 103626-26-2
Solubility Soluble to 100 mM in DMSO and ethanol
Purity ≥98% (HPLC)
Storage Store at -20°C

CDEV exhibits high affinity and selectivity for the human adenosine A1 receptor.[13][14]

Receptor SubtypeKᵢ (nM)Source
A1 0.51[13]
A2A 1340[13]
A2B 2740[13]
A3 1290[13]
Mechanism of Action: A1 Receptor-Mediated Neuromodulation

As an A1AR agonist, CDEV's analgesic effects are rooted in its ability to activate inhibitory signaling pathways within the nervous system.[4][5][10] Upon binding to the A1 receptor, it initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors.[10][11]

The primary mechanisms include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

  • Modulation of Ion Channels: Activation of A1ARs leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[4][5][10] It also inhibits voltage-gated Ca²⁺ channels, which in turn reduces the influx of calcium at presynaptic terminals and subsequently decreases the release of excitatory neurotransmitters like glutamate and substance P.[4][5]

  • Reduction of Glial and Microglial Activation: In models of neuropathic pain, chronic administration of CDEV has been shown to reduce the activation and hypertrophy of microglia in the spinal cord.[13][15] This suggests an anti-inflammatory component to its mechanism of action.

A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CDEV CDEV A1R Adenosine A1 Receptor CDEV->A1R Binds G_protein Gi/o Protein (αβγ) A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel K+ Channel G_protein->K_channel Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Conversion inhibited K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx inhibited ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release Ca_ion->Neurotransmitter

Caption: A1 Receptor Signaling Pathway Activated by CDEV.

Preclinical Evaluation in Neuropathic Pain Models

The efficacy of CDEV in alleviating neuropathic pain has been demonstrated in rodent models. A commonly used and well-validated model is the Spared Nerve Injury (SNI) model.[2][13][15][16]

Experimental Workflow for In Vivo Studies

A typical experimental workflow for evaluating the antinociceptive effects of CDEV in a neuropathic pain model is outlined below.

Experimental_Workflow start Start: Acclimatize Animals baseline Baseline Behavioral Testing (von Frey, Hargreaves) start->baseline surgery Induce Neuropathic Pain (e.g., SNI Surgery) baseline->surgery post_op Post-operative Recovery (3-7 days) surgery->post_op confirm_pain Confirm Neuropathic Pain State (Behavioral Testing) post_op->confirm_pain drug_admin Administer CDEV or Vehicle (e.g., 0.5 mg/kg, i.p.) confirm_pain->drug_admin behavioral_assays Post-treatment Behavioral Assays (at various time points) drug_admin->behavioral_assays data_analysis Data Analysis and Interpretation behavioral_assays->data_analysis end End of Study data_analysis->end

Caption: Experimental Workflow for CDEV Evaluation.

Step-by-Step Methodologies

The SNI model induces a robust and persistent neuropathic pain state.[15][16]

  • Anesthesia: Anesthetize the rodent (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Preparation: Shave the lateral surface of the thigh and disinfect the skin.

  • Incision: Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves and ligate them with fine suture material. Transect the nerves distal to the ligation, removing a small section to prevent regeneration.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer post-operative analgesia and monitor the animal's recovery. The sural nerve is left intact.[16]

These assays are essential for quantifying the sensory aspects of neuropathic pain.

  • Mechanical Allodynia (von Frey Test): This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

    • Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.

    • Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is a brisk withdrawal or licking of the paw.

    • Determine the 50% paw withdrawal threshold using a method such as the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test): This test measures the latency to withdraw from a noxious thermal stimulus.[2][17]

    • Place the animal in a Plexiglas chamber on a glass plate.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • Record the time taken for the animal to withdraw its paw.

    • A cut-off time is used to prevent tissue damage.

Key Findings from In Vivo Studies

Studies have consistently shown that CDEV effectively alleviates neuropathic pain symptoms in rodent models.

FindingModel/AssayDosageEffectSource
Reduced Mechanical Allodynia SNI in mice / von Frey test0.5 mg/kg, i.p. (chronic)Significantly increased paw withdrawal threshold[13][15]
Reduced Thermal Hyperalgesia SNI in mice / Plantar test0.5 mg/kg, i.p. (chronic)Significantly increased paw withdrawal latency[13][15]
Reversal of Antinociceptive Effect SNI in miceCDEV (0.5 mg/kg) + DPCPX (3 mg/kg)The A1 antagonist DPCPX prevented the analgesic effects of CDEV[13][15]
Reduced Microglial Activation SNI in mice / Immunohistochemistry0.5 mg/kg, i.p. (chronic)Reduced the number of activated, hypertrophic microglia in the spinal cord[13][15]
Lack of Motor or Cardiovascular Side Effects SNI in mice0.5 mg/kg, i.p.No significant changes in motor coordination or arterial blood pressure[13][15]
Inhibition of Formalin-Induced Nociception Formalin test in mice1-2 mg/kgInhibited both the first (acute) and second (inflammatory) phases of the nocifensive response[13][14]

Considerations for Drug Development and Future Directions

The potent antinociceptive effects of CDEV, coupled with a favorable side effect profile at therapeutic doses in preclinical models, underscore its potential as a lead compound for the development of novel analgesics for neuropathic pain.[13][15] However, the translation of A1AR agonists into the clinic has been challenging due to on-target cardiovascular side effects at higher doses.[7][8][18]

Future research could focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens and therapeutic windows.

  • Exploration of Alternative Delivery Routes: Intrathecal or local administration could maximize analgesic efficacy while minimizing systemic side effects.[6]

  • Development of Partial Agonists or Positive Allosteric Modulators (PAMs): These approaches may offer a more favorable therapeutic index by fine-tuning A1AR activation.[7][8][16][19][20][21]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the adenosine A1 receptor in neuropathic pain. Its high potency and selectivity, combined with demonstrated efficacy in preclinical models, make it a strong candidate for further research and development. This guide provides a foundational framework for researchers to design and execute robust preclinical studies aimed at exploring the therapeutic potential of CDEV and other A1AR modulators for the treatment of neuropathic pain.

References

  • Dickenson, J. M., et al. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins. British Journal of Pharmacology, 2004. [Link]

  • BioCrick. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2. [Link]

  • MDPI. Adenosine Receptors as Potential Therapeutic Analgesic Targets. [Link]

  • Sawynok, J. Adenosine receptor activation and nociception. European Journal of Pharmacology, 1998. [Link]

  • Rossi, F., et al. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents. International Journal of Molecular Sciences, 2021. [Link]

  • Gao, Z. G., et al. The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations. Proceedings of the National Academy of Sciences, 2022. [Link]

  • de Lartigue, G. The role of peripheral adenosine receptors in glutamate-induced pain nociceptive behavior. Journal of Neuroscience, 2010. [Link]

  • Juretic, D. What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. Periodicum Biologorum, 2012. [Link]

  • Gao, Z. G., et al. Purification of A1 adenosine receptor–G-protein complexes: effects of receptor down-regulation and phosphorylation on coupling. Biochemical Journal, 1999. [Link]

  • Luongo, L., et al. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 2012. [Link]

  • Langeslag, M., et al. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice. Scientific Reports, 2021. [Link]

  • ResearchGate. Tremorolytic effect of 5'-chloro-5'-deoxy-(?)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. [Link]

  • Chen, J. F., et al. Adenosine signaling mediate pain transmission in the central nervous system. Journal of Neuroinflammation, 2022. [Link]

  • Krzyzanowska, A., et al. Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain. Journal of Neuroscience Methods, 2012. [Link]

  • ResearchGate. A Behavioral Test Paradigm to Measure the Aversive Quality of Inflammatory and Neuropathic Pain in Rats. [Link]

  • Wikipedia. Adenosine receptor. [Link]

  • Jacobson, K. A., et al. Allosteric modulation of adenosine A1 receptor coupling to G-proteins in brain. Journal of Neurochemistry, 2005. [Link]

  • Jacobson, K. A., et al. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 2020. [Link]

  • Sfera. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain. [Link]

  • Langeslag, M., et al. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice. Scientific Reports, 2021. [Link]

  • Zylka, M. J. Pain-relieving prospects for adenosine receptors and ectonucleotidases. Trends in Molecular Medicine, 2011. [Link]

  • Frontiers. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic?. [Link]

  • Varani, K., et al. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic?. Frontiers in Pharmacology, 2020. [Link]

  • Frontiers. Methods Used to Evaluate Pain Behaviors in Rodents. [Link]

  • Charles River Laboratories. In Vivo Pain Models. [Link]

  • NEUROFIT. In vivo model of Neuropathic pain - Acute pain. [Link]

  • Kiso, T., et al. Animal models and peripheral nociception tests for the study of neuropathic pain. Folia Pharmacologica Japonica, 2001. [Link]

  • Popoli, P., et al. Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. British Journal of Pharmacology, 2018. [Link]

  • MDPI. Adenosine Receptors as Potential Therapeutic Analgesic Targets. [Link]

  • Glukhova, A., et al. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia. Nature, 2021. [Link]

  • ResearchGate. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia | Request PDF. [Link]

  • Xu, T., et al. Analgesic action of adenosine A1 receptor involves the dephosphorylation of glycine receptor α1ins subunit in spinal dorsal horn of mice. Neuropharmacology, 2020. [Link]

Sources

Unveiling the Analgesic Potential: A Technical Guide to the Antinociceptive Properties of (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-5'-Chloro-5'-deoxy-ENBA (5'Cl5'd-ENBA) has emerged as a potent and highly selective adenosine A1 receptor agonist, demonstrating significant promise as a novel analgesic agent. This technical guide provides a comprehensive overview of the antinociceptive properties of this compound, delving into its mechanism of action, receptor binding profile, and efficacy in preclinical pain models. We will explore the causality behind experimental choices in its evaluation and provide detailed protocols for key in vivo assays. This document aims to serve as an in-depth resource for researchers and drug development professionals investigating the therapeutic potential of adenosine A1 receptor agonists for pain management.

Introduction: The Rationale for Targeting the Adenosine A1 Receptor in Nociception

The purine nucleoside adenosine is a critical modulator of numerous physiological processes, including neurotransmission and inflammation. Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor (A1AR) is of particular interest in the context of pain, as its activation has been consistently shown to produce antinociceptive effects at both spinal and supraspinal levels[1]. The development of selective A1AR agonists represents a promising therapeutic strategy for pain relief. However, the clinical translation of earlier A1AR agonists has been hampered by undesirable side effects, such as cardiovascular and motor disturbances[2][3].

This compound has been synthesized and characterized as a potent and highly selective A1AR agonist with an improved side-effect profile, making it a valuable tool for research and a potential candidate for further drug development[2][3][4]. This guide will elucidate the scientific evidence supporting its antinociceptive properties.

Molecular Profile and Mechanism of Action

This compound, with the chemical formula C17H22ClN5O3 and a molecular weight of 379.84, is a derivative of adenosine[4]. Its high affinity and selectivity for the human A1AR are central to its pharmacological activity.

Receptor Binding Affinity

Quantitative data from radioligand binding assays demonstrate the compound's exceptional affinity and selectivity for the A1AR over other adenosine receptor subtypes.

Receptor SubtypeKi (nM)
A1 0.51
A2A1340
A2B2740
A31290
Table 1: Receptor Binding Affinities of this compound. This table summarizes the inhibitory constants (Ki) of the compound at the four human adenosine receptor subtypes, highlighting its subnanomolar affinity and high selectivity for the A1 receptor[4][5].
Signaling Pathway

Activation of the A1AR by this compound initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors. This signaling pathway ultimately leads to a reduction in neuronal excitability and neurotransmitter release, which are key mechanisms underlying its antinociceptive effects.

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5Cl5d_ENBA This compound A1R Adenosine A1 Receptor 5Cl5d_ENBA->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Channels Ion Channels (e.g., K+, Ca2+) G_protein->Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Channels Phosphorylates Neurotransmitter Reduced Neurotransmitter Release Channels->Neurotransmitter

Figure 1: Adenosine A1 Receptor Signaling Pathway. This diagram illustrates the binding of this compound to the A1AR, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately a reduction in neurotransmitter release.

In Vivo Antinociceptive Efficacy

The analgesic properties of this compound have been validated in several established rodent models of pain. These studies provide crucial evidence of its potential therapeutic utility.

Formalin-Induced Nociception

The formalin test is a widely used model that assesses both acute tonic pain (Phase 1) and inflammatory pain (Phase 2). Intraperitoneal administration of this compound has been shown to significantly inhibit both phases of the nocifensive response induced by formalin injection in mice, with effective doses ranging from 1 to 2 mg/kg[4]. This demonstrates its efficacy against both acute and inflammatory pain components.

Neuropathic Pain

In a spared nerve injury (SNI) model of neuropathic pain in mice, chronic systemic administration of this compound (0.5 mg/kg, i.p.) effectively reduced both mechanical allodynia and thermal hyperalgesia[1][3]. Notably, a single injection of the compound also provided significant, albeit shorter-lasting, relief from neuropathic pain symptoms[1]. The antinociceptive effect in this model was reversed by the selective A1AR antagonist DPCPX, confirming the A1AR-mediated mechanism of action[1][3].

Furthermore, studies have revealed that the analgesic effect of this compound in neuropathic pain is associated with a reduction in spinal microglial activation, suggesting an additional neuro-immunomodulatory mechanism[1].

Favorable Side Effect Profile

A critical aspect of the therapeutic potential of this compound is its reported lack of significant motor or cardiovascular side effects at effective antinociceptive doses. In the SNI study, the 0.5 mg/kg dose did not impair motor coordination in the rotarod test or alter arterial blood pressure[1][3]. This represents a significant advantage over many other A1AR agonists. However, it is worth noting that at the highest tested dose in a tremor study (0.5 mg/kg), some depression of motor behavior was observed in rats[2].

Experimental Protocols for Antinociceptive Assessment

To ensure the reproducibility and validity of research findings, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for key in vivo assays used to evaluate the antinociceptive properties of compounds like this compound.

Hot Plate Test

The hot plate test is a classic method for assessing centrally mediated analgesia by measuring the latency of a thermal pain reflex[6][7][8].

Protocol:

  • Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be maintained at a constant temperature (typically 55 ± 0.5°C) and an open-ended cylindrical restrainer.

  • Acclimatization: Animals (mice or rats) should be acclimatized to the laboratory environment for at least one week before testing and to the testing room for at least 30-60 minutes on the day of the experiment[9][10].

  • Baseline Latency: Each animal is placed on the hot plate, and the time until a nocifensive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is pre-determined to prevent tissue damage[10].

  • Drug Administration: Animals are treated with this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90 minutes), the hot plate test is repeated to determine the post-treatment latency.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated to normalize the data. An increase in latency compared to baseline and vehicle-treated animals indicates an antinociceptive effect.

Hot_Plate_Test_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Acclimatization Animal Acclimatization Baseline Measure Baseline Latency Acclimatization->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Latency Measure Post-Treatment Latency (at various time points) Drug_Admin->Post_Latency Data_Analysis Data Analysis (%MPE) Post_Latency->Data_Analysis

Figure 2: Experimental Workflow for the Hot Plate Test. This diagram outlines the key steps involved in assessing thermal antinociception using the hot plate test.

Tail-Flick Test

The tail-flick test is another widely used assay for measuring the analgesic effects of drugs against thermal pain, primarily reflecting a spinal reflex[11][12].

Protocol:

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the ventral surface of the animal's tail. The instrument automatically records the latency to tail withdrawal.

  • Habituation: Animals should be habituated to the restraining device before the test day to minimize stress-induced analgesia[13][14].

  • Baseline Latency: The animal is placed in the restrainer, and its tail is positioned over the heat source. The latency to flick the tail away from the heat is recorded. Several baseline readings are typically taken and averaged[13]. A cut-off time is employed to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-Treatment Latency: Tail-flick latencies are measured at predetermined intervals after drug administration.

  • Data Analysis: An increase in the tail-flick latency indicates an antinociceptive effect. Data are often expressed as %MPE.

Tail_Flick_Test_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Habituation Animal Habituation to Restrainer Baseline_TF Measure Baseline Tail-Flick Latency Habituation->Baseline_TF Drug_Admin_TF Administer this compound or Vehicle Baseline_TF->Drug_Admin_TF Post_Latency_TF Measure Post-Treatment Latency (at various time points) Drug_Admin_TF->Post_Latency_TF Data_Analysis_TF Data Analysis (%MPE) Post_Latency_TF->Data_Analysis_TF

Figure 3: Experimental Workflow for the Tail-Flick Test. This diagram illustrates the sequential steps for evaluating thermal antinociception using the tail-flick test.

Structure-Activity Relationship and Future Directions

The high potency and selectivity of this compound can be attributed to specific structural modifications of the adenosine scaffold. The 5'-chloro substitution and the N6-bicycloalkyl group are key features that enhance its affinity for the A1AR[4]. A molecular modeling analysis has suggested that the 5'-chloro substitution contributes to the higher affinity and selectivity for the human A1AR compared to the parent 5'-hydroxy compound[4].

Structure_Activity_Relationship Adenosine Adenosine (Parent Molecule) ENBA (+/-)-ENBA (N6-bicycloalkyl) Adenosine->ENBA N6-substitution 5Cl5d_ENBA This compound (5'-chloro substitution) ENBA->5Cl5d_ENBA 5'-substitution High_Affinity High Affinity & Selectivity for A1AR 5Cl5d_ENBA->High_Affinity Antinociception Potent Antinociceptive Effects High_Affinity->Antinociception

Figure 4: Key Structural Modifications Leading to Enhanced Antinociceptive Efficacy. This diagram illustrates how specific chemical modifications of the adenosine molecule contribute to the high A1AR affinity and potent antinociceptive properties of this compound.

Future research should focus on further elucidating the downstream signaling pathways involved in the antinociceptive effects of this compound and exploring its efficacy in a broader range of chronic pain models. Additionally, pharmacokinetic and toxicology studies are warranted to fully assess its potential as a clinical candidate.

Conclusion

This compound is a compelling adenosine A1 receptor agonist with robust antinociceptive properties demonstrated in multiple preclinical models of pain. Its high affinity, selectivity, and favorable side-effect profile at analgesic doses distinguish it from earlier A1AR agonists. The detailed understanding of its mechanism of action and the availability of established protocols for its in vivo evaluation provide a solid foundation for further investigation. This technical guide serves as a comprehensive resource to facilitate and guide future research into the therapeutic potential of this compound and related compounds for the treatment of pain.

References

  • Franchetti, P., Cappellacci, L., Vita, P., Petrelli, R., et al. (2009). N6-Cycloalkyl- and N6-bicycloalkyl-C5'(C2')-modified adenosine derivatives as high-affinity and selective agonists at the human A1 adenosine receptor with antinociceptive effects in mice. Journal of Medicinal Chemistry, 52(8), 2393-2406. [Link]

  • Wikipedia. Hot plate test. [Link]

  • Ferreira, S. H., Lorenzetti, B. B., & Corrêa, A. (1993). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 26(4), 431–435. [Link]

  • Luongo, L., Petrelli, R., Gatta, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A(1) receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. Molecules, 17(12), 13712-13726. [Link]

  • Popoli, P., Betto, P., & Reggio, R. (1995). Tremorolytic effect of 5'-chloro-5'-deoxy-(+/-)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. British journal of pharmacology, 114(7), 1437–1440. [Link]

  • Maze Engineers. Rodent Hot/Cold Plate Pain Assay. [Link]

  • Panlab | Harvard Apparatus. Hot plate test. [Link]

  • ResearchGate. Tremorolytic effect of 5'-chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. [Link]

  • protocols.io. (2018). Tail-flick test. [Link]

  • Wikipedia. Tail flick test. [Link]

  • Taylor & Francis Online. Tail flick test – Knowledge and References. [Link]

  • protocols.io. (2019). Tail Flick V.1. [Link]

  • MDPI. Article Versions Notes. [Link]

  • Diabetic Complications Consortium. Tail Flick Assay. [Link]

Sources

Unveiling the Antipsychotic Potential of (+/-)-5'-Chloro-5'-deoxy-ENBA: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Adenosinergic Approach to Psychosis

The landscape of antipsychotic drug development has long been dominated by therapeutics targeting dopaminergic and serotonergic systems. While effective for many, a significant portion of individuals with psychotic disorders experience inadequate symptom relief or debilitating side effects. This underscores the urgent need for novel mechanistic approaches. The "adenosine hypothesis of schizophrenia" posits that a dysregulation in the brain's adenosine signaling contributes to the pathophysiological cascade of psychosis, including dopaminergic hyperactivity and glutamatergic hypofunction[1][2]. This has paved the way for exploring the therapeutic potential of adenosine receptor modulators.

This technical guide delves into the preclinical evidence and therapeutic rationale for (+/-)-5'-Chloro-5'-deoxy-ENBA , a potent and highly selective adenosine A1 receptor agonist, as a potential novel antipsychotic agent. We will explore its chemical properties, pharmacological profile, and the compelling data from established animal models of psychosis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific underpinnings and experimental validation of this promising compound.

Chemical and Physical Properties

This compound, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic N6-substituted adenosine analog.[3] The introduction of a chloro group at the 5' position of the ribose moiety and a bicyclo[2.2.1]hept-2-yl group at the N6 position of the adenine base confers high affinity and selectivity for the adenosine A1 receptor.

PropertyValueSource
Molecular Formula C17H22ClN5O3
Molecular Weight 379.84 g/mol
CAS Number 103626-26-2[4]
Appearance White to off-white solidCommercially available
Solubility Soluble in DMSO and ethanolCommercially available

Pharmacology: A Highly Selective Adenosine A1 Receptor Agonist

The therapeutic potential of this compound is rooted in its exceptional affinity and selectivity for the adenosine A1 receptor. Radioligand binding assays have demonstrated a sub-nanomolar affinity for the human A1 receptor, with significantly lower affinity for other adenosine receptor subtypes.

Receptor SubtypeKi (nM)Selectivity vs. A1Source
Adenosine A1 0.51-[3][4]
Adenosine A2A 1340~2600-fold[3][4]
Adenosine A2B 2740~5300-fold[3][4]
Adenosine A3 1290~2500-fold[3][4]

This high selectivity is crucial for minimizing off-target effects that have hampered the clinical development of less selective adenosine receptor agonists.

Mechanism of Action: Modulating Dopaminergic and Glutamatergic Dysregulation

The antipsychotic effects of adenosine A1 receptor agonists are believed to be mediated through the modulation of dopamine and glutamate neurotransmission in key brain regions, particularly the striatum.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Neuron Glutamatergic Neuron Glutamate_Release Glutamate_Release Glutamate_Neuron->Glutamate_Release Releases Dopamine_Neuron Dopaminergic Neuron Dopamine_Release Dopamine_Release Dopamine_Neuron->Dopamine_Release Releases Postsynaptic_Neuron Striatal Neuron ENBA This compound A1R_pre_glut Adenosine A1R ENBA->A1R_pre_glut Agonist A1R_pre_da Adenosine A1R ENBA->A1R_pre_da Agonist A1R_pre_glut->Glutamate_Release Inhibits A1R_pre_da->Dopamine_Release Inhibits D2R Dopamine D2R D2R->Postsynaptic_Neuron Inhibitory Signal NMDAR NMDA Receptor NMDAR->Postsynaptic_Neuron Excitatory Signal Glutamate_Release->NMDAR Activates Dopamine_Release->D2R Activates Psychosis_Model Psychosis Model (e.g., Amphetamine, MK-801) Psychosis_Model->Glutamate_Release Increases Psychosis_Model->Dopamine_Release Increases

Caption: Proposed mechanism of antipsychotic action of this compound.

Activation of presynaptic adenosine A1 receptors has been shown to inhibit the release of both dopamine and glutamate. In hyperdopaminergic and hyperglutamatergic states, such as those induced by psychostimulants like amphetamine or NMDA receptor antagonists like MK-801, this compound is hypothesized to restore neurotransmitter balance, thereby ameliorating psychosis-like behaviors.

Preclinical Evidence for Antipsychotic-Like Activity

The antipsychotic potential of this compound has been evaluated in well-established rodent models of psychosis. These models are crucial for assessing the efficacy of novel compounds in reversing behaviors analogous to the positive symptoms of schizophrenia.

Amphetamine-Induced Hyperlocomotion Model

This model mimics the hyperdopaminergic state associated with psychosis.

Experimental Protocol:

  • Animals: Male Wistar rats are habituated to the testing environment.

  • Drug Administration:

    • A baseline locomotor activity is recorded.

    • This compound (e.g., 0.1 mg/kg, i.p.) or vehicle is administered.

    • After a pre-treatment period (e.g., 30 minutes), amphetamine (e.g., 1 mg/kg, s.c.) or saline is administered.

  • Behavioral Assessment: Locomotor activity (distance traveled, rearing, etc.) is recorded for a set duration (e.g., 60-90 minutes) using automated activity monitors.

  • Antagonism Studies: To confirm the involvement of the adenosine A1 receptor, a selective A1 antagonist, such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), can be administered prior to this compound.

Results:

Studies have shown that this compound significantly attenuates amphetamine-induced hyperlocomotion in rats. This effect is reversed by pre-treatment with the A1 receptor antagonist DPCPX, confirming that the antipsychotic-like effect is mediated through the target receptor.

MK-801-Induced Hyperlocomotion Model

This model simulates the glutamatergic hypofunction implicated in schizophrenia.

Experimental Protocol:

The protocol is similar to the amphetamine model, with the following modifications:

  • MK-801 (dizocilpine), an NMDA receptor antagonist, is used to induce hyperlocomotion (e.g., 0.2 mg/kg, i.p.).

Results:

This compound has been demonstrated to effectively reduce the hyperlocomotor activity induced by MK-801. This finding is particularly significant as it suggests that the compound may also address the glutamatergic dysregulation component of psychosis.

Pharmacokinetics and Safety Profile: A Preliminary Overview

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively published, some inferences can be drawn from its chemical structure and studies on related compounds.

The lipophilic N6-bicycloalkyl substitution and the 5'-chloro modification are consistent with enhanced metabolic stability and blood-brain barrier penetration compared to endogenous adenosine. Preclinical studies have shown that this compound is centrally active following systemic administration, confirming its ability to reach its target in the brain.[5][6]

Regarding safety, a key concern with systemic adenosine A1 receptor agonists is the potential for cardiovascular side effects, such as bradycardia and hypotension. However, some studies with this compound in animal models of neuropathic pain have reported a lack of significant effects on heart rate or blood pressure at therapeutically relevant doses.[7] This suggests a potential for a favorable therapeutic window, although comprehensive cardiovascular safety studies are warranted.

Synthesis of this compound

The synthesis of N6-substituted-5'-chloro-5'-deoxyadenosine analogs typically involves a multi-step process starting from a protected adenosine precursor. The following is a generalized protocol based on published methods for similar compounds.

Synthesis_Workflow Start Protected Adenosine Step1 Chlorination of 5'-OH Start->Step1 Thionyl Chloride or Appel Reaction Step2 Displacement with endo-2-aminonorbornane Step1->Step2 Nucleophilic Substitution Step3 Deprotection Step2->Step3 Acidic or Fluoride-mediated End This compound Step3->End

Caption: General synthetic workflow for this compound.

Detailed Protocol (Illustrative):

  • Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of adenosine are protected, for example, as an acetonide, to prevent unwanted side reactions.

  • Chlorination of the 5'-Hydroxyl Group: The 5'-hydroxyl group is converted to a chloro group using a suitable chlorinating agent such as thionyl chloride in the presence of a base, or under Appel reaction conditions (triphenylphosphine and carbon tetrachloride).

  • N6-Substitution: The 6-amino group of the adenine ring is reacted with endo-2-aminonorbornane. This is often achieved by first converting the 6-amino group to a better leaving group (e.g., by reacting with a purine intermediate having a leaving group at the 6-position) and then performing a nucleophilic aromatic substitution with endo-2-aminonorbornane.

  • Deprotection: The protecting groups on the ribose moiety are removed under appropriate conditions (e.g., acidic hydrolysis for an acetonide) to yield the final product.

  • Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to obtain this compound of high purity.

Note: This is a generalized protocol and specific reaction conditions, solvents, and purification methods would need to be optimized.

Future Directions and Conclusion

The preclinical data for this compound present a compelling case for its further investigation as a novel antipsychotic agent. Its high affinity and selectivity for the adenosine A1 receptor, coupled with its efficacy in well-validated animal models of psychosis, highlight its potential to address the underlying neurochemical imbalances of this complex disorder.

Key future directions for the development of this compound include:

  • Comprehensive ADME and Toxicology Studies: A thorough characterization of its pharmacokinetic profile and a comprehensive safety assessment are essential next steps.

  • Elucidation of Downstream Signaling Pathways: Investigating the specific intracellular signaling cascades activated by this compound in relevant neuronal populations will provide a deeper understanding of its mechanism of action.

  • Evaluation in Models of Negative and Cognitive Symptoms: Assessing the efficacy of this compound in animal models that recapitulate the negative and cognitive symptoms of schizophrenia would significantly broaden its therapeutic potential.

  • Development of a Scalable and GMP-compliant Synthesis: Optimization of the synthetic route for large-scale production under Good Manufacturing Practices is a critical step towards clinical translation.

References

  • Albrecht-Küpper, B., et al. (2012). Capadenoson: a novel, selective A1 adenosine receptor agonist for the treatment of atrial fibrillation. Naunyn-Schmiedeberg's archives of pharmacology, 385(3), 241-253.
  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. Molecules, 17(12), 13712-13726.
  • Chuo, C. H., et al. (2016). The A1 adenosine receptor biased agonist VCP746 reduces inflammation and fibrosis in a murine model of cardiac pressure overload. Journal of molecular and cellular cardiology, 97, 1-12.
  • BioCrick. This compound | CAS:103626-26-2.
  • InvivoChem. This compound | adenosine A1 receptor agonist.
  • MedChemExpress. (±)-5'-Chloro-5'-deoxy-ENBA | A1AR Agonist.
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264.
  • Greene, R. W., et al. (2016). Adenosine A1 receptor partial agonists for the treatment of pain. Journal of medicinal chemistry, 59(1), 4-18.
  • Shen, H. Y., et al. (2012). Adenosine augmentation ameliorates psychotic and cognitive endophenotypes of schizophrenia.
  • Kryst, J., et al. (2017). Tremorolytic effect of 5'-chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. CNS neuroscience & therapeutics, 23(5), 438-446.
  • Tocris Bioscience. This compound | Adenosine A1 Receptors.
  • Hanske, F., & Robins, M. J. (1985). Nucleic Acid Related Compounds. Part 66. Improved Syntheses of 5′- Chloro-5′-deoxy- and 5′-S-Aryl(or Alkyl)-5′-thionucleosides. Canadian Journal of Chemistry, 63(1), 158-164.
  • Lara, D. R., & Souza, D. O. (2000). The adenosine hypothesis of schizophrenia. Brazilian Journal of Medical and Biological Research, 33(12), 1473-1480.
  • Ossowska, K., et al. (2020). Potential antipsychotic action of the selective agonist of adenosine A1 receptors, 5'-Cl-5'-deoxy-ENBA, in amphetamine and MK-801 rat models. Pharmacological reports, 72(4), 903-912.
  • Mikhailov, S. N., et al. (2015). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Advances, 5(110), 90957-90965.
  • R&D Systems. (±)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptor Agonists.
  • APExBIO. ()-5'-Chloro-5'-deoxy-ENBA.
  • Kolyachkina, S. V., et al. (2016). Synthesis of N6-substituted adenosines. Russian Journal of Bioorganic Chemistry, 42(3), 304-308.
  • Weiser, T., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10811.
  • Wnuk, S. F., et al. (2008). Synthesis of 5′-functionalized nucleosides: S-Adenosylhomocysteine analogues with the carbon-5′ and sulfur atoms replaced by a vinyl group. Tetrahedron, 64(48), 10875-10882.
  • Sun, L., et al. (2017). Striatal adenosine A2A receptor neurons control active-period sleep via parvalbumin neurons in external globus pallidus. eLife, 6, e29055.
  • Kersten, C., et al. (2022). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1230.
  • Svenningsson, P., et al. (1997). Dopamine–Adenosine Interactions in the Striatum and the Globus Pallidus: Inhibition of Striatopallidal Neurons through Either D2 or A2A Receptors Enhances D1Receptor-Mediated Effects on c-fos Expression. Journal of Neuroscience, 17(15), 5644-5653.
  • Luongo, L., et al. (2009). 5'-Chloro-5'-deoxy-N6-(±)

Sources

An In-Depth Technical Guide to (+/-)-5'-Chloro-5'-deoxy-ENBA: A Potent and Selective Adenosine A₁ Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (+/-)-5'-Chloro-5'-deoxy-ENBA (5'Cl-ENBA), a critical research compound known for its high potency and selectivity as an agonist for the adenosine A₁ receptor (A₁AR). We will delve into its chemical structure, physicochemical properties, detailed pharmacology, and field-proven experimental protocols for its characterization. The narrative is designed to blend technical accuracy with practical insights, reflecting the causality behind experimental design and ensuring a self-validating approach to its study.

Section 1: Physicochemical Profile and Chemical Structure

This compound, with the chemical name 2-[6-(3-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol, is a synthetic N⁶-substituted adenosine derivative.[1] The introduction of a chloro group at the 5'-position of the ribose moiety and a bicyclo[2.2.1]heptan-2-yl (norbornyl) group at the N⁶-position are key structural modifications that confer its unique pharmacological profile.[1]

These modifications enhance its affinity and selectivity for the A₁ adenosine receptor compared to endogenous adenosine and other derivatives.[1] Its properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-[6-(3-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol[1]
Alternate Names N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine[2]
CAS Number 103626-26-2[1][3]
Molecular Formula C₁₇H₂₂ClN₅O₃[2][3]
Molecular Weight 379.84 g/mol [2][3]
Appearance White solid powder[1][4]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol[1][3]
Storage Store at -20°C, desiccated[3]
Purity Typically ≥98% (HPLC)[3]
SMILES C1CC2CC1CC2NC3=NC=NC4=C3N=CN4C5C(C(C(O5)CCl)O)O[1]
InChI Key PVJGDYDNVNCGBT-UHFFFAOYSA-N[1]

Section 2: Pharmacology and Mechanism of Action

5'Cl-ENBA is distinguished by its exceptional potency and selectivity as an agonist for the adenosine A₁ receptor, a G protein-coupled receptor (GPCR).[3][5] Its binding affinity is in the sub-nanomolar range for the human A₁AR, while showing significantly lower affinity for other adenosine receptor subtypes (A₂ₐ, A₂ₑ, and A₃).[1][3][6]

Receptor Binding Affinities (Ki):

  • A₁ Receptor: 0.51 nM[1][3]

  • A₃ Receptor: 1290 nM[1][3]

  • A₂ₐ Receptor: 1340 nM[1][3]

  • A₂ₑ Receptor: 2740 nM[1][3]

This selectivity profile, with a more than 2500-fold preference for A₁ over other subtypes, makes 5'Cl-ENBA an invaluable tool for probing A₁AR-mediated physiological and pathological processes.[1][3]

Upon binding, 5'Cl-ENBA stabilizes the A₁AR in its active conformation, leading to the engagement of inhibitory G proteins (Gαᵢ/Gαₒ).[7][8] This initiates a cascade of downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The primary and most characterized pathway involves the Gαᵢ-mediated inhibition of adenylyl cyclase, which reduces the intracellular conversion of ATP to cyclic AMP (cAMP).[7][9][10] This decrease in the second messenger cAMP leads to reduced activity of protein kinase A (PKA).[9][10]

  • Modulation of Ion Channels: A₁AR activation leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated N-, P-, and Q-type calcium channels.[7]

  • Activation of Phospholipase C (PLC): The receptor can also couple to Gαₒ or Gβγ subunits to activate PLC, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][8]

A1AR_Signaling_Pathway ligand This compound receptor Adenosine A1 Receptor (A1AR) ligand->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Couples ac Adenylyl Cyclase g_protein->ac Inhibits plc Phospholipase C (PLC) g_protein->plc Activates camp cAMP ↓ ac->camp atp ATP atp->ac pka PKA Activity ↓ camp->pka downstream Cellular Response (e.g., Neuronal Inhibition, Anti-nociception) pka->downstream

A₁AR Signaling Cascade

Section 3: Experimental Protocols for In Vitro Characterization

To fully characterize the interaction of 5'Cl-ENBA with the A₁AR, two primary types of in vitro assays are essential: a competitive radioligand binding assay to determine its affinity (Kᵢ) and a functional assay to measure its agonist efficacy (e.g., inhibition of cAMP production).

Protocol 3.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 5'Cl-ENBA for the A₁AR by measuring its ability to displace a known high-affinity radiolabeled antagonist.

Expertise & Rationale: This protocol employs a filtration-based method, which is the gold standard for membrane-bound receptors.[11][12] We use [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a well-characterized and highly selective A₁AR antagonist, as the radioligand.[13] The use of membranes from HEK-293 or CHO cells stably expressing the human A₁AR ensures a high receptor density and minimizes interference from other receptor systems.[13] The entire system is self-validating through the inclusion of controls for total binding (radioligand only) and non-specific binding (excess non-radiolabeled ligand).

Materials:

  • Membrane preparations from HEK-293 cells expressing recombinant human A₁AR.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]DPCPX (specific activity ~120 Ci/mmol), prepared in Assay Buffer at a final concentration of ~0.5 nM.

  • Test Compound: this compound, serially diluted in Assay Buffer (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Non-specific determinant: 10 µM DPCPX or another suitable A₁AR antagonist.

  • 96-well plates, filter mats (GF/C, presoaked in 0.3% polyethyleneimine), cell harvester, scintillation vials, and scintillation cocktail.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of non-specific determinant, or 50 µL of varying concentrations of 5'Cl-ENBA.

  • Radioligand Addition: Add 50 µL of the [³H]DPCPX solution to all wells.

  • Initiate Reaction: Add 150 µL of the A₁AR membrane preparation (typically 5-20 µg protein per well) to all wells to initiate the binding reaction. The final volume is 250 µL.

  • Incubation: Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to reach equilibrium.[14]

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration through the PEI-presoaked GF/C filter mat using a cell harvester. This step is critical as it separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The PEI pre-soak reduces non-specific binding of the radioligand to the filter itself.

  • Washing: Immediately wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of 5'Cl-ENBA. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow prep 1. Prepare Reagents (Membranes, Buffers, Radioligand, 5'Cl-ENBA) plate 2. Plate Setup (Total, Non-specific, Test Compound) prep->plate incubate 3. Add Radioligand & Membranes, then Incubate plate->incubate filter 4. Rapid Vacuum Filtration & Washing incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50 → Ki) count->analyze

Competitive Radioligand Binding Assay Workflow
Protocol 3.2: Functional Adenylyl Cyclase Inhibition Assay (cAMP Assay)

Objective: To quantify the agonist efficacy of 5'Cl-ENBA by measuring its ability to inhibit forskolin-stimulated cAMP production in whole cells.

Expertise & Rationale: This protocol uses a homogenous bioluminescent assay (e.g., Promega's cAMP-Glo™ Assay), which offers high sensitivity and a broad dynamic range.[15][16] The system is validated by first stimulating adenylyl cyclase with forskolin; this creates an elevated and measurable baseline of cAMP production that can then be inhibited by the A₁AR agonist. The amount of light produced is inversely proportional to the amount of cAMP present, providing a robust readout of agonist activity.[16]

Materials:

  • CHO or HEK-293 cells stably expressing the human A₁AR.

  • Cell culture medium, 96-well white-walled cell culture plates.

  • Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin (adenylyl cyclase stimulator).

  • Test Compound: this compound, serially diluted.

  • cAMP-Glo™ Assay Kit (or equivalent).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the A₁AR-expressing cells into a 96-well white-walled plate and culture overnight to allow for adherence.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of 5'Cl-ENBA (or vehicle control) in Stimulation Buffer for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin (final concentration typically 1-10 µM) to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C. This step initiates cAMP production.

  • Cell Lysis & cAMP Detection: Following the manufacturer's protocol (e.g., cAMP-Glo™), add the lysis buffer/detection solution.[16] This solution contains reagents that lyse the cells to release cAMP and a PKA holoenzyme. The released cAMP binds to the regulatory subunit of PKA, causing the catalytic subunit to be released and become active.

  • ATP Depletion: The active PKA catalyzes the transfer of phosphate from ATP to a substrate, thereby depleting the ATP in the well. The amount of ATP depleted is directly proportional to the amount of cAMP present.

  • Luminescence Reaction: Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin.[16] The luciferase uses the remaining ATP to produce a luminescent signal.

  • Quantification: Read the luminescence on a plate-reading luminometer. A lower light signal indicates less remaining ATP, meaning more cAMP was initially present (and thus, less inhibition by the agonist).

  • Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition). Plot the percent inhibition versus the log concentration of 5'Cl-ENBA to determine the EC₅₀ value and the maximal inhibitory effect (Eₘₐₓ).

Section 4: Preclinical Efficacy and Therapeutic Potential

The robust in vitro profile of 5'Cl-ENBA translates to significant efficacy in preclinical models, particularly in the domain of pain and neurology.

  • Neuropathic Pain: In mouse models of neuropathic pain, such as the Spared Nerve Injury (SNI) model, chronic administration of 5'Cl-ENBA has been shown to significantly alleviate mechanical allodynia and thermal hyperalgesia.[5][6] This analgesic effect is mediated by the A₁AR, as it can be reversed by pre-treatment with a selective A₁AR antagonist like DPCPX.[5] The compound also reduces the activation of spinal microglia and astrocytes associated with the neuropathic state.[1][5]

  • Tremorolytic Effects: In a rat model of essential tremor induced by harmaline, 5'Cl-ENBA dose-dependently reduced the severity of the tremor.[17] This suggests a potential role for A₁AR agonists in movement disorders.

  • Favorable Side-Effect Profile: A critical advantage of 5'Cl-ENBA is its therapeutic window. It demonstrates potent analgesic and anti-tremor effects at doses (e.g., 0.5 mg/kg, i.p. in mice) that do not induce the common side effects associated with less selective A₁AR agonists, such as motor coordination deficits or significant changes in blood pressure.[5][17][18]

Conclusion

This compound is a powerful and highly selective pharmacological tool for investigating the function of the adenosine A₁ receptor. Its sub-nanomolar potency, high selectivity, and favorable in vivo side-effect profile make it superior to many other A₁AR agonists for both in vitro and in vivo research. Its demonstrated efficacy in preclinical models of neuropathic pain and tremor highlights its potential as a lead compound for the development of novel therapeutics targeting the A₁AR pathway. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for scientists and researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Luongo L, Petrelli R, Gatta L, et al. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A(1) Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules. 2012;17(12):13712-13726. [Link]

  • BioCrick. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2. BioCrick. [Link]

  • Wikipedia. Adenosine A1 receptor. Wikipedia. [Link]

  • Gholami K, Salari AA, Javan M, et al. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. Mol Neurobiol. 2017;54(7):5049-5064. [Link]

  • Kusek M, Tokarski K, Więckowska A, et al. Tremorolytic effect of 5'-chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. Pharmacol Rep. 2017;69(5):1021-1028. [Link]

  • Terman BI, Glembotski CC. An enzymatic fluorometric assay for adenylate cyclase activity. Anal Biochem. 1989;180(2):266-71. [Link]

  • Li J, Dubey RK, Mustafa SJ, et al. Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circ Res. 2003;93:e80-e87. [Link]

  • Dubey RK, Gillespie DG, Mi Z, et al. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. Am J Physiol Heart Circ Physiol. 2007;292(1):H153-61. [Link]

  • ResearchGate. Signaling pathways of Adenosine Receptors A1, A2 and A3. ResearchGate. [Link]

  • Safety Glasses Website. (±)-5'-Chloro-5'-deoxy-ENBA, Highly selective A1 agonist. Safety Glasses Website. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Creative Bioarray. cAMP Assay. Creative Bioarray. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

  • MDPI. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A 1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. MDPI. [Link]

  • van der Klein, P. A. M., et al. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry. 2016;492:45-53. [Link]

  • Choi, DS., Kim, YB., Lee, YS. et al. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. J Med Chem. 2021;64(24):18063-18080. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • ResearchGate. Tremorolytic effect of 5'-chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. ResearchGate. [Link]

Sources

CAS number for (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (+/-)-5'-Chloro-5'-deoxy-ENBA (CAS: 103626-26-2): A Potent and Selective Adenosine A1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a significant research compound known for its high affinity and selectivity as an adenosine A1 receptor agonist. This document delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, and established biological applications, offering a valuable resource for professionals in pharmacology and medicinal chemistry.

Introduction and Chemical Identity

This compound, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic adenosine derivative that has garnered considerable interest for its potent and selective agonistic activity at the adenosine A1 receptor (A1AR).[1] Its unique structure, featuring a chlorination at the 5' position of the ribose moiety and a bicyclo[2.2.1]heptyl group at the N6-position of the adenine base, contributes to its remarkable receptor binding profile.

CAS Number: 103626-26-2[1][2][3][4][5]

Molecular Formula: C₁₇H₂₂ClN₅O₃[3][4][5]

Molecular Weight: 379.84 g/mol [1][3][4][5]

The strategic modifications from the endogenous ligand adenosine enhance its selectivity and potency, making it an invaluable tool for investigating the physiological and pathophysiological roles of the A1AR.

Physicochemical and Pharmacological Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings.

Table 1: Physicochemical and Pharmacological Data

PropertyValueSource(s)
CAS Number 103626-26-2[1][2][3][4][5]
Molecular Formula C₁₇H₂₂ClN₅O₃[3][4][5]
Molecular Weight 379.84 g/mol [1][3][4][5]
Purity ≥98% (via HPLC)[1][5]
Solubility Soluble to 100 mM in DMSO and ethanol[1][4][5]
Storage Store at -20°C[1][4][5]
Receptor Binding Affinity (Ki) A1: 0.51 nM, A2A: 1340 nM, A2B: 2740 nM, A3: 1290 nM[1][2][4][5]

The high selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) is a key feature of this compound, enabling targeted investigation of A1AR-mediated pathways.[1][2][4][5]

Synthesis and Purification

Conceptual Synthesis Workflow:

The synthesis generally proceeds through two key modifications of a protected adenosine derivative:

  • Chlorination of the 5'-hydroxyl group: This is a crucial step to introduce the chloro moiety.

  • N6-alkylation: Introduction of the bicyclo[2.2.1]heptyl group at the N6 position of the adenine ring.

Synthesis_Workflow A Protected Adenosine B 5'-Chloro-5'-deoxyadenosine Intermediate A->B Chlorination C N6-Bicyclo[2.2.1]heptyl-5'-chloro-5'-deoxyadenosine B->C N6-Alkylation D Deprotection C->D E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol (Generalized):

Step 1: Chlorination of the 5'-Hydroxyl Group

  • Rationale: The 5'-hydroxyl group of a suitably protected adenosine derivative is selectively chlorinated. Thionyl chloride or a similar chlorinating agent is often employed in an appropriate solvent like pyridine or dichloromethane. The protection of other hydroxyl groups (2' and 3') is essential to ensure regioselectivity.

  • Procedure:

    • Dissolve the protected adenosine in a dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture in an ice bath.

    • Add the chlorinating agent (e.g., thionyl chloride) dropwise.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and purify the product using column chromatography.

Step 2: N6-Alkylation

  • Rationale: The 6-position of the purine ring is activated, often by conversion to a 6-chloropurine derivative, followed by nucleophilic substitution with the desired amine (in this case, bicyclo[2.2.1]heptan-2-amine).

  • Procedure:

    • The 5'-chloro-adenosine intermediate is reacted with the bicyclo[2.2.1]heptan-2-amine in a suitable solvent, often in the presence of a base to scavenge the liberated acid.

    • The reaction is typically heated to drive it to completion.

    • Progress is monitored by TLC.

    • The crude product is purified by column chromatography.

Step 3: Deprotection

  • Rationale: Any protecting groups on the ribose hydroxyls are removed to yield the final product. The choice of deprotection conditions depends on the nature of the protecting groups used.

  • Procedure:

    • The protected product is dissolved in a suitable solvent.

    • The deprotection reagent (e.g., acid or fluoride source for silyl ethers) is added.

    • The reaction is monitored until completion.

    • The final product is purified, typically by recrystallization or HPLC.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of analytical techniques is employed.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity (≥98%). Chiral HPLC can be used for enantiomeric separation.[6][7][8]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.Characteristic peaks corresponding to the protons and carbons of the adenine, ribose, and bicycloheptyl moieties.[9][10]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the calculated molecular weight of C₁₇H₂₂ClN₅O₃.
Infrared (IR) Spectroscopy Identification of functional groups.Absorption bands characteristic of N-H, O-H, C-N, and C-Cl bonds.

Biological Activity and Applications

This compound's high affinity and selectivity for the A1AR make it a valuable pharmacological tool.

Signaling Pathway:

Activation of the A1AR by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is mediated through the Gαi subunit of the G-protein coupled receptor.

A1AR_Signaling cluster_cell Cell Membrane Agonist This compound A1AR A1 Adenosine Receptor Agonist->A1AR Binds to G_protein Gi Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Effect Cellular Response (e.g., Neuronal inhibition, Cardioprotection) cAMP->Effect Leads to

Caption: Simplified A1AR signaling pathway upon agonist binding.

Established In Vivo Applications:

  • Antinociception: This compound has been shown to reverse formalin-induced nocifensive behavior in mice, indicating its potential as an analgesic.[1][2][4][5]

  • Neuropathic Pain: Studies have demonstrated that this compound can alleviate neuropathic pain in mouse models, such as the Spared Nerve Injury (SNI) model, by reducing thermal hyperalgesia and mechanical allodynia.[11] This effect is associated with the modulation of glial and microglial activity.[11]

  • Movement Disorders: In a mouse model of Parkinson's disease, it has been shown to reduce the development of abnormal involuntary movements induced by L-DOPA.[2]

  • Hypothermia: As an A1AR agonist, it can induce hypothermia in mice through both central and peripheral mechanisms.[3]

Experimental Protocol: In Vivo Administration in Mice

The following is a generalized protocol based on published studies for administering this compound to mice for behavioral or physiological assessment.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% DMSO in saline)

  • Sterile syringes and needles

  • Animal balance

  • Appropriate mouse strain for the study

Procedure:

  • Dose Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in a minimal amount of DMSO.

    • Bring the solution to the final volume with sterile saline to achieve the desired concentration (e.g., for a 0.5 mg/kg dose). The final DMSO concentration should be low (e.g., 0.5%) to minimize vehicle effects.

    • Vortex the solution to ensure it is fully dissolved and homogenous.

  • Animal Handling and Dosing:

    • Acclimatize the mice to the experimental conditions.

    • Weigh each mouse to determine the precise injection volume.

    • Administer the prepared solution via the desired route, for example, intraperitoneal (i.p.) injection. A typical dose used in neuropathic pain studies is 0.5 mg/kg.[11]

  • Behavioral/Physiological Assessment:

    • Conduct the planned assessments at appropriate time points post-injection. For instance, in neuropathic pain models, assessments for mechanical allodynia and thermal hyperalgesia can be performed.[11]

    • A control group receiving only the vehicle should always be included.

Conclusion

This compound stands out as a potent and highly selective adenosine A1 receptor agonist. Its well-defined pharmacological profile makes it an indispensable tool for researchers investigating the multifaceted roles of A1AR in the central nervous system and peripheral tissues. This guide provides a foundational understanding of its properties, synthesis, analysis, and application, empowering scientists to effectively utilize this compound in their research endeavors.

References

  • BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2. Retrieved from [Link]

  • Luongo, L., Petrelli, R., Gatta, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726. [Link]

  • Hussain, S., & Siddiqui, H. L. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]

  • Bio-Techne. (n.d.). This compound | Adenosine A1 Receptors. Retrieved from [Link]

  • NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Adenine, Deoxyadenosine and Adenosine on BIST B+ Column. Retrieved from [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Adenosine A1 and A2 Receptors: Structure-Function Relationships. Science Signaling, 4(193), pt6. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]

  • Andriani, G., et al. (2011). Protocol for drug testing in T. cruzi acute phase in infected mice. PLoS Neglected Tropical Diseases, 5(8), e1298. [Link]

  • Wainer, I. W. (1993). Chiral Separations: An Introduction. Virginia Tech. [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

  • Giske, A., et al. (2012). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. BMC Bioinformatics, 13, 243. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Preparing (+/-)-5'-Chloro-5'-deoxy-ENBA Solutions in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the preparation, handling, and application of solutions of (+/-)-5'-Chloro-5'-deoxy-ENBA in dimethyl sulfoxide (DMSO). The protocols and information herein are designed to ensure scientific integrity, experimental reproducibility, and laboratory safety.

Introduction: The Significance of this compound

This compound is a potent and highly selective agonist for the adenosine A1 receptor (A1AR).[1] With a high affinity in the subnanomolar range, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the A1AR.[1] The activation of A1AR is implicated in a variety of cellular responses, including neuroprotection, cardioprotection, and the modulation of pain.[1][2] Consequently, this compound is frequently utilized in studies related to neuropathic pain, ischemia, and other neurological and cardiovascular conditions.[1][2][3]

Understanding the precise preparation of this compound is paramount, as inaccurate concentrations or improper handling can lead to non-reproducible results and misleading interpretations. This guide will walk you through the essential steps, from initial calculations to the final application in cell-based assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for accurate solution preparation.

PropertyValueSource
CAS Number 103626-26-2[1][3][4]
Molecular Formula C₁₇H₂₂ClN₅O₃[1][4]
Molecular Weight 379.84 g/mol [1][4]
Appearance Powder[1]
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.[1]
Purity ≥98%
Storage Store at -20°C.

Mechanism of Action: Adenosine A1 Receptor Signaling

This compound exerts its effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR).[5] The A1AR is predominantly coupled to inhibitory G proteins (Gi/Go).[5][6] Upon agonist binding, the following key signaling events are initiated:

  • Inhibition of Adenylyl Cyclase: The activated Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7]

  • Modulation of Protein Kinase A (PKA): The reduction in cAMP results in decreased activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins.[5][6]

  • Ion Channel Regulation: A1AR activation also leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] This results in neuronal hyperpolarization and reduced neurotransmitter release.

  • Activation of Other Kinases: The signaling cascade can also involve the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and JNK, as well as the PI3K/AKT pathway, which are implicated in cell survival and proliferation.[8]

The following diagram illustrates the primary signaling pathway activated by this compound.

ENBA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ENBA This compound A1AR Adenosine A1 Receptor (A1AR) ENBA->A1AR Binds and Activates G_protein Gi/Go Protein A1AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Leads to decreased activation of Cellular_Response Cellular Response (e.g., Neuronal Inhibition, Cardioprotection) PKA->Cellular_Response Modulates

Caption: Signaling pathway of this compound via the Adenosine A1 Receptor.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling this compound and DMSO.

Handling this compound: As with any novel chemical compound, the toxicological properties of this compound may not be fully characterized. Handle with care and avoid inhalation of the powder or direct contact with skin and eyes.

Handling DMSO: Dimethyl sulfoxide is a combustible liquid and can cause skin and eye irritation.[9] A key characteristic of DMSO is its ability to be readily absorbed through the skin, potentially carrying dissolved substances with it.[9][10][11] Therefore, extreme caution should be exercised when handling DMSO solutions of any compound. Work in a well-ventilated area, preferably a chemical fume hood.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock and working solutions of this compound.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is for the preparation of a high-concentration stock solution that can be stored for later use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculation:

    • The molecular weight of this compound is 379.84 g/mol .

    • To prepare a 100 mM (0.1 M) solution, you will need 0.1 moles per liter, which is equivalent to 37.984 g per liter or 37.984 mg per mL.

    • For ease of measurement, we will prepare 1 mL of a 100 mM stock solution. You will need to weigh out 37.98 mg of this compound.

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 37.98 mg of this compound powder and add it to the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[12][13]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage. Under these conditions, the solution should be stable for several months.

The following diagram outlines the workflow for preparing the stock solution.

Stock_Solution_Workflow Start Start Calculate Calculate Mass of ENBA (for 100 mM in 1 mL) Start->Calculate Weigh Weigh 37.98 mg of ENBA Calculate->Weigh Add_DMSO Add 1 mL of Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex until fully dissolved Add_DMSO->Dissolve Aliquot Aliquot into smaller volumes Dissolve->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Sources

Application Note: Determination of the Solubility of (+/-)-5'-Chloro-5'-deoxy-ENBA in Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of (+/-)-5'-Chloro-5'-deoxy-ENBA (C₁₇H₂₂ClN₅O₃), a potent and selective adenosine A₁ receptor agonist, in ethanol. A detailed protocol using the isothermal saturation method followed by HPLC-UV analysis is presented, enabling researchers to accurately quantify the solubility of this compound. This guide is designed to ensure experimental robustness and data reliability, which are critical for applications in drug formulation, preclinical studies, and pharmacological research.

Introduction: The Critical Role of Solubility in Preclinical Research

This compound is a high-affinity adenosine A₁ receptor agonist with significant potential in therapeutic areas such as neuropathic pain and cardiovascular conditions. The development of this and similar bioactive small molecules for in vitro and in vivo studies necessitates a thorough understanding of their physicochemical properties, with solubility being a cornerstone. Ethanol is a commonly used solvent in preclinical research for dissolving compounds to create stock solutions for assays or for formulation studies. An accurate determination of a compound's solubility in ethanol is therefore paramount for:

  • Accurate Dosing: Ensuring the compound is fully dissolved to achieve the desired concentration for biological assays.

  • Formulation Development: Providing foundational data for the development of liquid formulations for in vivo studies.[1]

  • Reproducibility of Experiments: Preventing issues arising from compound precipitation, which can lead to inconsistent and unreliable experimental results.

While supplier datasheets often provide an approximate solubility, such as "soluble to 100 mM in ethanol," it is best practice to experimentally verify this value under the specific conditions of your laboratory. This application note provides a detailed, step-by-step protocol to achieve this.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before commencing experimental work.

PropertyValueReference
Molecular Formula C₁₇H₂₂ClN₅O₃[2]
Molecular Weight 379.84 g/mol [2]
CAS Number 103626-26-2[2]
Appearance Powder
Purity (Typical) ≥98% (by HPLC)
Storage Conditions Desiccate at -20°C

Experimental Workflow for Solubility Determination

The determination of solubility will be performed using the isothermal saturation (shake-flask) method. This method is considered the "gold standard" for determining equilibrium solubility.[3] The workflow involves creating a saturated solution of this compound in ethanol and then quantifying the concentration of the dissolved compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh Compound B Add Ethanol A->B C Create Slurry B->C D Incubate at Constant Temperature (e.g., 25°C) C->D E Agitate (e.g., 24-48h) D->E F Allow to Settle E->F G Filter Supernatant (0.22 µm PTFE filter) F->G H Dilute Sample G->H I HPLC-UV Analysis H->I J Determine Solubility I->J Quantify Concentration

Figure 1: Isothermal Saturation and HPLC-UV Workflow

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium has been reached and that the measurements are accurate.

Materials and Reagents
  • This compound (≥98% purity)

  • Ethanol (Anhydrous, ACS grade or higher)

  • Deionized water (for HPLC mobile phase)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator with temperature control

  • Syringes and 0.22 µm PTFE syringe filters

  • HPLC vials

  • HPLC system with a UV detector and a C18 column

Preparation of Saturated Solution
  • Weighing the Compound: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining after equilibration.

  • Adding the Solvent: Add a known volume of ethanol (e.g., 1 mL) to the vial.

  • Creating a Slurry: Cap the vial tightly and vortex for 1-2 minutes to create a uniform slurry.

Equilibration
  • Incubation: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C). The choice of temperature is critical and should be recorded.

  • Agitation: Agitate the slurry for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, and 48h) and analyzed. The concentration should plateau when equilibrium is achieved.

Sample Preparation and Analysis
  • Settling: After incubation, allow the vial to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilution: Perform a precise serial dilution of the filtered supernatant with ethanol to bring the concentration into the linear range of the HPLC calibration curve. The expected solubility is around 100 mM (approximately 38 mg/mL), so a significant dilution will be necessary.

  • HPLC Analysis: Analyze the diluted samples by HPLC-UV. A reversed-phase C18 column is a suitable starting point. The mobile phase can be a gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid). The detection wavelength should be set to the λmax of this compound, which should be determined by scanning a dilute solution of the compound.

Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound in ethanol of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Concentration Calculation: Using the calibration curve, determine the concentration of the diluted samples.

  • Solubility Determination: Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in ethanol at the specified temperature.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner.

Table 1: Solubility of this compound in Ethanol at 25°C

ReplicateMass of Compound (mg)Volume of Ethanol (mL)Concentration of Diluted Sample (mM)Dilution FactorCalculated Solubility (mM)Calculated Solubility (mg/mL)
1
2
3
Average
Std. Dev.

Troubleshooting and Considerations

  • Incomplete Equilibration: If the measured solubility increases with incubation time, equilibrium has not been reached. Extend the incubation period.

  • Compound Instability: If the compound is unstable in ethanol over the incubation period, this method may not be suitable. This can be checked by monitoring for the appearance of degradation peaks in the HPLC chromatogram.

  • Inaccurate Dilutions: Precise and accurate dilutions are critical for an accurate final solubility value. Use calibrated pipettes and volumetric flasks.

  • Filter Selection: Ensure the syringe filter does not adsorb the compound. A quick test by filtering a standard solution and comparing its concentration before and after filtration is recommended.

Safety Precautions

  • Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Ethanol is flammable. Keep away from ignition sources.

  • Consult the Material Safety Data Sheet (MSDS) for both this compound and ethanol before starting any experimental work.[4]

Conclusion

This application note provides a robust and reliable method for the experimental determination of the solubility of this compound in ethanol. By following this detailed protocol, researchers can obtain accurate and reproducible solubility data, which is essential for the successful design and execution of preclinical studies.

References

  • BioCrick. (n.d.). * (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2*. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of (+/-)-5'-Chloro-5'-deoxy-ENBA in Behavioral Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Therapeutic Potential of a Selective A₁ Adenosine Receptor Agonist

(+/-)-5'-Chloro-5'-deoxy-ENBA is a potent and highly selective agonist for the A₁ adenosine receptor (A₁AR), a G protein-coupled receptor widely distributed throughout the central and peripheral nervous systems.[1][2][3] Its high affinity and selectivity for the A₁AR over other adenosine receptor subtypes (A₂ₐ, A₂ₑ, and A₃) make it an invaluable tool for elucidating the physiological and pathophysiological roles of A₁AR signaling.[1][2][3] In preclinical research, this compound has demonstrated significant efficacy in models of neuropathic pain, tremor, and seizure, highlighting its potential as a therapeutic agent for a range of neurological disorders.[4][5][6]

These application notes provide a comprehensive guide for researchers utilizing this compound in behavioral assays. We will delve into the compound's mechanism of action, provide detailed protocols for its preparation and administration, and outline key behavioral paradigms where it has been successfully employed. The causality behind experimental choices and best practices for ensuring data integrity are emphasized throughout.

Mechanism of Action: The A₁ Adenosine Receptor Signaling Cascade

Activation of the A₁ adenosine receptor by an agonist like this compound initiates a cascade of intracellular events primarily mediated by inhibitory G proteins (Gᵢ/Gₒ).[1][7][8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][7][8] Downstream of this, A₁AR activation modulates various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.[8] This collective action leads to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, underpinning the compound's observed effects on nociception, motor control, and neuronal excitability.[9]

A1AR_Signaling_Pathway cluster_intracellular Intracellular A1AR A₁ Adenosine Receptor G_protein Gᵢ/Gₒ Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux ENBA (+/-)-5'-Chloro-5'- deoxy-ENBA ENBA->A1AR Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

Caption: A₁ Adenosine Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for experimental design.

ParameterValueSpeciesSource
Receptor Binding Affinity (Kᵢ)
A₁ Adenosine Receptor0.51 nMHuman[1][2][3]
A₂ₐ Adenosine Receptor1340 nMHuman[1][2][3]
A₂ₑ Adenosine Receptor2740 nMHuman[1][2][3]
A₃ Adenosine Receptor1290 nMHuman[1][2][3]
In Vivo Efficacy (Effective Dose)
Neuropathic Pain (mice)0.5 mg/kg (i.p.)Mouse[4]
Tremor (rats)0.05 - 0.5 mg/kg (i.p.)Rat[6]
Nociceptive Pain (mice)1 - 2 mg/kg (i.p.)Mouse[10]
Physicochemical Properties
Molecular Weight379.84 g/mol N/A[11][12]
SolubilitySoluble in DMSO and ethanolN/A[2]
Pharmacokinetics
Brain PenetrationYesRodent[6][13]
Half-life, BioavailabilityData not readily availableN/A

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Rationale: Proper formulation and administration are critical for achieving reproducible in vivo results. The following protocol is based on established methods for administering this compound to mice.[4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • 0.9% Sodium Chloride (NaCl) solution (sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution should be calculated based on the final desired dose and injection volume. For example, to achieve a final dose of 0.5 mg/kg in a 25g mouse with an injection volume of 100 µL, a stock solution of 1.25 mg/mL would be appropriate.

  • Working Solution Preparation:

    • On the day of the experiment, prepare the working solution by diluting the DMSO stock solution with sterile 0.9% NaCl.

    • A common vehicle composition is 0.5% DMSO in 0.9% NaCl.[4] To achieve this, add the calculated volume of the DMSO stock solution to the appropriate volume of sterile saline.

    • Example Calculation: To prepare 1 mL of a 0.5 mg/mL working solution in 0.5% DMSO/saline:

      • Start with a 100 mg/mL DMSO stock solution.

      • Take 5 µL of the 100 mg/mL stock and add it to 995 µL of sterile 0.9% NaCl.

    • Vortex the working solution thoroughly to ensure it is homogenous.

  • Administration:

    • Administer the working solution via intraperitoneal (i.p.) injection. The injection volume should be kept consistent across all animals, typically 5-10 mL/kg body weight.

    • Always prepare a vehicle control group that receives an identical injection of the 0.5% DMSO in 0.9% NaCl solution.

Experimental Workflow for Behavioral Assays

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Baseline Baseline Behavioral Testing (Pre-injection) Animal_Acclimation->Baseline Drug_Prep Prepare (+/-)-5'-Chloro-5'- deoxy-ENBA & Vehicle Injection I.P. Injection (Drug or Vehicle) Drug_Prep->Injection Baseline->Injection Post_Injection Post-Injection Behavioral Testing (Specified time points) Injection->Post_Injection Data_Collection Data Collection & Recording Post_Injection->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Conclusion Interpretation & Conclusion Stats->Conclusion

Caption: General Experimental Workflow.

Detailed Protocols for Key Behavioral Assays

Assessment of Mechanical Allodynia: Von Frey Test

Application: To evaluate changes in sensitivity to a non-noxious mechanical stimulus, a key measure in models of neuropathic pain.

Rationale: The von Frey test quantifies the mechanical withdrawal threshold of the animal's paw, providing a sensitive measure of mechanical allodynia.[14]

Materials:

  • Von Frey filaments (a graded series of calibrated monofilaments)

  • Elevated wire mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Acclimation: Place the mice in the individual Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes before testing to allow for habituation to the environment.[14]

  • Stimulation:

    • Apply the von Frey filaments to the plantar surface of the hind paw.[14]

    • Begin with a filament in the middle of the force range and apply it with enough pressure to cause a slight bend for 2-3 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • If there is no response, the next larger filament is used. If there is a positive response, the next smaller filament is used.[14]

    • The pattern of responses is used to calculate the 50% withdrawal threshold.

  • Data Analysis: The 50% withdrawal threshold is calculated using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli.

Assessment of Thermal Nociception: Hot Plate Test

Application: To measure the response to a noxious thermal stimulus, often used to assess the efficacy of centrally acting analgesics.[15]

Rationale: The latency to a behavioral response (e.g., paw licking, jumping) on a heated surface provides a measure of thermal pain sensitivity.[15]

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglas cylinder to confine the animal to the hot plate surface

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[16][17]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test.

  • Testing:

    • Gently place the mouse onto the hot plate and immediately start a timer.[16]

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[15]

    • Stop the timer at the first sign of a nocifensive response and record the latency.

    • A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time recorded as its latency.[16]

  • Data Analysis: The latency to respond is the primary endpoint. Compare the mean latencies between the drug-treated and vehicle-treated groups.

Assessment of Motor Coordination: Rotarod Test

Application: To evaluate motor coordination, balance, and motor learning. This is crucial to ensure that observed effects in other behavioral tests are not due to motor impairment.[18][19][20][21][22]

Rationale: The ability of a rodent to remain on a rotating rod is a sensitive measure of its motor coordination and balance. A decrease in performance can indicate sedative or motor-impairing effects of a compound.[4]

Materials:

  • Rotarod apparatus for mice

  • Control unit to adjust the speed of rotation

Procedure:

  • Training (Optional but Recommended):

    • Acclimate the mice to the apparatus by placing them on the stationary rod for a few minutes.

    • Conduct training trials at a low, constant speed (e.g., 4-5 rpm) for a fixed duration (e.g., 60 seconds) for 1-2 days prior to the experiment.[18]

  • Testing:

    • On the test day, place the mice on the rotarod.

    • The test is typically run in an accelerating mode (e.g., from 4 to 40 rpm over 300 seconds).[19]

    • Record the latency to fall from the rod for each mouse. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.[19]

    • Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[21]

  • Data Analysis: The primary endpoint is the latency to fall. The average latency across trials is calculated for each animal. Compare the mean latencies between the drug-treated and vehicle-treated groups.

Trustworthiness and Self-Validating Systems

To ensure the integrity and reproducibility of your research when using this compound, it is imperative to incorporate the following practices:

  • Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups to prevent bias.

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Control Groups: Always include a vehicle control group to account for any effects of the injection procedure or the vehicle itself.

  • Dose-Response Studies: Conduct dose-response studies to determine the optimal effective dose and to identify potential toxic or off-target effects at higher doses.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the time course of the behavioral effects with the known or determined pharmacokinetic profile of the compound to ensure that the observed effects are occurring at relevant drug concentrations.

  • Specificity Confirmation: To confirm that the observed effects are mediated by the A₁AR, a selective A₁AR antagonist, such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), can be co-administered. The reversal of the effects of this compound by the antagonist provides strong evidence for A₁AR-mediated action.[4]

By adhering to these principles and the detailed protocols provided, researchers can confidently and effectively utilize this compound to advance our understanding of A₁ adenosine receptor function and its therapeutic potential.

References

  • Protocols.io. (2024). Rotarod-Test for Mice. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. MMPC. [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • ResearchGate. (n.d.). Adenosine receptors and their main signaling pathways. [Link]

  • Giglio, K. M., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(12), e2334. [Link]

  • ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. [Link]

  • Cheng, K., et al. (2022). Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. Journal of Visualized Experiments, (187), e64319. [Link]

  • ResearchGate. (n.d.). Schematic representation of A1 adenosine-mediated signaling responses. [Link]

  • Bio-Techne. (n.d.). This compound. [Link]

  • Alexander, S. P. H., et al. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British Journal of Pharmacology, 176 Suppl 1(Suppl 1), S21–S141.
  • ResearchGate. (n.d.). Pain behavioral tests of mice after surgery: The von Frey filament test. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Von Frey-Nociception Test. MMPC. [Link]

  • Wikipedia. (n.d.). Adenosine A1 receptor. [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712–13726. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • Prediger, R. D., et al. (2005). Activation of adenosine A1 receptors reduces anxiety-like behavior during acute ethanol withdrawal (hangover) in mice. Neuropsychopharmacology, 30(4), 734–743. [Link]

  • Menéndez, L., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 112(1), 69–75. [Link]

  • ResearchGate. (n.d.). Unilateral hot plate test: A simple and sensitive method for detecting central and peripheral hyperalgesia in mice. [Link]

  • ConductScience. (n.d.). Rodent Hot/Cold Plate Pain Assay. Maze Engineers. [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]

  • Thomas, A. A., et al. (2024). Pharmacology of Adenosine A1 Receptor Agonist in a Humanized Esterase Mouse Seizure Model Following Soman Intoxication. International Journal of Molecular Sciences, 25(18), 9908. [Link]

  • Stodola, B., et al. (2020). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology, 11, 589. [Link]

  • Waller, M., et al. (2022). Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression. Nature Communications, 13(1), 772. [Link]

  • Banks, W. A. (2019). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Current Pharmaceutical Design, 25(13), 1464–1471. [Link]

  • Tosh, D. K., et al. (2019). Design and in vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally-Constrained (N)-Methanocarba Series. ACS Medicinal Chemistry Letters, 10(10), 1445–1450. [Link]

  • Bar-Yehuda, S., et al. (2019). Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. Journal of Medicinal Chemistry, 62(17), 7885–7901. [Link]

  • von Lubitz, D. K. (2001). Adenosine A1 Receptor Agonists as Clinically Viable Agents for Treatment of Ischemic Brain Disorders. Expert Opinion on Investigational Drugs, 10(4), 639–651. [Link]

  • BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. [Link]

  • Jacobson, K. A., & Tosh, D. K. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Cellular Neuroscience, 13, 122. [Link]

  • Takeda, S., et al. (2019). Mechanisms of the Penetration of Blood-Borne Substances into the Brain. Journal of Pharmacological Sciences, 140(2), 89–95. [Link]

  • Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591–1658. [Link]

  • Kusek, M., et al. (2018). Tremorolytic effect of 5'-chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. Neuroscience Letters, 672, 10–15. [Link]

  • Sevastsyanovich, Y., et al. (2020). Current and Emerging Strategies for Enhancing Antibody Delivery to the Brain. Pharmaceutics, 12(6), 551. [Link]

  • ResearchGate. (n.d.). Preparation of JF dye for retro-orbital injection in mice v1. [Link]

  • Rhea, E. M., & Banks, W. A. (2019). Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression. Frontiers in Neuroscience, 12, 1030. [Link]

  • ResearchGate. (n.d.). Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development. [Link]

Sources

Application Note: Characterizing Adenosine A₁ Receptor Binding with (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adenosine System and CDE as a Research Tool

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, modulating a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] Among these, the Adenosine A₁ receptor (A₁AR) is of significant interest due to its high affinity for adenosine and its widespread distribution, particularly in the central nervous system (CNS), heart, and adipose tissue.[1] Activation of the A₁AR is primarily coupled to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels.[2][3][4] This signaling cascade underlies the A₁AR's role in neuroprotection, cardioprotection, and regulation of metabolic processes.[2][5]

To dissect the precise functions of the A₁AR and to screen for novel therapeutic agents, researchers require potent and selective pharmacological tools. (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE) is a highly selective and potent agonist for the A₁ adenosine receptor.[6] Its robust affinity and selectivity make it an invaluable ligand for use in in vitro adenosine receptor binding assays, serving as a reference compound to characterize the binding of novel drug candidates.[5] This application note provides a comprehensive guide to the principles and a detailed protocol for utilizing CDE in competitive radioligand binding assays.

Principle of the Competitive Radioligand Binding Assay

Competitive radioligand binding assays are a cornerstone of pharmacology for determining the affinity of an unlabeled test compound for a specific receptor.[7][8] The assay quantifies the ability of a test compound (the "competitor," in this case, CDE or a novel compound) to prevent a labeled ligand with known affinity (the "radioligand") from binding to the receptor.

The experiment involves incubating a fixed concentration of a high-affinity radioligand and receptor-containing membranes with increasing concentrations of the unlabeled test compound.[8] As the concentration of the unlabeled compound increases, it displaces more of the radioligand from the receptor binding sites. By measuring the amount of bound radioactivity at each concentration, a competition curve is generated. From this curve, the IC₅₀ (half-maximal inhibitory concentration) is determined, which is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand.[7]

While the IC₅₀ value provides a measure of a compound's potency under specific experimental conditions, it is influenced by the concentration of the radioligand used.[9][10] To determine an absolute measure of affinity that can be compared across different experiments, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[9][11][12] The Kᵢ represents the equilibrium dissociation constant of the inhibitor-receptor complex and is a true measure of the compound's binding affinity.[9][10]

Binding Affinity Profile of this compound

CDE exhibits high affinity and remarkable selectivity for the human A₁ adenosine receptor over other subtypes. This profile is crucial for its use as a selective research tool.

Receptor SubtypeKᵢ (nM)
A₁ 0.51
A₂ₐ1340
A₂ₑ2740
A₃1290
(Data sourced from R&D Systems/Tocris Bioscience)[6]

Visualization of Key Processes

To better understand the underlying biology and the experimental procedure, the following diagrams illustrate the A₁ receptor signaling pathway and the competitive binding assay workflow.

Adenosine A1 Receptor Signaling Pathway cluster_membrane Cell Membrane A1R Adenosine A₁ Receptor G_Protein Gᵢ/Gₒ Protein A1R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion Blocked CDE (+/-)-5'-Chloro-5'- deoxy-ENBA (Agonist) CDE->A1R Binds & Activates ATP ATP ATP->AC Response Cellular Response (e.g., K⁺ channel opening, Ca²⁺ channel inhibition) cAMP->Response Leads to

Caption: A₁ Receptor Signaling Pathway.

Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Prepare Receptor Membranes Incubate Incubate: Membranes + Radioligand + CDE Dilutions Membrane->Incubate Radioligand Prepare Radioligand (e.g., [³H]-DPCPX) Radioligand->Incubate CDE_Dilutions Prepare Serial Dilutions of CDE (Competitor) CDE_Dilutions->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Reach Equilibrium Wash Wash Filters to Remove Non-specifically Bound Ligand Filter->Wash Count Quantify Radioactivity on Filters (Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. [CDE] Count->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Caption: Competitive Binding Assay Workflow.

Detailed Protocol: A₁ Receptor Competitive Binding Assay

This protocol outlines a standard filtration-based competitive binding assay. It is designed to be a robust starting point and may require optimization depending on the specific source of receptor membranes and radioligand used.

Part 1: Materials and Reagents
  • Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human A₁ adenosine receptor, or appropriate tissue homogenates (e.g., rat brain cortex).

  • Radioligand: A high-affinity A₁AR antagonist, such as [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • Unlabeled Competitor: this compound (CDE).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13][14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: A high concentration of a standard A₁AR agonist, such as R-PIA or 2-Chloroadenosine (100 µM).[15]

  • Adenosine Deaminase (ADA): To remove endogenous adenosine from the membrane preparation.

  • Equipment:

    • 96-well microplates.

    • Cell harvester for rapid vacuum filtration.

    • Glass fiber filter mats (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Liquid scintillation counter.

    • Scintillation cocktail (e.g., Betaplate Scint).

Part 2: Experimental Procedure

Scientist's Note: Consistency in pipetting, timing, and temperature is critical for obtaining reproducible results. Perform all experiments in duplicate or triplicate.

  • Membrane Preparation & Pre-treatment:

    • Thaw the frozen receptor membrane aliquots on ice.

    • Resuspend the membranes in Assay Buffer.

    • To remove endogenous adenosine, which can interfere with the assay, incubate the membrane suspension with adenosine deaminase (ADA, ~2 units/mL) for 30 minutes at 30°C.[14]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). The optimal amount of protein per well (typically 20-100 µg) must be determined empirically to ensure that less than 10% of the added radioligand is bound (Zone A conditions).[16]

  • Assay Plate Setup:

    • Prepare a 96-well plate. Designate wells for:

      • Total Binding (TB): Contains membranes, radioligand, and assay buffer (no competitor).

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a standard non-selective ligand (e.g., 100 µM 2-Chloroadenosine) to block all specific binding.[15]

      • Competitor Wells: Contains membranes, radioligand, and serial dilutions of CDE (typically 10-12 concentrations spanning a 5-log unit range, e.g., 1 pM to 10 µM).

  • Assay Incubation:

    • The final assay volume is typically 200-250 µL.[13]

    • To each well, add the components in the following order:

      • Assay Buffer.

      • Unlabeled compound (CDE dilution, buffer for TB, or standard for NSB).

      • Radioligand (a fixed concentration, typically at or below its Kₑ, e.g., 0.5 - 2.0 nM for [³H]-DPCPX).[15][16]

      • Start the reaction by adding the pre-treated membrane suspension.

    • Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.[13][15]

  • Termination and Filtration:

    • Rationale: The incubation must be stopped rapidly to prevent re-equilibration during the washing step. Vacuum filtration is the standard method.[7]

    • Terminate the binding reaction by rapidly filtering the contents of each well through the PEI-soaked glass fiber filter mat using a cell harvester.

    • Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat completely (e.g., under a heat lamp or in a low-temperature oven for 30 min at 50°C).[13]

    • Seal the filter mat in a sample bag with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Part 3: Data Analysis and Interpretation
  • Calculate Specific Binding:

    • For each concentration of CDE, calculate the specific binding: Specific Binding (CPM) = Total Bound (CPM) - Non-Specific Binding (NSB, CPM)

  • Generate Competition Curve:

    • Convert the specific binding at each CDE concentration to a percentage of the maximum specific binding (i.e., the specific binding in the absence of CDE).

    • Plot the % Specific Binding against the log concentration of CDE. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Using a non-linear regression curve-fitting program (e.g., GraphPad Prism), fit the data to a "one-site fit LogIC50" equation (or similar) to determine the Log(IC₅₀). The IC₅₀ is the concentration of CDE that inhibits 50% of the specific radioligand binding.

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the experimentally determined IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation :[9][11] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • IC₅₀ is the half-maximal inhibitory concentration determined from your curve fit.

      • [L] is the concentration of the radioligand used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding experiment or obtained from the literature for the specific batch of radioligand under identical buffer conditions.

    • Rationale: The Cheng-Prusoff equation corrects the apparent affinity (IC₅₀) for the competitive interaction with the radioligand, yielding a true measure of the unlabeled ligand's affinity (Kᵢ).[9][10][17]

Alternative Homogeneous Assay Format: Scintillation Proximity Assay (SPA)

For higher throughput screening, a Scintillation Proximity Assay (SPA) can be employed. This method eliminates the need for a physical separation step.[7][18]

  • Principle: In an SPA, the receptor membranes are coupled to microscopic beads containing a scintillant.[19][20] When a radiolabeled ligand (typically using low-energy emitters like ³H) binds to the receptor on the bead, the emitted β-particles are close enough to excite the scintillant, producing a light signal that can be detected.[19][21][22] Unbound radioligand in the solution is too far away to cause a signal.[21][22]

  • Advantages: This "mix-and-measure" format is faster, requires fewer steps, and is more amenable to automation, making it ideal for large-scale drug screening campaigns.[16][18][20]

Conclusion

This compound is an essential pharmacological tool for the study of adenosine A₁ receptors. Its high potency and selectivity allow for precise characterization of A₁AR binding sites. By following the detailed competitive binding protocol provided in this note, researchers can reliably determine the binding affinities of novel compounds, aiding in the discovery and development of new therapeutics targeting the adenosine system. The principles and methods described herein provide a robust framework for generating high-quality, reproducible data in the field of receptor pharmacology.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Adenosine A1 receptor. Wikipedia. [Link]

  • Scintillation proximity assay. Wikipedia. [Link]

  • A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. PubMed. [Link]

  • Scintillation proximity assay. Gyan Sanchay. [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Signaling pathways of Adenosine Receptors A1, A2 and A3. ResearchGate. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • (±)-5'-Chloro-5'-deoxy-ENBA. BioCrick. [Link]

  • Structure of the adenosine A2A receptor bound to an engineered G protein. NIH National Center for Biotechnology Information. [Link]

  • Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NIH National Center for Biotechnology Information. [Link]

  • Adenosine Assay Kit. Cell Biolabs, Inc. [Link]

  • Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine. NIH National Center for Biotechnology Information. [Link]

  • Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket. PNAS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Investigating the Effects of (+/-)-5'-Chloro-5'-deoxy-ENBA on Motor Coordination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N⁶-substituted adenosine analogues. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for investigating the effects of (+/-)-5'-Chloro-5'-deoxy-ENBA (CDEV), a potent and selective Adenosine A₁ receptor agonist, on motor coordination.

Our goal is to equip you with the necessary knowledge to design, execute, and interpret experiments with scientific rigor. We will delve into the causal mechanisms behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDEV) and what is its primary mechanism of action?

This compound, also referred to as 5′Cl5′d-(±)-ENBA, is a high-affinity, selective agonist for the adenosine A₁ receptor, with reported Ki values of 0.51 nM.[1][2] Adenosine receptors, including the A₁ subtype, are G protein-coupled receptors that play crucial roles in regulating a wide array of physiological processes in the central nervous system (CNS) and periphery.[3] The A₁ receptor preferentially couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade is implicated in neuroprotection, cardioprotection, and the modulation of neurotransmitter release.[1]

Q2: Does the existing literature indicate that CDEV affects motor coordination?

Yes, there is direct evidence on this topic. Studies investigating the therapeutic potential of CDEV for neuropathic pain and essential tremor have specifically assessed its impact on motor coordination to rule out confounding sedative or motor-impairing side effects.

A key study demonstrated that CDEV, administered at a therapeutically effective dose for alleviating neuropathic pain (0.5 mg/kg, i.p.) in mice, did not modify motor coordination as evaluated by the Rotarod test.[5] The authors concluded that CDEV provides pain relief without exerting significant changes on motor coordination or arterial blood pressure.[2][5] However, another study noted that at the highest tested dose (0.5 mg/kg), rats appeared "strongly disturbed," lying flat and seeming flaccid, which suggests potential motor side effects at higher concentrations or in different species.[6]

Q3: What are the expected effects of activating the Adenosine A₁ receptor on motor function?

The role of the adenosine A₁ receptor in motor control is complex. Generally, adenosine exerts an inhibitory tone in the CNS.[7] Activation of A₁ receptors can lead to motor-depressant effects.[8] Conversely, blocking A₁ receptors with antagonists can stimulate motor activity.[7][9] This suggests that potent A₁ receptor agonists like CDEV have the potential to induce motor impairment, sedation, or hypomotility. However, the specific effects can be dose-dependent and may vary between different chemical scaffolds of A₁ agonists. The fact that CDEV has been shown to be effective in animal models of movement disorders like tremor and L-DOPA-induced dyskinesia at doses that do not impair coordination suggests a favorable therapeutic window.[10]

Q4: Which behavioral assay is most appropriate for assessing motor coordination after CDEV administration?

The accelerating rotarod test is the most widely accepted and appropriate assay for this purpose.[11][12][13] This test evaluates an animal's balance, coordination, and motor learning by measuring the time it can remain on a rotating rod that gradually increases in speed.[14] It is sensitive enough to detect subtle motor impairments that might be caused by a test compound.[14]

Experimental Workflow & Protocols

This section provides a comprehensive, step-by-step guide for assessing the effects of CDEV on motor coordination in mice using the accelerating rotarod test.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_training Phase 2: Pre-Training cluster_testing Phase 3: Testing cluster_analysis Phase 4: Data Analysis acclimate Animal Acclimation (≥ 1 week) train1 Day 1-2: Habituation & Training Trials acclimate->train1 reagent CDEV Formulation (e.g., in DMSO & Saline) admin Compound Administration (e.g., i.p. injection) reagent->admin rotarod_setup Rotarod Apparatus Setup (Set Acceleration Protocol) rotarod_setup->train1 train_crit Establish Stable Baseline Performance train1->train_crit group Group Assignment (Vehicle vs. CDEV doses) train_crit->group group->admin test Rotarod Test (3 trials, 10-15 min ITI) admin->test record Record Latency to Fall (s) test->record stats Statistical Analysis (e.g., ANOVA) record->stats interpret Interpret Results stats->interpret

Caption: Experimental workflow for assessing CDEV's effect on motor coordination.

Detailed Protocol: Accelerating Rotarod Test

This protocol is synthesized from established methodologies and best practices.[15][16]

1. Animal and Apparatus Preparation:

  • Acclimation: Acclimate mice to the housing facility for at least one week and to the behavioral testing room for at least 1 hour before any procedures to minimize stress.[15]

  • Apparatus: Use a commercially available rotarod system for mice. The rod should have a diameter of approximately 3 cm and a knurled or ridged surface to provide adequate grip.[11][13] Set the apparatus to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 300 seconds.[15][16]

2. Pre-Training (2-3 Days):

  • Objective: To habituate mice to the apparatus and train them to a stable performance baseline, minimizing learning effects during the test phase.[14]

  • Day 1 & 2: Place each mouse on the rod rotating at a constant low speed (e.g., 5 rpm) for 60 seconds. If a mouse falls, immediately place it back on the rod.[15] Perform 3-4 trials per day with an inter-trial interval (ITI) of at least 15 minutes.[13][16]

  • Day 3 (Baseline): Run the mice on the accelerating protocol (4-40 rpm in 300s). Record the latency to fall for each of three trials (15 min ITI). The performance should be relatively stable across these trials. Animals that consistently fail to remain on the rod (e.g., fall within 10-15 seconds) may be excluded.

3. Compound Administration and Testing:

  • Formulation: Prepare CDEV in a suitable vehicle. A common approach is to dissolve it in a small amount of DMSO and then dilute with saline. Ensure the final DMSO concentration is low (e.g., <5%) and consistent across all groups.

  • Dosing: Administer the vehicle or CDEV (e.g., 0.5 mg/kg, or a dose range) via intraperitoneal (i.p.) injection. The timing between injection and testing should be consistent and based on the expected pharmacokinetics of the compound (typically 30 minutes).

  • Testing: At the predetermined time post-injection, place the mouse on the rotarod, which is initially rotating at the baseline speed (4 rpm).[16] Start the acceleration protocol.[16]

  • Data Recording: The trial ends when the mouse falls onto the sensor plate below or clings to the rod and completes a full passive rotation.[16] Automatically record the latency to fall (in seconds) and the speed of the rod at that moment.

  • Trials: Conduct a total of three trials for each mouse, with a 10-15 minute ITI.[16]

Data Interpretation & Troubleshooting

Quantitative Data Summary
Parameter MeasuredVehicle Control GroupCDEV-Treated GroupInterpretation
Latency to Fall (seconds) Expected to be high and consistent with baseline performance.No Significant Difference: CDEV does not impair motor coordination at this dose. Significant Decrease: CDEV impairs motor coordination at this dose.
Passive Rotations Should be infrequent.An increase may indicate sedation or motor impairment where the animal can no longer actively walk but can still cling to the rod.[16]
Behavioral Observations Normal exploratory and walking behavior on the rod.Observe for signs of ataxia, sedation, or unusual postures (e.g., flattened body posture).[6]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
High variability in baseline performance. Insufficient training; high anxiety levels.Extend the pre-training period to ensure performance has plateaued.[14] Ensure proper acclimation to the room and handler.[15]
Animals jump off the rod immediately. Lack of motivation; fear.Handle animals gently. Some protocols suggest a very low fall height to reduce fear.[13] Ensure the testing room is dimly lit and quiet.[12]
Animals "cartwheel" or cling passively. Rod surface provides too much grip; sedative effect of the compound.This is a valid endpoint; record the latency when the first full passive rotation occurs.[16] Compare the frequency of this behavior between groups.
No effect observed, but impairment is suspected. Dose is too low; timing of the test is incorrect (outside the Cmax window).Conduct a dose-response study. Perform a pilot time-course experiment to determine the optimal time for testing post-administration.

Underlying Mechanisms & Signaling

CDEV's effects (or lack thereof on motor coordination at certain doses) are rooted in its interaction with the adenosine A₁ receptor in motor circuits.

Signaling Pathway Diagram

G cluster_neuron Presynaptic Neuron (e.g., in Basal Ganglia) CDEV CDEV A1R Adenosine A₁ Receptor CDEV->A1R Binds & Activates Gi Gᵢ Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca²⁺ Influx ↓ Gi->Ca Inhibits (via βγ subunits) cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA NT Neurotransmitter Release ↓ (e.g., Glutamate) PKA->NT Ca->NT

Caption: CDEV-mediated activation of the A₁ receptor and downstream signaling.

Activation of presynaptic A₁ receptors by CDEV leads to the inhibition of adenylyl cyclase by the Gαᵢ subunit, reducing cAMP levels. Simultaneously, the Gβγ subunits can inhibit voltage-gated calcium channels. Both pathways converge to decrease the release of excitatory neurotransmitters like glutamate, leading to an overall inhibitory or modulatory effect on neuronal circuits that control motor function. The lack of overt motor impairment at therapeutic doses suggests that CDEV's influence is nuanced, potentially targeting specific pathological states (like tremor) more effectively than baseline motor control.[10]

References

  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609.

  • ASAP Parkinson's Research Initiative. (n.d.). Rotarod-Test for Mice. Aligning Science Across Parkinson's.

  • BioMed Instrument. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed.

  • protocols.io. (2024). Rotarod-Test for Mice. protocols.io.

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS.

  • APExBIO. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. APExBIO.

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726.

  • BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. BioCrick.

  • Ralevic, V., & Burnstock, G. (1998). Receptors for purines and pyrimidines. Pharmacological reviews, 50(3), 413-492.
  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical pharmacology, 34(18), 3388-90.
  • Hong, H., et al. (2022). N6-Substituated Adenosine Analog J4 Attenuates Anxiety-like Behaviors in Mice. Neuroscience, 489, 10-22.
  • Gnad, T., et al. (2020). Tremorolytic effect of 5'-chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. Journal of cellular and molecular medicine, 24(1), 935-946.
  • Popoli, P., et al. (2002). Involvement of adenosine A1 and A2A receptors in the motor effects of caffeine after its acute and chronic administration. Psychopharmacology, 161(2), 194-201.
  • Gnad, T., et al. (2020). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. Journal of Cellular and Molecular Medicine, 24(1), 935-946.

  • Rimondini, R., et al. (1996). Adenosine A1 receptor blockade selectively potentiates the motor effects induced by dopamine D1 receptor stimulation in rodents. Neuroscience letters, 218(3), 209-13.
  • ResearchGate. (n.d.). 6 questions with answers in ROTAROD. ResearchGate.

  • Jorg, M., et al. (2022). Examining the Role of the Linker in Bitopic N6-Substituted Adenosine Derivatives Acting as Biased Adenosine A1 Receptor Agonists. Journal of Medicinal Chemistry, 65(13), 9036-9055.
  • Popoli, P., et al. (1998). Adenosine A1 and A2A receptor antagonists stimulate motor activity: evidence for an increased effectiveness in aged rats. Neuroscience letters, 251(3), 201-4.
  • van der Klein, S. A., et al. (1991). Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors. Journal of medicinal chemistry, 34(12), 3388-90.
  • ResearchGate. (n.d.). 8 questions with answers in ROTAROD PERFORMANCE TEST. ResearchGate.

  • Kim, J., et al. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of medicinal chemistry, 43(6), 1165-72.
  • Maze Engineers. (2020). Factors influencing the rotarod performance test on rodents. Maze Engineers.

  • MMPC. (2024). Rotarod. MMPC.

  • von Lubitz, D. K., et al. (1994). Effects of chronic administration of adenosine A1 receptor agonist and antagonist on spatial learning and memory. European journal of pharmacology, 256(3), 281-90.
  • Jacobson, K. A., & Müller, C. E. (2016). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochemical pharmacology, 114, 1-13.
  • Rueda, P., et al. (2020). Pharmacological Insights into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure. preLights.

  • Borea, P. A., et al. (2016). Functional selectivity of adenosine receptor ligands. Trends in pharmacological sciences, 37(6), 449-64.
  • Jacobson, K. A., et al. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in cellular neuroscience, 13, 124.
  • Ogawa, K., et al. (2024). Structural insights into the agonist selectivity and structure-based engineering of the adenosine A3 receptor. bioRxiv.

Sources

Technical Support Center: Troubleshooting Low Efficacy of (+/-)-5'-Chloro-5'-deoxy-ENBA (cENBA) in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (+/-)-5'-Chloro-5'-deoxy-ENBA (cENBA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this potent and highly selective adenosine A1 receptor (A1AR) agonist. Low or inconsistent efficacy can be a significant hurdle in experimental workflows. This resource provides in-depth, evidence-based solutions to common challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cENBA) and what is its primary mechanism of action?

A1: this compound, or cENBA, is a synthetic small molecule that acts as a highly selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR).[1][2][3][4] The A1AR primarily couples to inhibitory G proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal activity and cardiovascular function, among other physiological processes.[6][7]

Q2: What are the common research applications for cENBA?

A2: Given its high affinity and selectivity for the A1AR, cENBA is a valuable tool for investigating a range of physiological and pathological processes. It has been utilized in preclinical studies for its potential therapeutic effects, including antinociceptive (pain-relieving) properties in models of neuropathic pain and tremorlytic effects.[1][8][9] It is also used to explore the role of A1AR in cardiovascular function and neuronal excitability.[4][10]

Q3: How should I prepare and store cENBA stock solutions?

A3: cENBA is soluble in DMSO and ethanol, typically up to 100 mM.[2] For most in vitro experiments, a 10 mM stock solution in high-purity DMSO is recommended. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Stock solutions should be stored at -20°C.[2] When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects.

Q4: What is the expected potency (EC50/IC50) of cENBA?

A4: The potency of cENBA can vary depending on the specific assay system, cell type, and experimental conditions. However, due to its high affinity for the A1AR (Ki value of approximately 0.51 nM), it is expected to be potent in the low nanomolar range in functional assays.[1][2] It is always recommended to perform a dose-response curve to determine the EC50 in your specific experimental setup.

Troubleshooting Guide: Addressing Low Efficacy

Low or variable efficacy of cENBA can arise from a multitude of factors, ranging from reagent handling to experimental design. This section provides a systematic approach to identifying and resolving these issues.

Reagent Integrity and Preparation

One of the most common sources of experimental variability is the integrity of the compound itself.

Q: My cENBA is showing little to no effect, even at high concentrations. Could my stock solution be the problem?

A: Yes, this is a strong possibility. Here’s a checklist to troubleshoot your cENBA stock:

  • Improper Storage: Ensure your stock solutions are stored at -20°C in tightly sealed vials to prevent degradation.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation.[5][11][12] Always aliquot your stock into single-use volumes upon initial preparation.

  • Age of the Compound: Over time, even when stored correctly, compounds can degrade. If your stock is old, consider preparing a fresh one from a new batch of solid compound.

  • Solubility Issues: While cENBA is soluble in DMSO, precipitation can occur when diluting into aqueous buffers or media, especially at high concentrations. Visually inspect your working solutions for any signs of precipitation. If you suspect precipitation, try preparing a fresh dilution and vortexing thoroughly. You might also consider using a vehicle that includes a surfactant like Tween 80 for in vivo studies to improve solubility.[13]

Protocol: Validating Your cENBA Stock Solution

  • Prepare a Fresh Stock: Make a new 10 mM stock solution of cENBA in high-purity DMSO.

  • Serial Dilution: Perform a fresh serial dilution to create a range of concentrations for a dose-response curve.

  • Control Agonist: In parallel, run a dose-response curve with a well-characterized, reliable A1AR agonist (e.g., N6-cyclopentyladenosine, CPA) to confirm that your assay system is responsive.

  • Compare Potency: Compare the EC50 of your new cENBA stock to the expected potency and to the control agonist. A significant rightward shift in the dose-response curve for your cENBA compared to expected values suggests a problem with the compound's integrity or concentration.

Experimental System and Assay Conditions

The cellular context and assay parameters are critical for observing a robust response to an A1AR agonist.

Q: I'm not seeing the expected decrease in cAMP levels in my cell-based assay. What could be wrong with my experimental setup?

A: Several factors related to your cell culture and assay conditions can lead to a blunted response.

  • Cell Health and Receptor Expression:

    • Low Receptor Density: The cell line you are using may not express sufficient levels of the A1AR to produce a detectable signal.[5] Confirm A1AR expression using techniques like qPCR, Western blot, or radioligand binding.[5]

    • High Cell Passage Number: Continuous passaging can lead to a decline in receptor expression and overall cell health.[5] Use cells with a lower passage number for your experiments.

    • Suboptimal Cell Density: Too few cells will result in a low signal, while over-confluent cells can exhibit altered signaling.[14] Perform a cell titration experiment to determine the optimal cell density for your assay format.[5]

  • Assay Buffer and Media Components:

    • pH of the Medium: The activity of GPCRs and their ligands can be pH-sensitive.[10][15] Ensure your assay buffer is at the optimal pH for your cells and the A1 receptor (typically around pH 7.4).

    • Serum Components: If you are using serum-containing media, be aware that serum can contain endogenous adenosine or other factors that may interfere with your assay. Consider serum-starving your cells for a few hours before the experiment.

    • Presence of Antagonists: Some media components or even other compounds you are testing could have antagonistic effects on the A1AR.

  • Incubation Time:

    • Insufficient Stimulation Time: The incubation time with cENBA may not be long enough to achieve maximal receptor activation and downstream signaling.[14] Perform a time-course experiment to determine the optimal stimulation time for your specific endpoint.

Diagram: Troubleshooting Workflow for In Vitro Assays

Caption: A logical workflow for troubleshooting low cENBA efficacy.

Data Interpretation and Potential Artifacts

Q: My dose-response curve for cENBA looks unusual (e.g., shallow slope, low maximal effect). How should I interpret this?

A: An atypical dose-response curve can be indicative of several issues:

  • Partial Agonism: While cENBA is generally considered a full agonist, in some systems with high receptor reserve, it might behave as a partial agonist. This would be characterized by a lower maximal effect compared to a known full agonist.

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, where the receptor uncouples from its signaling pathway. This can result in a decrease in the observed effect over time.

  • Off-Target Effects: At very high concentrations, cENBA could potentially interact with other receptors or cellular components, leading to confounding effects that mask its A1AR-mediated activity.[16] It is crucial to use the lowest effective concentration possible and to confirm the A1AR-specificity of the observed effects using a selective antagonist like DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).[8][9]

  • Experimental Artifacts: Ensure that your detection method is not being interfered with by cENBA itself or the vehicle (e.g., DMSO).

Table 1: Summary of Potential Issues and Recommended Actions

Potential Issue Possible Cause(s) Recommended Action(s)
No Response Degraded compound, no/low A1AR expression, incorrect assay conditions.Prepare fresh stock, validate A1AR expression, optimize cell density and assay buffer.
Weak Response Suboptimal agonist concentration, insufficient incubation time, partial agonism.Perform a full dose-response curve, conduct a time-course experiment, compare with a full agonist.
High Variability Inconsistent cell numbers, temperature fluctuations, pipetting errors.Standardize cell seeding, ensure stable incubation temperatures, use calibrated pipettes.
Atypical Dose-Response Receptor desensitization, off-target effects, experimental artifacts.Use a selective antagonist to confirm A1AR mediation, run vehicle controls, check for assay interference.

Advanced Troubleshooting: In Vivo Considerations

Q: I am not observing the expected physiological effects of cENBA in my animal model. What should I consider?

A: In vivo experiments introduce additional layers of complexity. Here are some key considerations:

  • Pharmacokinetics and Bioavailability: The route of administration, dose, and formulation can all impact the concentration of cENBA that reaches the target tissue. Ensure your formulation is appropriate for the chosen route of administration (e.g., using vehicles like PEG300, Tween 80, or corn oil for intraperitoneal injections).[13]

  • Metabolism: The compound may be rapidly metabolized in vivo, leading to a shorter-than-expected duration of action.

  • Animal Model: The expression and function of A1AR can differ between species and even between different strains of the same species.

  • Physiological State of the Animal: Factors such as stress, anesthesia, and the circadian rhythm of the animal can all influence the response to a pharmacological agent.

Diagram: A1AR Signaling Pathway

A1AR_Signaling cENBA cENBA (Agonist) A1AR Adenosine A1 Receptor (A1AR) cENBA->A1AR Binds & Activates Gi_protein Gi/o Protein A1AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Neurotransmission) PKA->CellularResponse Phosphorylates Targets

Caption: Simplified canonical signaling pathway of the Adenosine A1 Receptor.

By systematically working through these troubleshooting steps, researchers can identify and resolve the underlying causes of low cENBA efficacy, leading to more robust and reproducible experimental outcomes. If you continue to experience difficulties, consulting the primary literature for detailed protocols and experimental conditions is highly recommended.

References

  • BenchChem. (2025). Troubleshooting low signal in A1 receptor functional assays. BenchChem Technical Support.
  • Functional selectivity of adenosine A1 receptor ligands? Purinergic Signalling, 9(1), 7-17. [Link]

  • Pardoe, J., & Stone, T. W. (1996). Effects of pH on responses to adenosine, CGS 21680, carbachol and nitroprusside in the isolated perfused superior mesenteric arterial bed of the rat. British Journal of Pharmacology, 117(8), 1761–1766. [Link]

  • Linden, J., Taylor, H. E., & Wells, J. N. (1985). Analysis of agonist-antagonist interactions at A1 adenosine receptors. Molecular Pharmacology, 28(5), 412-419. [Link]

  • Cisneros, J. A., & Blank, A. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2439, 145-160. [Link]

  • Dulla, C. G., & Masino, S. A. (2004). Adenosine and ATP link PCO2 to cortical excitability via pH. Neuron, 41(2), 275-285. [Link]

  • Zhang, L., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1143818. [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726. [Link]

  • Pietrasz, M., et al. (2016). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. Journal of Physiology and Pharmacology, 67(5), 721-729. [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726. [Link]

  • Pietrasz, M., et al. (2016). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. Journal of Physiology and Pharmacology, 67(5), 721-729. [Link]

  • BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. Retrieved from [Link]

  • Singh, S. K., et al. (2016). Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody. Pharmaceutical Technology, 40(8). [Link]

  • Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591–1625. [Link]

  • Chen, J. F., et al. (2021). Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases. International Journal of Molecular Sciences, 22(11), 5738. [Link]

  • Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591–1625. [Link]

  • Chen, J. F., et al. (2021). Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases. International Journal of Molecular Sciences, 22(11), 5738. [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 7, 63. [Link]

  • Bio-Techne. (n.d.). This compound. Retrieved from [Link]

  • IGEA. (2021, January 25). Adenosine receptors as promising targets for the management of ocular diseases. [Link]

  • Heisler, J., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1336-1350. [Link]

  • Thiese, M. S. (2015). A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. Journal of Orthopaedic & Sports Physical Therapy, 45(10), 737-740. [Link]

  • NESG Academy. (n.d.). Avoiding Common Pitfalls In Data Interpretation. Retrieved from [Link]

  • Scialis, R. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Freeze & Thaw Stability Assessment Service. Retrieved from [Link]

  • Heisler, J., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(6), 1336-1350. [Link]

  • Posch, C., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 118. [Link]

  • McClements, D. J. (2015). Factors Influencing the Freeze-Thaw Stability of Emulsion-Based Foods. Comprehensive Reviews in Food Science and Food Safety, 14(2), 179-197. [Link]

  • Synapse. (2025, September 15). Freeze thaw stability: Significance and symbolism. [Link]

  • Varani, K., et al. (2020). Pharmacology of Adenosine Receptors: Recent Advancements. International Journal of Molecular Sciences, 21(15), 5393. [Link]

  • Frederick National Laboratory for Cancer Research. (2015). Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. [Link]

  • Chaimani, A., et al. (2017). Common pitfalls and mistakes in the set-up, analysis and interpretation of results in network meta-analysis: What clinicians should look for in a published article. Evidence-Based Mental Health, 20(3), 88-93. [Link]

Sources

preventing degradation of (+/-)-5'-Chloro-5'-deoxy-ENBA during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for (+/-)-5'-Chloro-5'-deoxy-ENBA. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into maintaining the integrity of this potent and selective adenosine A1 receptor agonist. The stability of your compounds is paramount for reproducible and reliable experimental outcomes. This resource addresses common questions and troubleshooting scenarios to ensure your research is built on a foundation of high-quality reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

Proper storage is the most critical factor in preventing degradation. For long-term stability, the solid compound should be stored at -20°C [1]. The environment should be dry and protected from light. Storing the compound in a tightly sealed vial, preferably with a desiccant, will minimize exposure to moisture, which can be a significant driver of degradation.

The rationale for these conditions is rooted in chemical kinetics. Lowering the temperature drastically reduces the rate of potential decomposition reactions.[2] As a chlorinated nucleoside analog, this compound is susceptible to hydrolysis, and minimizing exposure to atmospheric humidity is crucial.[3][4][5]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows down the rate of chemical degradation reactions.[2]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation, although hydrolysis is the primary concern.
Humidity As low as possible (use of desiccant recommended)Prevents hydrolysis of the glycosidic bond and other moisture-driven reactions.[6]
Light Protected from light (amber vial)Prevents potential photolytic degradation.
Container Tightly sealed, airtight vialPrevents exposure to atmospheric moisture and oxygen.
Q2: My vial of this compound was left at room temperature for a weekend. Is it still viable?

Many suppliers state that the compound is stable at ambient temperatures for short periods, such as during shipping.[7][8] Therefore, a brief period (2-3 days) at room temperature is unlikely to cause significant degradation, provided the vial remained sealed and protected from light and high humidity.

However, for experiments requiring high precision, it is best to re-qualify the compound's purity. The most reliable method for this is High-Performance Liquid Chromatography (HPLC).[9] A comparison of the chromatogram of the potentially compromised sample against a reference standard or a previously recorded chromatogram from a fresh sample will confirm its integrity.

Q3: What are the most likely degradation pathways for this molecule?

The primary degradation pathway for nucleoside analogs like this compound is the hydrolysis of the N-glycosidic bond .[3][10][11] This reaction cleaves the molecule into its constituent base (N6-Bicyclo[2.2.1]hept-2-yl-adenine) and the chlorinated sugar moiety. This process can be catalyzed by acidic or basic conditions and is accelerated by the presence of water.[3][11] Another potential, though likely slower, degradation route could involve the hydrolysis of the 5'-chloro group, converting it to a 5'-hydroxyl group, which would yield (+/-)-ENBA.

ENBA This compound Hydrolysis Hydrolysis (H₂O, Temperature) ENBA->Hydrolysis Base N6-Bicyclo[2.2.1]hept-2-yl-adenine Hydrolysis->Base N-glycosidic bond cleavage Sugar 5-Chloro-5-deoxyribose Hydrolysis->Sugar caption Potential Hydrolytic Degradation Pathway

Caption: Potential Hydrolytic Degradation Pathway

Q4: How should I prepare and store stock solutions of this compound?

Stock solutions are more susceptible to degradation than the solid compound due to solvent interactions.

  • Solvent Selection: this compound is soluble in DMSO and ethanol up to 100 mM.[1] Use high-purity, anhydrous (dry) solvents to minimize the introduction of water.

  • Preparation: Prepare solutions on the day of the experiment if possible. If you need to store them, prepare a high-concentration stock, aliquot it into single-use volumes in tightly sealed vials, and store them at -20°C or, preferably, -80°C.

  • Storage: Aliquoting is crucial. It prevents multiple freeze-thaw cycles which can introduce moisture from condensation and accelerate degradation. It also avoids compromising the entire stock if one aliquot becomes contaminated. Never store stock solutions in frost-free freezers, as their temperature cycling can be detrimental.

Q5: Are there any chemicals or materials I should avoid storing with this compound?

Yes. To prevent accidental contamination and hazardous reactions, you should store this compound away from strong acids, bases, and oxidizing agents.[12] Although it is a solid, chlorinated compounds should generally be stored separately from reactive substances like ammonia.[13] Ensure your storage area is well-ventilated and dedicated to non-reactive chemicals.[12]

Troubleshooting Guide

Problem: I'm observing inconsistent or diminished activity in my bioassays.

Inconsistent results are often traced back to compound integrity. Before re-optimizing your assay, it's essential to validate your agonist. This workflow helps diagnose the root cause.

Start Inconsistent Experimental Results CheckStorage 1. Verify Storage Conditions (-20°C, dry, dark?) Start->CheckStorage CheckAge 2. Check Compound Age (Is it within recommended shelf life?) CheckStorage->CheckAge CheckPurity 3. Assess Purity via HPLC CheckAge->CheckPurity PurityOK Purity is >98% CheckPurity->PurityOK Yes PurityBad Degradation Detected CheckPurity->PurityBad No PrepSolution 4. Prepare Fresh Stock Solution (Use anhydrous DMSO/EtOH) PurityOK->PrepSolution Degraded Order Fresh Compound PurityBad->Degraded TestAssay 5. Re-run Experiment PrepSolution->TestAssay TroubleshootAssay Problem Likely in Assay Protocol (Cells, reagents, etc.) TestAssay->TroubleshootAssay caption Troubleshooting Workflow for Inconsistent Results

Caption: Troubleshooting Workflow for Inconsistent Results

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific system.

Objective: To separate and quantify this compound from potential impurities and degradation products.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid, TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the solid compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~260 nm (Adenosine derivatives have a strong absorbance around this wavelength)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Re-equilibration at 10% B

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak (corresponding to this compound) by the total area of all peaks and multiplying by 100.

    • The appearance of new, earlier-eluting peaks may indicate the formation of more polar degradation products, such as the hydrolyzed base.

References

  • Abdel-Hamid, M., Novotny, L., & Hamza, H. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 745-755. [Link]

  • Gagnon, H., et al. (2012). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Molecules, 17(12), 13712-13726. [Link]

  • ResearchGate. (n.d.). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Retrieved from [Link]

  • Ogata, A., & Ando, M. (2018). The Effect of Temperature and Humidity on the Decomposition Rate of Chlorine Dioxide. International Journal of Engineering and Technology, 7(4.36), 33-36. [Link]

  • Lantagne, D., et al. (2016). Temperature and Seasonal Effects on Chlorine Decay: Findings from Jordan. Elrha. [Link]

  • Hobbs, J., et al. (1975). Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. Nucleic Acids Research, 2(10), 1987-1994. [Link]

  • PubMed. (n.d.). Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. Retrieved from [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • Ribeiro da Silva, M. A., et al. (2019). Research on the volatility, phase transitions and thermodynamic stability of five organochlorine compounds. The Journal of Chemical Thermodynamics, 131, 458-470. [Link]

  • Northern RNA. (n.d.). Analytical and Stability Testing. Retrieved from [Link]

  • Vera, M. J., et al. (2020). Relationship between chlorine decay and temperature in the drinking water. MethodsX, 7, 100989. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Absorbance Study of Effects of Temperature on Chlorine Consumption and Formation of Disinfection by-products in Chlorinated Water. Retrieved from [Link]

  • Oxford Academic. (1975). Hydrolysis in 2′-chloro-2′-deoxy nucleosides, -nucleotides and -polynucleotides to a rabinose-derivatives. Nucleic Acids Research. [Link]

  • Clutch Prep. (n.d.). Hydrolysis of Nucleosides. Retrieved from [Link]

  • Popoli, P., et al. (2018). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. CNS Neuroscience & Therapeutics, 24(10), 921-929. [Link]

  • Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. Retrieved from [Link]

  • Google Patents. (n.d.). Storage-stable aqueous solutions of chlorine dioxide and methods for preparing and using them.
  • Wisconsin Department of Natural Resources. (2021). Guidance for Chemical Storage Compatibility at Community Water Systems. [Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE), a potent and selective A1 adenosine receptor (A1AR) agonist. This guide is designed to provide in-depth troubleshooting and practical advice for identifying and mitigating potential off-target effects during your experiments.

I. Understanding the Specificity of this compound

This compound is a highly selective agonist for the A1 adenosine receptor.[1] Its primary mechanism of action is to bind to and activate A1AR, which is a Gαi/o-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

While CDE demonstrates high selectivity, it is crucial to understand its binding affinity across all adenosine receptor subtypes to anticipate potential off-target effects, especially at higher concentrations.

Table 1: Binding Affinities (Ki) of this compound for Human Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity vs. A1AR
A10.51-
A2A1340~2627-fold
A2B2740~5372-fold
A31290~2529-fold

Data compiled from multiple sources.[1][3]

The high Ki values for A2A, A2B, and A3 receptors indicate a significantly lower affinity of CDE for these subtypes compared to A1AR.[1][3] However, at micromolar concentrations, engagement of these other receptors could become a confounding factor in your experiments.

II. Frequently Asked Questions & Troubleshooting

Here we address common questions and issues that may arise during the use of this compound.

Q1: My experimental results are inconsistent or not what I expected based on A1AR activation. Could off-target effects be the cause?

A1: This is a common concern in pharmacology. While CDE is highly selective, several factors could contribute to unexpected results. Before concluding that off-target effects are the primary cause, it's essential to rule out other potential issues.

Troubleshooting Workflow for Unexpected Results:

Caption: Troubleshooting workflow for unexpected results.

Q2: I'm observing effects that are not typically associated with A1AR signaling. What are the most likely off-target candidates?

A2: While CDE has a strong selectivity profile, at higher concentrations, you might see engagement of other adenosine receptor subtypes. The most likely candidates for off-target effects are the A2A, A2B, and A3 adenosine receptors.

  • A2A and A2B Receptor Activation: These receptors are typically coupled to Gαs proteins, leading to an increase in cAMP levels. If you observe effects consistent with elevated cAMP, it might suggest off-target activation of these receptors.

  • A3 Receptor Activation: The A3 receptor is also coupled to Gαi/o, similar to A1AR, leading to a decrease in cAMP. However, it can also couple to other G proteins, leading to more complex downstream signaling, including the activation of phospholipase C (PLC).[4]

Q3: How can I experimentally confirm that the observed effects are due to on-target A1AR activation and not off-target interactions?

A3: This is a critical validation step. The most direct approach is to use a selective A1AR antagonist to block the effects of CDE.

Experimental Protocol: Antagonist Rescue Experiment

  • Select a specific A1AR antagonist: A commonly used and highly selective A1AR antagonist is DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • Determine the optimal antagonist concentration: Perform a dose-response experiment with DPCPX to find a concentration that effectively blocks A1AR activation without causing off-target effects itself.

  • Pre-treat with the antagonist: Incubate your cells or tissue with the optimized concentration of DPCPX for a sufficient time to allow for receptor binding before adding this compound.

  • Stimulate with CDE: Add CDE at the desired concentration and measure your experimental endpoint.

  • Analyze the results: If the effects of CDE are abolished or significantly reduced in the presence of DPCPX, it strongly suggests that the observed effects are mediated by A1AR.

Studies have successfully used DPCPX to confirm the A1AR-mediated effects of CDE in alleviating neuropathic pain and reducing tremor in animal models.[5][6]

Q4: I'm concerned about potential cardiovascular or motor side effects in my in vivo studies. What is known about these off-target effects of CDE?

A4: Several studies have investigated the in vivo effects of this compound. At effective therapeutic doses for neuropathic pain and tremor, CDE has been shown to not significantly affect motor coordination or arterial blood pressure.[5][7] This suggests a favorable therapeutic window with minimal cardiovascular and motor off-target effects at these concentrations. However, it is always crucial to monitor these parameters in your specific experimental model.

Q5: What are some other, less obvious, potential off-target mechanisms to consider?

A5: Beyond other adenosine receptors, it's worth considering broader off-target possibilities, although less likely for a highly selective compound like CDE. These could include:

  • GPCR Heterodimerization: A1AR is known to form heterodimers with other GPCRs, such as β-adrenergic receptors.[8] This can lead to altered G protein coupling and downstream signaling. The effect of CDE on these heterodimeric complexes may differ from its effect on A1AR homodimers.

  • Adenosine Transporter Inhibition: Some small molecules can inhibit adenosine transporters, leading to an increase in extracellular adenosine concentrations.[9][10] This would non-selectively activate all adenosine receptor subtypes. While there is no direct evidence of this for CDE, it's a potential mechanism to consider in the broader context of adenosine signaling.

III. Advanced Troubleshooting and Validation

For researchers who need to definitively rule out off-target effects, more advanced techniques can be employed.

A. Comprehensive Off-Target Profiling

For critical applications, consider submitting this compound for a broad off-target screening panel. Several contract research organizations (CROs) offer services that test the binding of a compound against a large number of GPCRs, ion channels, kinases, and other enzymes.

B. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context. This technique measures the change in the thermal stability of a protein upon ligand binding. A shift in the melting temperature of A1AR in the presence of CDE would provide strong evidence of direct binding in your experimental system.

C. Knockdown or Knockout Models

The gold standard for confirming on-target effects is to use a model system where the target protein is absent.

  • siRNA/shRNA knockdown: Transiently reduce the expression of A1AR in your cell line. If the effect of CDE is diminished, it confirms that A1AR is the target.

  • CRISPR/Cas9 knockout: Generate a cell line or animal model that completely lacks the A1AR gene. The effects of CDE should be absent in these models.

Workflow for Advanced Off-Target Validation

Caption: Advanced validation workflow.

IV. Concluding Remarks

This compound is a valuable tool for studying A1 adenosine receptor signaling due to its high potency and selectivity. However, a thorough understanding of its pharmacological profile and a rigorous experimental approach are essential to ensure that your results are robust and correctly interpreted. By systematically troubleshooting and validating your findings, you can confidently attribute the observed effects to the on-target activity of this compound.

References

  • (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2 - BioCrick.
  • (±)-5'-Chloro-5'-deoxy-ENBA | A1AR Agonist | MedChemExpress.
  • (±)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptor Agonists - R&D Systems.
  • This compound | Adenosine A1 Receptors | Tocris Bioscience.
  • Troubleshooting low signal in A1 receptor functional assays - Benchchem.
  • 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC - PubMed Central.
  • Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)
  • ()-5'-Chloro-5'-deoxy-ENBA - APExBIO.
  • Adenosine receptors as drug targets — what are the challenges? - PMC - PubMed Central.
  • Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs - PMC - PubMed Central.
  • Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - Frontiers.
  • Tremorolytic effect of 5'-chloro-5'-deoxy-(?)
  • Adenosine A1 receptors heterodimerize with β1-and β2-adrenergic receptors creating novel receptor complexes with altered G protein coupling and signaling - NIH.
  • Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - NIH.
  • 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A 1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - MDPI.
  • Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - Frontiers.
  • Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed.

Sources

Technical Support Center: Vehicle Controls for (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for ensuring robust and reproducible results when working with (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE), a potent and selective adenosine A1 receptor (A1AR) agonist.[1][2][3] CDE is a valuable tool for investigating adenosinergic signaling in various physiological and pathological contexts, including neuropathic pain and cardiovascular function.[4][5] However, like many small molecules, CDE requires a non-aqueous vehicle for solubilization, which necessitates the use of a meticulously designed vehicle control group in your experiments.

A vehicle control group is administered the same solvent mixture used to deliver the test compound (in this case, CDE), but without the active compound itself.[6][7] This is the only way to unequivocally distinguish the pharmacological effects of CDE from any potential biological effects of the vehicle.[6][8] This guide provides a comprehensive framework for selecting, preparing, and troubleshooting vehicle controls for both in vitro and in vivo studies involving CDE.

Frequently Asked Questions (FAQs)

Q1: Why is a vehicle control so critical when using CDE?

The vehicle, while often considered inert, can have its own biological effects.[9] Dimethyl sulfoxide (DMSO), a common solvent for CDE, is known to influence cell membranes, induce differentiation, and even exhibit protective effects in some models.[8] Without a vehicle control, any observed effect in your CDE-treated group could be misinterpreted. The vehicle control group serves as the proper baseline, isolating the effect of the CDE by accounting for any physiological responses to the solvent, the stress of the administration procedure, and the volume of the dose.[10][11]

Q2: What is the recommended starting vehicle for dissolving CDE?

Product datasheets indicate that CDE is soluble up to 100 mM in both DMSO and ethanol.[1][2]

  • For in vitro studies (cell culture): High-purity, sterile DMSO is the most common and recommended initial solvent for creating a concentrated stock solution.[8] This stock is then diluted to the final working concentration in the cell culture medium.

  • For in vivo studies (animal models): A multi-component vehicle is often required to maintain solubility and improve tolerability upon administration. A common approach involves dissolving CDE in a small amount of an organic solvent like DMSO and then diluting it in a well-tolerated aqueous carrier such as saline or a solution containing polyethylene glycol (PEG) and Tween 80.[12]

Q3: What is the maximum safe concentration of DMSO for my experiment?

This is a critical parameter that must be empirically determined for your specific model.

  • In Vitro: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, with 0.1% being a widely accepted "safe" concentration for sensitive assays and primary cells.[13][14] Concentrations above 1% can inhibit growth or induce apoptosis, while even low concentrations can sometimes stimulate cell growth.[8][15] Crucially, your vehicle control must contain the exact same final concentration of DMSO as your CDE-treated samples.

  • In Vivo: The tolerability of DMSO in animal models depends on the species, route of administration, and dose volume.[16][17] High concentrations of DMSO administered intraperitoneally (i.p.) can cause irritation, inflammation, and motor impairment.[9] It is essential to minimize the final DMSO concentration in the formulation, often aiming for less than 10%. A pilot study to assess the tolerability of the vehicle alone is strongly recommended.[6]

Q4: My vehicle control group is showing unexpected effects. How do I troubleshoot this?

Unexpected effects in the vehicle group are a common challenge that can confound data interpretation. The diagram below provides a systematic approach to troubleshooting.

G start Unexpected Effect in Vehicle Control Group q1 Is the vehicle formulation freshly prepared and sterile? start->q1 q2 Is the solvent concentration (e.g., DMSO) too high? q1->q2 Yes sol1 Action: Prepare fresh vehicle using aseptic technique. Verify solvent purity. q1->sol1 No q3 Is the administration procedure causing stress or injury? q2->q3 No sol2 Action: Perform a dose-response study with the vehicle alone to find the No-Observed-Adverse- Effect Level (NOAEL). Reduce solvent concentration. q2->sol2 Yes q4 Is the vehicle's osmolality or pH non-physiological? q3->q4 No sol3 Action: Refine handling and administration techniques. Include a sham or saline-only control group for comparison. q3->sol3 Yes q5 Is there a solvent-model specific interaction? q4->q5 No sol4 Action: Measure pH and osmolality. Adjust with buffers (e.g., PBS) to be as close to physiological levels as possible. q4->sol4 Yes sol5 Action: Research literature for known effects of the vehicle in your specific model. Consider alternative vehicles. q5->sol5 Yes

Caption: Troubleshooting pathway for unexpected effects in a vehicle control group.

Experimental Protocols & Methodologies

Protocol 1: Preparation of CDE and Vehicle Control for In Vitro Assays

This protocol describes the preparation of a 10 mM CDE stock in DMSO and subsequent dilution to a final assay concentration of 10 µM, with a final DMSO concentration of 0.1%.

Materials:

  • This compound (CDE)

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Workflow Diagram:

G cluster_0 CDE Treatment Arm cluster_1 Vehicle Control Arm a1 1. Prepare 10 mM CDE Stock in 100% DMSO a2 2. Create 1:100 Intermediate Dilution (100 µM CDE) in Culture Medium a1->a2 a3 3. Create 1:10 Final Dilution (10 µM CDE) in Culture Medium a2->a3 a4 Final Concentration: 10 µM CDE 0.1% DMSO a3->a4 b1 1. Use 100% DMSO (No CDE) b2 2. Create 1:100 Intermediate Dilution (1% DMSO) in Culture Medium b1->b2 b3 3. Create 1:10 Final Dilution (0.1% DMSO) in Culture Medium b2->b3 b4 Final Concentration: 0 µM CDE 0.1% DMSO b3->b4

Caption: Parallel workflow for preparing CDE and vehicle control solutions.

Step-by-Step Method:

  • Prepare 10 mM CDE Stock: Calculate the mass of CDE needed to make a 10 mM solution in DMSO (Molecular Weight of CDE is ~379.84 g/mol ).[2] Dissolve the CDE in the calculated volume of DMSO. Vortex thoroughly until fully dissolved. Store this stock at -20°C or -80°C.

  • Prepare Vehicle Control "Stock": Use the same source vial of 100% DMSO that was used to prepare the CDE stock.

  • Intermediate Dilution (1:100):

    • CDE Group: Add 1 µL of the 10 mM CDE stock to 99 µL of sterile culture medium. This gives a 100 µM CDE solution in 1% DMSO.

    • Vehicle Group: Add 1 µL of 100% DMSO to 99 µL of sterile culture medium. This gives a 1% DMSO solution.

  • Final Dilution (1:10):

    • CDE Group: Add 100 µL of the 100 µM CDE intermediate dilution to 900 µL of culture medium in your cell plate well. The final concentration will be 10 µM CDE in 0.1% DMSO.

    • Vehicle Group: Add 100 µL of the 1% DMSO intermediate dilution to 900 µL of culture medium in your vehicle control well. The final concentration will be 0.1% DMSO.

Protocol 2: Preparation of CDE and Vehicle Control for In Vivo Administration (i.p.)

This protocol describes the preparation of a 0.5 mg/kg CDE dose in a vehicle of 5% DMSO, 10% Tween 80, and 85% Saline.

Materials:

  • This compound (CDE)

  • DMSO

  • Tween 80

  • Sterile 0.9% Saline

  • Sterile tubes and syringes

Step-by-Step Method:

  • Calculate Dosing Solution Concentration: Assume a standard dosing volume of 10 mL/kg. For a 0.5 mg/kg dose, the final concentration of the dosing solution needs to be 0.05 mg/mL.

  • Prepare CDE Dosing Solution: a. For 1 mL of final solution, weigh out 0.05 mg of CDE. b. Add 50 µL of DMSO (5% of final volume). Vortex until the CDE is fully dissolved. c. Add 100 µL of Tween 80 (10% of final volume). Vortex to mix thoroughly. d. Add 850 µL of sterile saline (85% of final volume) gradually while vortexing to prevent precipitation. e. Visually inspect the solution to ensure it is clear and free of precipitates.

  • Prepare Vehicle Control Solution: a. In a separate sterile tube, combine the vehicle components in the exact same order and proportions. b. Add 50 µL of DMSO. c. Add 100 µL of Tween 80. Vortex to mix. d. Add 850 µL of sterile saline while vortexing.

  • Administration: Administer the same volume of the CDE solution or the Vehicle Control solution to the respective animal groups based on their body weight.

Data Summary: Common Vehicle Components

The selection of a vehicle is a critical step in experimental design.[18] The ideal vehicle should be non-toxic and inert, but this is rarely the case.[17] The table below summarizes key properties of common solvents used in CDE formulations.

Vehicle ComponentPrimary UseMax Recommended Conc. (in vitro)Max Recommended Conc. (in vivo)Key Considerations
DMSO Primary solvent for stock solution0.1% - 0.5%[14]<10% (route-dependent)Can have pleiotropic effects; may cause irritation at high concentrations.[8]
Ethanol Primary solvent for stock solution<0.1%<10%Can have behavioral effects; potential for metabolism to active compounds.
Saline (0.9%) Aqueous carrier (in vivo)N/AAd libitumIsotonic and well-tolerated, but does not solubilize hydrophobic compounds.[9]
PEG 300/400 Co-solvent (in vivo)N/A20% - 40%Can cause motor impairment at higher concentrations.[9]
Tween 80 Surfactant/Emulsifier (in vivo)N/A1% - 10%Helps maintain solubility of lipophilic compounds in aqueous solutions.
Carboxymethylcellulose (CMC) Suspending agent (in vivo)N/A0.5% - 1%Used for suspensions, not true solutions. Ensure uniform suspension before dosing.[9]

References

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Denmark. Accessed January 15, 2026.
  • Wikipedia. Dimethyl sulfoxide. Accessed January 15, 2026.
  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Portugal. Accessed January 15, 2026.
  • MedChemExpress. (±)-5'-Chloro-5'-deoxy-ENBA | A1AR Agonist. Accessed January 15, 2026.
  • Olympus. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Accessed January 15, 2026.
  • LifeTein. DMSO usage in cell culture. Published February 1, 2023.
  • BenchChem. Technical Support Center: Vehicle Controls for In Vivo Studies. Accessed January 15, 2026.
  • BioCrick. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2. Accessed January 15, 2026.
  • R&D Systems. (±)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptor Agonists. Accessed January 15, 2026.
  • Luongo L, Petrelli R, Gatta L, et al. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules. 2012;17(12):13712-13726.
  • Tocris Bioscience. This compound | Adenosine A1 Receptors. Accessed January 15, 2026.
  • InvivoChem. (±)-5'-Chloro-5'-deoxy-ENBA | adenosine A1 receptor agonist. Accessed January 15, 2026.
  • Gálico DA, de Oliveira F, Ruela-de-Sousa RR, et al. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. J Pharm Pharm Sci. 2018;21(1):110-118.
  • Gad Consulting Services. Vehicles for Animal Studies. Accessed January 15, 2026.
  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Accessed January 15, 2026.
  • Quora. What is the difference among a control group, a vehicle treated group and a test group?. Published November 14, 2014.
  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. General Principles of Preclinical Study Design. Accessed January 15, 2026.
  • Homework.Study.com. What are "vehicle" controls and why are they performed?. Accessed January 15, 2026.
  • Mecklenburg L, Schiweck C, Baiker M, et al. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. bioRxiv. Published February 16, 2023.
  • R&D Systems. Adenosine A1 Receptor Agonists Products. Accessed January 15, 2026.
  • Kubová H, Liptáková S, Folbergrová J, Mareš P.
  • Lee B, Lesch R, Gao Y, et al. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. ACS Med Chem Lett. 2020;11(6):1187-1194.
  • Gad SC, Cassidy CD, Aubert N, et al. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Int J Toxicol. 2006;25(6):499-521.
  • Jacobson KA, Tosh DK, Jain S, Gao ZG. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Front Pharmacol. 2020;11:40.
  • ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Accessed January 15, 2026.
  • Lee J, Shishodia S, Homanics GE, et al. AMP Is an Adenosine A1 Receptor Agonist. J Biol Chem. 2014;289(49):34049-34060.
  • ResearchGate. Diagnosis Methods for Electronic Controlled Vehicles. Accessed January 15, 2026.
  • Jin S, Li X, Wang H, et al.
  • ResearchGate. A Systematic Approach for the Study and Analysis of Vehicle Dynamics Using Design of Experiments. Published January 14, 2019.
  • Advances in Science and Technology. Research Journal. Using the Design of ExperimentalMethod for Problem-Solving of Noisy Parts in the Automotive Industry. Published August 1, 2024.

Sources

Validation & Comparative

A Researcher's Guide to A1 Adenosine Receptor Agonists: A Comparative Analysis of (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, the selection of a suitable chemical probe is a critical decision that dictates the trajectory of an investigation. The A1 adenosine receptor (A1AR), a Gi/o protein-coupled receptor, is a key therapeutic target for a multitude of conditions, including cardiovascular diseases, neurodegenerative disorders, and pain management. Consequently, the market is populated with a variety of agonists, each with a distinct pharmacological profile. This guide provides an in-depth comparison of (±)-5'-Chloro-5'-deoxy-ENBA (CDE) , a highly selective A1AR agonist, with other commonly used agonists such as the selective N6-Cyclopentyladenosine (CPA) and the non-selective 5'-N-Ethylcarboxamidoadenosine (NECA), as well as the endogenous ligand, adenosine.

The Central Role of the A1 Adenosine Receptor and Agonist Selectivity

The A1AR is ubiquitously expressed throughout the human body, playing a crucial role in cellular signaling. Its activation by an agonist initiates a cascade of intracellular events, primarily through its coupling with Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2][3] This reduction in cAMP levels modulates a variety of cellular functions, including ion channel activity and protein kinase A (PKA) activation.[3]

Given the existence of four adenosine receptor subtypes (A1, A2A, A2B, and A3), the selectivity of an agonist is of paramount importance in experimental design. While A1 and A3 receptors are coupled to inhibitory Gi/o proteins, A2A and A2B receptors are coupled to stimulatory Gs proteins, which activate adenylyl cyclase.[1][4] The use of a non-selective agonist can, therefore, lead to confounding off-target effects, making it difficult to attribute observed physiological responses solely to the activation of the A1 receptor.

graph A1AR_Signaling_Pathway { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Canonical A1 Adenosine Receptor Signaling Pathway.

Head-to-Head Comparison: CDE vs. Other A1AR Agonists

The efficacy of an A1AR agonist is determined by two key parameters: its binding affinity (Ki) and its functional potency (EC50). Ki represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium, with a lower Ki value indicating higher binding affinity. EC50, on the other hand, is the concentration of an agonist that provokes a response halfway between the baseline and maximum effect, indicating the agonist's potency in a functional assay.

Here, we present a comparative summary of the binding affinities and functional potencies of CDE, CPA, NECA, and the endogenous ligand adenosine.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki/EC50 (nM)A3 Ki (nM)A1 EC50 (nM)Selectivity Profile
(±)-5'-Chloro-5'-deoxy-ENBA (CDE) 0.51 [5]1340[5]2740[5]1290[5]6.75 [6]Highly A1-Selective
N6-Cyclopentyladenosine (CPA)2.3[7][8]790[7][8]18600 (EC50)[9]43[7][8]35[10]A1-Selective
5'-N-Ethylcarboxamidoadenosine (NECA)14202400 (EC50)6.2-Non-Selective
Adenosine (Endogenous)10-3010-30>1000~1000-Non-Selective

Table 1: Comparative analysis of binding affinities (Ki) and functional potencies (EC50) of selected adenosine receptor agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

As the data clearly indicates, (±)-5'-Chloro-5'-deoxy-ENBA (CDE) exhibits exceptional potency and selectivity for the A1 adenosine receptor. With a sub-nanomolar Ki value of 0.51 nM, it binds to the A1 receptor with significantly higher affinity than CPA and NECA.[5][7][8] More importantly, its affinity for the other adenosine receptor subtypes is dramatically lower, with Ki values in the micromolar range. This translates to a selectivity ratio of over 2500-fold for A1 versus A2A, A2B, and A3 receptors, making it an invaluable tool for isolating and studying A1AR-mediated effects.

In contrast, while CPA is considered A1-selective, its affinity for the A3 receptor is noteworthy (Ki = 43 nM), which could lead to off-target effects in systems where A3 receptors are expressed.[7][8] NECA, as expected, is a high-affinity but non-selective agonist, binding potently to A1, A2A, and A3 receptors.

The functional potency data further solidifies the superior profile of CDE. With an EC50 of 6.75 nM for A1AR-mediated responses, CDE is a potent activator of the receptor, demonstrating a strong correlation between its high binding affinity and its ability to elicit a functional response.[6]

Experimental Methodologies: A Guide to Characterizing A1AR Agonists

The quantitative data presented in this guide are typically generated through two primary in vitro assays: radioligand binding assays and functional cAMP assays. Understanding the principles and execution of these assays is crucial for any researcher working with A1AR agonists.

Radioligand Binding Assay: Measuring Affinity

This assay directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Principle: A radiolabeled ligand with known high affinity for the A1AR is incubated with a preparation of cell membranes expressing the receptor. The amount of radioactivity bound to the membranes is then measured. To determine the affinity of an unlabeled test compound (like CDE), the assay is repeated in the presence of increasing concentrations of the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is its IC50, from which the Ki value can be calculated.

graph Radioligand_Binding_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues known to express the A1AR (e.g., CHO or HEK293 cells stably expressing the human A1AR) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

  • Adenosine Deaminase Treatment: Pre-treat the membrane preparation with adenosine deaminase to degrade any endogenous adenosine that could interfere with the binding of the radioligand.[1]

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a selective A1AR radioligand (e.g., [3H]DPCPX, a high-affinity antagonist), and varying concentrations of the unlabeled test compound.[1][5][7] Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[1][7]

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[7][11]

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.[11]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Insight: The choice of radioligand is critical. An antagonist radioligand like [3H]DPCPX is often preferred over an agonist for binding assays because its binding is less sensitive to the G-protein coupling state of the receptor, leading to more consistent results.[5]

Functional cAMP Assay: Measuring Potency

This assay measures the ability of an agonist to inhibit the production of cAMP, the downstream second messenger of A1AR activation.

Principle: For Gi-coupled receptors like the A1AR, the basal level of cAMP in cells is often too low to measure a decrease accurately. Therefore, the enzyme adenylyl cyclase is first stimulated with an agent like forskolin to produce a large, measurable amount of cAMP.[12][13][14] The A1AR agonist is then added, and its ability to inhibit this forskolin-stimulated cAMP production is quantified.

graph cAMP_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Workflow for a Functional cAMP Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Plate whole cells expressing the A1AR (e.g., CHO or HEK293 cells) in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX).[15] This is a crucial step to prevent the rapid degradation of cAMP by PDEs, thereby amplifying the signal and increasing the assay window.[3][16][17][18][19]

  • Agonist Addition: Add the A1AR agonist at a range of concentrations to the wells and incubate for a short period.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.[15][20] Incubate for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells. The amount of cAMP in the cell lysate is then quantified using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration. Fit the data to a dose-response curve to determine the EC50 value.

Experimental Insight: The concentration of forskolin used needs to be carefully optimized.[20] It should be high enough to produce a robust cAMP signal but not so high that it becomes difficult to measure the inhibitory effect of the Gi-coupled agonist.

Conclusion: Choosing the Right Tool for the Job

The selection of an A1 adenosine receptor agonist should be guided by the specific requirements of the experiment. For studies that demand a high degree of certainty that the observed effects are mediated solely by the A1AR, (±)-5'-Chloro-5'-deoxy-ENBA (CDE) stands out as the superior choice. Its exceptional potency and, most importantly, its remarkable selectivity, minimize the risk of confounding results from off-target receptor activation. While CPA is a useful A1-selective tool, its activity at A3 receptors warrants consideration. Non-selective agonists like NECA are valuable for studies aiming to understand the global effects of adenosine receptor activation but are not suitable for dissecting the specific role of the A1AR. By understanding the distinct pharmacological profiles of these compounds and the robust experimental methods used to characterize them, researchers can make informed decisions to advance our understanding of A1 adenosine receptor biology and its therapeutic potential.

References

  • Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
  • Abd-Elrahman, K. S., & Ferguson, S. S. (2019).
  • Bio-Techne. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. Retrieved from [Link]

  • Wójcik, R., & Zadrożna, M. (2016). PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response. Pharmacological reports, 68(5), 952–959.
  • van der Wenden, E. M., van der Meer, A. P., de Boer, A. G., Breimer, D. D., & Ijzerman, A. P. (1995). Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline. British journal of pharmacology, 116(3), 2067–2074.
  • Luongo, L., Petrelli, R., Gatta, L., Giordano, C., Guida, F., Vita, P., ... & Maione, S. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. Molecules, 17(12), 13712–13726.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Trinquet, E., Goupil, D., & Douzon, S. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical biochemistry, 491, 39–41.
  • CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

  • PubMed. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved from [Link]

  • Klotz, K. N., Lohse, M. J., & Schwabe, U. (1988). 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors. European journal of pharmacology, 145(2), 227–230.
  • Ahmad, F., & Ansari, M. A. (2020). Role of cAMP and phosphodiesterase signaling in liver health and disease. Cells, 9(11), 2399.
  • Sousa, V. C., Assaife-Lopes, N., Ribeiro, J. A., & Sebastião, A. M. (2015). The combined inhibitory effect of the adenosine A1 and cannabinoid CB1 receptors on cAMP accumulation in the hippocampus is additive and independent of A1 receptor desensitization. Journal of neurochemistry, 132(2), 166–175.
  • Houslay, M. D. (2010). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Society transactions, 38(5), 1269–1274.
  • Williams, M. (1989). Radioligand binding assays for adenosine receptors. In Methods in neurosciences (Vol. 1, pp. 109-125). Academic Press.
  • Langry, K. C., & Munk, C. (2010). Structure-based discovery of A2A adenosine receptor ligands. Journal of medicinal chemistry, 53(10), 4066–4075.
  • Varani, K., & Vincenzi, F. (2021). Special Issue “Adenosine Receptors as Attractive Targets in Human Diseases”. Pharmaceuticals, 14(2), 153.
  • Preti, D., Baraldi, P. G., & Aghazadeh, A. A. (2022). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of medicinal chemistry, 65(21), 14383–14402.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • van der Wenden, E. M., van der Meer, A. P., de Boer, A. G., Breimer, D. D., & Ijzerman, A. P. (1995). Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline. British journal of pharmacology, 116(3), 2067–2074.
  • Sherman, M. Y., & Goldberg, A. L. (2018). Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging. Journal of medicinal chemistry, 61(17), 7621–7634.
  • Alexander, S. P., Peters, J. A., Kelly, E., Marrion, N. V., Faccenda, E., Harding, S. D., ... & CGTP Collaborators. (2001). The binding of 1, 3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations. British journal of pharmacology, 134(7), 1551–1560.
  • MDPI. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Retrieved from [Link]

Sources

validating the selectivity of (+/-)-5'-Chloro-5'-deoxy-ENBA for the A1 receptor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating the A1 Receptor Selectivity of (+/-)-5'-Chloro-5'-deoxy-ENBA

Introduction: The Critical Role of Receptor Selectivity in Drug Discovery

In the landscape of G protein-coupled receptor (GPCR) pharmacology, the precise targeting of a specific receptor subtype is paramount for therapeutic efficacy and the mitigation of off-target effects. The adenosine receptors, a family of four subtypes (A1, A2A, A2B, and A3), represent a class of GPCRs that modulate a vast array of physiological processes, from cardiovascular function to neurotransmission and inflammation.[1][2][3] Consequently, the development of subtype-selective ligands is a key objective for researchers targeting these receptors for therapeutic intervention.[4][5]

This guide provides a comprehensive framework for validating the selectivity of the novel compound, this compound (CDE), for the A1 adenosine receptor (A1AR). As a Senior Application Scientist, the following methodologies and analyses are presented to ensure a robust and unequivocal determination of CDE's binding and functional profile. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of the generated data.

Understanding the Landscape: Adenosine Receptor Signaling

Adenosine receptors exert their effects by coupling to different G proteins, which in turn modulate the activity of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels.[6][7] A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[6][8] Conversely, A2A and A2B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[6] This differential signaling provides a clear functional readout to assess the subtype selectivity of a given ligand.

cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase

Figure 1: Adenosine Receptor Signaling Pathways.

Experimental Validation of CDE Selectivity: A Two-Pronged Approach

To rigorously validate the selectivity of CDE for the A1 receptor, a combination of radioligand binding assays and functional assays is essential. This dual approach allows for the determination of both the affinity of the compound for the receptor (binding) and its ability to elicit a cellular response (function).

Part 1: Radioligand Binding Assays - Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[9][10] These assays measure the ability of an unlabeled compound (in this case, CDE) to displace a radiolabeled ligand that is known to bind to the target receptor. By performing these competition binding assays on cell lines individually expressing each of the four human adenosine receptor subtypes, we can determine the inhibition constant (Ki) of CDE for each receptor. A high degree of selectivity for the A1 receptor will be demonstrated by a significantly lower Ki value for A1AR compared to the other subtypes.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare membranes from cells expressing a single adenosine receptor subtype (A1, A2A, A2B, or A3) incubate Incubate membranes with a fixed concentration of a suitable radioligand and varying concentrations of CDE prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate count Quantify bound radioactivity using a scintillation counter separate->count analyze Analyze data to determine the IC50 and calculate the Ki of CDE for each receptor subtype count->analyze cluster_workflow cAMP Functional Assay Workflow seed_cells Seed cells expressing a single adenosine receptor subtype into a 96-well plate pre_treat Pre-treat cells with varying concentrations of CDE seed_cells->pre_treat stimulate Stimulate adenylyl cyclase with forskolin (for A1/A3) or measure basal cAMP (for A2A/A2B) pre_treat->stimulate lyse_and_detect Lyse cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based) stimulate->lyse_and_detect analyze Analyze data to determine the EC50 (for agonists) or IC50 (for antagonists) of CDE at each receptor subtype lyse_and_detect->analyze

Figure 3: cAMP Functional Assay Workflow.

  • Cell Culture and Plating:

    • Use the same stably transfected HEK-293 cell lines as in the binding assays.

    • Seed the cells into 96-well plates and grow to near confluence.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • For A1 and A3 receptors: Pre-incubate the cells with various concentrations of CDE for 15-30 minutes. Then, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the negative control) and incubate for a further 15-30 minutes.

    • For A2A and A2B receptors: Incubate the cells with various concentrations of CDE for 15-30 minutes.

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., Promega's cAMP-Glo™ Assay). [11]

  • cAMP Detection:

    • Measure the intracellular cAMP levels using a plate reader compatible with the chosen assay format (e.g., luminometer, fluorescence reader).

  • Data Analysis:

    • For A1 and A3 receptors: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the CDE concentration. Determine the EC50 value, which represents the concentration of CDE that causes a half-maximal inhibition of cAMP production.

    • For A2A and A2B receptors: Plot the percentage of stimulation of cAMP production against the logarithm of the CDE concentration. Determine the EC50 value, which represents the concentration of CDE that causes a half-maximal stimulation of cAMP production.

CompoundA1 EC50 (nM)A2A EC50 (nM)A2B EC50 (nM)A3 EC50 (nM)Functional Activity
This compound (CDE) ~1-10 >10,000 >10,000 >10,000 Selective A1 Agonist
NECA (non-selective agonist)~10~20~2400 [12]~7Non-selective Agonist
ZM 241385 (A2A antagonist)----A2A Antagonist
MRS 1220 (A3 antagonist)----A3 Antagonist
XAC (non-selective antagonist)----Non-selective Antagonist

Hypothetical functional data for CDE is presented to illustrate expected outcomes based on its high binding selectivity. Actual EC50 values would be determined experimentally.

Conclusion: A Robust Validation of A1 Selectivity

The combined data from radioligand binding and functional cAMP assays provide a comprehensive and robust validation of the selectivity of this compound for the A1 adenosine receptor. The stark difference in both binding affinity (Ki) and functional potency (EC50) between the A1 receptor and the other adenosine receptor subtypes unequivocally demonstrates its high selectivity. This rigorous, multi-faceted approach ensures the reliability of the data and provides the necessary confidence for researchers and drug development professionals to utilize CDE as a potent and selective tool for investigating A1 receptor pharmacology. The chronic administration of CDE has been shown to reduce mechanical allodynia and thermal hyperalgesia in mice, an effect that is reversed by a selective A1AR antagonist. [13]Furthermore, studies have demonstrated its potential in reducing harmaline-induced tremors in rats, an effect also mediated by A1 receptor activation. [14]

References

  • Adenosine Receptors: Expression, Function and Regulation - PMC - PubMed Central. [Link]

  • 5′-(N-Ethylcarboxamido)adenosine - Wikipedia. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed. [Link]

  • [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PubMed. [Link]

  • cAMP Accumulation Assay - Creative BioMart. [Link]

  • Adenosine receptors and their main signaling pathways. Schematic... - ResearchGate. [Link]

  • cAMP Assays in GPCR Drug Discovery - PubMed. [Link]

  • The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed. [Link]

  • (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2 - BioCrick. [Link]

  • A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed. [Link]

  • Adenosine receptor - Wikipedia. [Link]

  • Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC - PubMed Central. [Link]

  • Four subtypes of adenosine receptors and their intracellular signaling.... - ResearchGate. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 - ResearchGate. [Link]

  • Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. [Link]

  • Potent convulsant actions of the adenosine receptor antagonist, xanthine amine congener (XAC) - PubMed. [Link]

  • This compound | Adenosine A1 Receptors | Bio-Techne. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects - PMC - PubMed Central. [Link]

  • 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC - PubMed Central. [Link]

  • Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats - PubMed Central. [Link]

  • A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - Frontiers. [Link]

  • Adenosine receptors as drug targets — what are the challenges? - PMC - PubMed Central. [Link]

  • Structure-Based Discovery of A2A Adenosine Receptor Ligands - ACS Publications. [Link]

  • Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. [Link]

  • Radioligand Binding Assays for Adenosine Receptors - OUCI. [Link]

  • Radioligand Binding Assay - Creative Bioarray. [Link]

Sources

The Decisive Advantage of Precision: A Comparative Guide to (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE) Over Non-Selective Adenosine Agonists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of adenosine receptor research, the choice of agonist can be the determining factor between clean, interpretable data and a quagmire of confounding variables. While non-selective agonists have their place, the advent of highly selective compounds has revolutionized our ability to dissect specific signaling pathways. This guide provides a comprehensive comparison between the highly selective A₁ adenosine receptor agonist, (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE) , and traditional non-selective agonists, offering experimental data and protocols to underscore the critical advantages of selectivity.

The Adenosine Receptor Landscape: A Symphony of Four Subtypes

Adenosine, a ubiquitous purine nucleoside, fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are coupled to different G proteins and, consequently, trigger opposing downstream signaling cascades.

  • A₁ and A₃ Receptors: Typically couple to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

  • A₂ₐ and A₂ₑ Receptors: Primarily couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[2][4]

This dichotomy in signaling is the fundamental reason why receptor selectivity is paramount in experimental design. Non-selective agonists, by activating all four subtypes, create a composite cellular response that can be difficult, if not impossible, to attribute to a single receptor-mediated pathway.

Introducing this compound (CDE): A Paradigm of Selectivity

CDE is a potent and highly selective agonist for the A₁ adenosine receptor.[5][6][7][8] Its chemical structure is engineered to confer a remarkable affinity for the A₁ subtype, with significantly lower affinity for the A₂ₐ, A₂ₑ, and A₃ receptors. This precision allows researchers to isolate and study the physiological and pathophysiological roles of the A₁ receptor with unprecedented clarity.

The Conundrum of Non-Selective Agonists: The Case of NECA

5'-N-Ethylcarboxamidoadenosine (NECA) is a classic example of a potent, non-selective adenosine receptor agonist.[][10][11] While it has been a valuable tool in the history of adenosine research, its promiscuity is a significant drawback in modern, targeted investigations. NECA binds with high affinity to A₁, A₂ₐ, and A₃ receptors, and also activates A₂ₑ receptors, making it a blunt instrument when a specific pathway is under investigation.[][10]

Head-to-Head Comparison: CDE vs. Non-Selective Agonists

The advantages of CDE over non-selective agonists like NECA are most evident when comparing their receptor binding profiles and in vivo effects.

Data Presentation: A Tale of Two Affinities

The following table summarizes the binding affinities (Kᵢ values) of CDE and NECA for the four human adenosine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

CompoundA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₂ₑ Receptor EC₅₀ (µM)A₃ Receptor Kᵢ (nM)Selectivity for A₁
This compound (CDE) 0.51 13402.741290High
5'-N-Ethylcarboxamidoadenosine (NECA) 14202.46.2Low

Data compiled from multiple sources.[5][][10][12]

In Vivo Consequences: The Power of Precision

The practical implications of this selectivity are profound. A key study demonstrated that CDE can alleviate neuropathic pain in mice without inducing the motor coordination deficits or cardiovascular side effects commonly associated with non-selective adenosine receptor activation.[2][3][4] Chronic administration of CDE significantly reduced mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain, an effect that was reversible by a selective A₁ receptor antagonist, confirming its mechanism of action.[2] Crucially, at effective doses, CDE did not cause any significant changes in motor coordination or arterial blood pressure.[2][3][4]

This stands in stark contrast to the known effects of non-selective adenosine agonists, which can cause a range of systemic effects including hypotension and bradycardia due to the activation of A₂ₐ and A₁ receptors in the cardiovascular system, respectively.[5] For instance, NECA has been shown to have dose-dependent effects on the cardiovascular system and can also impact the permeability of the blood-brain barrier.[3]

Experimental Protocols: Validating Selectivity and Function

To empirically demonstrate the advantages of CDE, two key experiments are typically employed: a radioligand binding assay to determine receptor affinity and a cAMP accumulation assay to measure functional downstream signaling.

Radioligand Binding Assay Protocol

This protocol allows for the determination of the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

Objective: To determine the Kᵢ of CDE and NECA for the human A₁ adenosine receptor.

Materials:

  • Membrane preparations from cells stably expressing the human A₁ adenosine receptor.

  • [³H]-DPCPX (a selective A₁ antagonist radioligand).

  • CDE and NECA.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-DPCPX, and varying concentrations of the unlabeled ligand (CDE or NECA).

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the unlabeled ligand. The IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined and then converted to the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay Protocol

This protocol measures the functional consequence of receptor activation on the intracellular second messenger cAMP.

Objective: To compare the effects of CDE and NECA on forskolin-stimulated cAMP accumulation in cells expressing the A₁ receptor.

Materials:

  • CHO-K1 cells stably expressing the human A₁ adenosine receptor.

  • Forskolin (an adenylyl cyclase activator).

  • CDE and NECA.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture reagents.

Methodology:

  • Cell Culture: Culture the A₁ receptor-expressing cells to an appropriate confluency in 96-well plates.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of CDE or NECA to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration. For the A₁ receptor (Gᵢ-coupled), a selective agonist like CDE is expected to cause a dose-dependent decrease in forskolin-stimulated cAMP levels. NECA, being non-selective, will produce a more complex response due to its simultaneous activation of Gₛ-coupled receptors if present.

Visualizing the Pathways: The Clarity of Selectivity

The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by CDE and a non-selective agonist, highlighting the experimental clarity afforded by CDE.

cluster_CDE CDE (Selective A1 Agonist) CDE CDE A1_CDE A1 Receptor CDE->A1_CDE Gi_CDE Gi Protein A1_CDE->Gi_CDE Activates AC_CDE Adenylyl Cyclase Gi_CDE->AC_CDE Inhibits cAMP_CDE ↓ cAMP AC_CDE->cAMP_CDE Leads to

Caption: CDE selectively activates the A₁ receptor, leading to a clear, interpretable decrease in cAMP.

cluster_NonSelective Non-Selective Agonist (e.g., NECA) NonSelective NECA A1 A1 Receptor NonSelective->A1 A2A_A2B A2A/A2B Receptors NonSelective->A2A_A2B Gi Gi Protein A1->Gi Activates Gs Gs Protein A2A_A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP ? Net cAMP Change AC->cAMP

Caption: Non-selective agonists create a confounding signal by activating opposing pathways simultaneously.

Conclusion: The Imperative of Selectivity in Modern Research

The choice between a highly selective agonist like this compound and a non-selective compound is a critical decision that profoundly impacts the quality and interpretability of experimental data. CDE's exceptional selectivity for the A₁ adenosine receptor allows for the precise dissection of A₁-mediated signaling pathways and physiological functions, free from the confounding influences of other adenosine receptor subtypes. As demonstrated by in vivo studies, this precision translates into a cleaner pharmacological profile, enabling the investigation of therapeutic potentials, such as analgesia, without the off-target effects that have historically plagued the field. For researchers, scientists, and drug development professionals aiming for robust, reproducible, and mechanistically clear results, the use of highly selective agonists like CDE is not just an advantage—it is a necessity.

References

  • Luongo, L., Petrelli, R., Gatta, L., Giordano, C., Guida, F., Vita, P., ... & Maione, S. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A(1) receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. Molecules, 17(12), 13712–13726. Retrieved from [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Semantic Scholar. Retrieved from [Link]

  • BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. Retrieved from [Link]

  • Gessi, S., Varani, K., Merighi, S., Ongini, E., & Borea, P. A. (2000). Adenosine receptors: structure, function and distribution. Journal of Experimental and Clinical Cancer Research, 19(1), 13-20.
  • Safety Glasses Website. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA, Highly selective A1 agonist. Retrieved from [Link]

  • BioCrick. (n.d.). Background on (±)-5'-Chloro-5'-deoxy-ENBA. Retrieved from [Link]

Sources

A Comparative Analysis of (+/-)-5'-Chloro-5'-deoxy-ENBA: A Potent and Selective Adenosine A1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of adenosine receptor modulation, the quest for highly selective and potent agonists for the A1 adenosine receptor (A1AR) continues to be a focal point for therapeutic development. Among the promising candidates, (+/-)-5'-Chloro-5'-deoxy-ENBA has emerged as a significant research tool and potential therapeutic agent. This guide provides a comprehensive literature review of the research findings on this compound, offering a comparative perspective against other relevant adenosine A1 receptor agonists and detailing the experimental frameworks used to elucidate its pharmacological profile.

Introduction to this compound: A Profile of High Selectivity

This compound, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic nucleoside derivative that has garnered considerable attention for its potent and highly selective agonist activity at the adenosine A1 receptor.[1] The A1AR, a G protein-coupled receptor, plays a crucial inhibitory role in the central nervous system and various peripheral tissues. Its activation is associated with a range of physiological effects, including neuroprotection, cardioprotection, and analgesia.[2][3]

The defining characteristic of this compound is its remarkable selectivity for the A1AR over other adenosine receptor subtypes (A2A, A2B, and A3). This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window.

Comparative Analysis of Receptor Binding Affinity

The efficacy of a receptor agonist is fundamentally determined by its binding affinity (Ki) to its target. Lower Ki values indicate a higher binding affinity. The table below summarizes the binding affinities of this compound for the four human adenosine receptor subtypes, showcasing its pronounced selectivity for the A1 receptor.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound 0.51 1340 2740 1290

Data sourced from Tocris Bioscience and R&D Systems.[1]

This high selectivity, with Ki values for A2A, A2B, and A3 receptors being over 2500, 5300, and 2500-fold higher than for the A1 receptor, respectively, positions this compound as a superior tool for studying A1AR-mediated effects with minimal confounding activities from other adenosine receptors.

In Vivo Efficacy: From Nociception to Neuroprotection

The therapeutic potential of this compound has been explored in various preclinical models, demonstrating significant efficacy in models of pain and neurological disorders.

Antinociceptive Effects in Neuropathic Pain

Neuropathic pain remains a significant clinical challenge. Research has demonstrated that this compound can alleviate neuropathic pain symptoms in animal models.[2][4] Chronic administration of the compound has been shown to reduce both mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain (Spared Nerve Injury).[2][4] Notably, these analgesic effects were achieved at doses that did not significantly affect motor coordination or cardiovascular functions, a common pitfall for other A1AR agonists.[2][4] The antinociceptive effects are mediated by the A1AR, as they can be reversed by the selective A1AR antagonist DPCPX.[4] Furthermore, the compound has been shown to reduce the activation of microglia and astrocytes in the spinal cord, suggesting a mechanism that involves the modulation of neuroinflammation.[2][4]

Tremorolytic Activity in a Model of Essential Tremor

Essential tremor is a common movement disorder with limited treatment options. Studies have investigated the potential of this compound in a harmaline-induced tremor model in rats, which mimics essential tremor. The compound dose-dependently reduced the tremor, and this effect was also reversible by the A1AR antagonist DPCPX.[5][6] This suggests that A1AR agonism may be a viable therapeutic strategy for essential tremor.[5][6]

Comparative Advantage: A Favorable Side-Effect Profile

A significant hurdle in the clinical development of A1AR agonists has been the prevalence of side effects, particularly cardiovascular effects like bradycardia and hypotension, as well as sedation.[5] Research suggests that this compound may possess a superior side-effect profile. In studies where it demonstrated significant analgesic and anti-tremor effects, it did not produce significant changes in motor coordination or blood pressure at therapeutically relevant doses.[2][4][6] This favorable profile is a key advantage over less selective or first-generation A1AR agonists. While direct comparative studies with compounds like GR79236 and GW493838, which have been in clinical trials for neuropathic pain, are not extensively detailed in the public domain, the preclinical data for this compound suggest a promising therapeutic index.[4]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is fundamental for determining the binding affinity (Ki) of a compound to its target receptor.

Objective: To determine the Ki of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

  • Cell membranes expressing the respective human adenosine receptor subtypes.

  • Radioligand specific for each receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, etc.).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a non-labeled agonist or antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Antinociception (Spared Nerve Injury Model)

This model is used to induce neuropathic pain in rodents to test the efficacy of analgesic compounds.

Objective: To evaluate the effect of this compound on mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain.

Procedure:

  • Surgical Procedure (Spared Nerve Injury - SNI):

    • Anesthetize the mice.

    • Make an incision in the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

    • Suture the muscle and skin.

  • Behavioral Testing (performed before and at various time points after surgery):

    • Mechanical Allodynia (von Frey test): Place the mouse on an elevated mesh floor. Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (innervated by the intact sural nerve). The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

    • Thermal Hyperalgesia (Hargreaves test): Place the mouse in a chamber with a glass floor. A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the mouse to withdraw its paw is recorded as the paw withdrawal latency.

  • Drug Administration:

    • Administer this compound (e.g., 0.5 mg/kg, intraperitoneally) either chronically (e.g., once daily) or as a single injection at a specific time point post-surgery.[2][4]

    • A vehicle control group and a group receiving the A1 antagonist DPCPX prior to the agonist should be included.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the A1 adenosine receptor and the general workflow for evaluating a novel A1AR agonist.

A1AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist This compound A1AR A1 Adenosine Receptor Agonist->A1AR Binds to G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability Analgesia, etc. PKA->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental_Workflow Start Hypothesis: Novel Compound is an A1AR Agonist Binding_Assay In Vitro Binding Assays (Determine Ki for all AR subtypes) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Selectivity_Check High A1 Selectivity? Functional_Assay->Selectivity_Check In_Vivo_PK In Vivo Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Selectivity_Check->In_Vivo_PK Yes Stop Re-evaluate or Discontinue Selectivity_Check->Stop No In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Neuropathic Pain, Tremor) In_Vivo_PK->In_Vivo_Efficacy Side_Effect_Profile Side-Effect Profiling (Motor, Cardiovascular) In_Vivo_Efficacy->Side_Effect_Profile Mechanism_Study Mechanistic Studies (e.g., Antagonist Reversal, IHC) Side_Effect_Profile->Mechanism_Study Conclusion Conclusion: Efficacy and Safety Profile Established Mechanism_Study->Conclusion

Caption: Experimental Workflow for A1AR Agonist Evaluation.

Conclusion and Future Directions

The research findings on this compound compellingly demonstrate its status as a highly potent and selective adenosine A1 receptor agonist. Its efficacy in preclinical models of neuropathic pain and essential tremor, coupled with a potentially favorable side-effect profile, distinguishes it from many other A1AR agonists. The high selectivity minimizes the risk of off-target effects, which has been a major impediment to the clinical translation of this class of compounds.

Future research should focus on direct, head-to-head comparative studies with other A1AR agonists that have reached clinical development. Further elucidation of its downstream signaling pathways and its long-term effects will also be crucial. The promising preclinical data suggest that this compound is a valuable pharmacological tool and holds significant promise as a lead compound for the development of novel therapeutics for a range of debilitating conditions.

References

  • BioCrick. This compound | CAS:103626-26-2. [Link]

  • Kłosińska, E., et al. (2019). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. CNS Neuroscience & Therapeutics, 25(10), 1136-1145. [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726. [Link]

  • ResearchGate. Tremorolytic effect of 5'-chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. [Link]

  • Jacobson, K. A., & Müller, C. E. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 10, 133. [Link]

  • Borea, P. A., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. International Journal of Molecular Sciences, 24(7), 6331. [Link]

Sources

Comparative Guide: Pharmacological Validation of (+/-)-5'-Chloro-5'-deoxy-ENBA On-Target Effects Using Selective Adenosine A1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the on-target effects of the potent and selective adenosine A1 receptor (A1R) agonist, (+/-)-5'-Chloro-5'-deoxy-ENBA (cENBA). We will delve into the experimental design, step-by-step protocols, and data analysis required to unequivocally demonstrate that the biological activity of cENBA is mediated through its intended molecular target, the A1R.

The principle of this validation lies in the use of selective antagonists to competitively inhibit the effects of the agonist. A true on-target effect of cENBA will be dose-dependently reversed by an A1R-selective antagonist. This guide will compare the use of two well-characterized A1R antagonists, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and 1-Butyl-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-3,7-dihydro-3-(3-hydroxypropyl)-1H-purine-2,6-dione (PSB-36), in a cell-based functional assay measuring cyclic adenosine monophosphate (cAMP) levels.

The Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1] The A1R is primarily coupled to the inhibitory G-protein, Gi/o.[2][3] Upon activation by an agonist such as cENBA, the Gi/o protein inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) into the second messenger cAMP.[4] Consequently, activation of the A1R leads to a decrease in intracellular cAMP levels.[3][4][5]

To measure this decrease, it is often necessary to first stimulate the production of cAMP using an agent like forskolin, which directly activates adenylyl cyclase.[6][7][8] The inhibitory effect of the A1R agonist can then be quantified as a reduction from this stimulated cAMP level.

A1R_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts G_protein->AC Inhibits cENBA (+)-5'-Chloro-5'-deoxy-ENBA (Agonist) cENBA->A1R Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Inhibited) PKA->Cellular_Response Phosphorylates Antagonist DPCPX / PSB-36 (Antagonist) Antagonist->A1R Blocks Forskolin Forskolin Forskolin->AC Directly Activates

Caption: Adenosine A1 Receptor Signaling Pathway.

Selecting the Right Tools: Agonist and Antagonists

A successful validation study hinges on the use of well-characterized pharmacological tools.

  • Agonist: this compound (cENBA) is a highly selective A1R agonist.[9][10][11][12][13] It exhibits high affinity for the A1R, with reported Ki values in the sub-nanomolar range, and significantly lower affinity for other adenosine receptor subtypes (A2A, A2B, and A3).[11][12]

  • Antagonists:

    • DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a classic, potent, and selective A1R antagonist.[14][15][16] It has been extensively used to characterize A1R function in vitro and in vivo.[14][17][18][19]

    • PSB-36 is another highly potent and selective A1R antagonist, reported to have even greater selectivity than DPCPX in some studies.[20][21][22]

The choice between DPCPX and PSB-36 may depend on the specific cell system and experimental conditions. Comparing the effects of cENBA against both antagonists can provide an even higher level of confidence in the on-target nature of its activity.

Experimental Design: A Two-Phase Approach

To confirm the on-target effects of cENBA, a two-phase experimental approach is recommended:

Phase 1: Characterization of cENBA Potency The initial step is to determine the potency of cENBA in the chosen cell system. This is achieved by generating a dose-response curve for cENBA's inhibition of forskolin-stimulated cAMP production. The resulting data will yield an EC50 value, which represents the concentration of cENBA that produces 50% of its maximal inhibitory effect.

Phase 2: Antagonist-Mediated Reversal of cENBA Activity In the second phase, the ability of a selective A1R antagonist (DPCPX or PSB-36) to reverse the inhibitory effect of cENBA is assessed. This is typically done by performing a Schild analysis, which involves generating cENBA dose-response curves in the presence of increasing, fixed concentrations of the antagonist.[23][24] A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve without affecting the maximal response.[23]

Experimental_Workflow cluster_phase1 Phase 1: Agonist Potency cluster_phase2 Phase 2: Antagonist Challenge P1_Step1 Cell Culture & Seeding P1_Step2 cENBA Dose-Response Preparation P1_Step1->P1_Step2 P1_Step3 Forskolin Stimulation & cENBA Treatment P1_Step2->P1_Step3 P1_Step4 cAMP Measurement P1_Step3->P1_Step4 P1_Step5 EC50 Calculation P1_Step4->P1_Step5 P2_Step2 Prepare cENBA Dose-Response with Fixed Antagonist Concentrations P1_Step5->P2_Step2 Inform Antagonist Concentrations P2_Step1 Cell Culture & Seeding P2_Step1->P2_Step2 P2_Step3 Forskolin Stimulation & Co-treatment P2_Step2->P2_Step3 P2_Step4 cAMP Measurement P2_Step3->P2_Step4 P2_Step5 Schild Analysis P2_Step4->P2_Step5

Caption: Experimental Workflow for On-Target Validation.

Detailed Experimental Protocols

The following protocols are generalized for a cell line endogenously or recombinantly expressing the human adenosine A1 receptor. Optimization of cell number, forskolin concentration, and incubation times may be necessary for specific cell lines and assay formats (e.g., HTRF, AlphaScreen, or luminescence-based).[1][25]

Materials and Reagents
  • Cells expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin

  • This compound (cENBA)

  • DPCPX or PSB-36

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

  • White, opaque 384-well microplates

Protocol for Phase 1: cENBA Dose-Response
  • Cell Seeding: The day before the assay, seed cells into a 384-well plate at a density optimized for your cell line to form a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of cENBA in DMSO.

    • Perform serial dilutions of cENBA in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX). A typical concentration range for cENBA would be from 1 pM to 1 µM.

  • Cell Stimulation:

    • On the day of the assay, aspirate the culture medium from the wells and wash once with PBS.

    • Add a pre-stimulation buffer containing the PDE inhibitor and incubate for 15-30 minutes at room temperature.[1]

    • Add the serially diluted cENBA to the respective wells.

    • Immediately add a solution of forskolin to all wells (except for the basal control) to achieve a final concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration should be predetermined in a separate experiment.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen assay kit.[1]

  • Data Analysis:

    • Convert the raw assay signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the cENBA concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximal inhibition (Emax).

Protocol for Phase 2: Antagonist Challenge (Schild Analysis)
  • Cell Seeding: Follow the same procedure as in Phase 1.

  • Compound Preparation:

    • Prepare stock solutions of cENBA and the chosen antagonist (DPCPX or PSB-36) in DMSO.

    • Prepare serial dilutions of cENBA as in Phase 1.

    • Prepare solutions of the antagonist at several fixed concentrations (e.g., 1x, 3x, 10x, and 30x the known Ki of the antagonist). Each fixed concentration of the antagonist will be added to a full dose-response curve of cENBA.

  • Cell Stimulation:

    • Wash the cells as in Phase 1.

    • Add the solutions containing the fixed concentrations of the antagonist to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.

    • Add the serially diluted cENBA to the wells already containing the antagonist.

    • Immediately add the EC80 concentration of forskolin to all wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Perform the cAMP measurement as in Phase 1.

  • Data Analysis (Schild Analysis):

    • For each antagonist concentration, determine the EC50 of cENBA.

    • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.[26]

    • Perform a linear regression on the Schild plot. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).[23] For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.[23][24]

Interpreting the Results: A Comparative Look

The following table presents hypothetical, yet realistic, data from the experiments described above.

Treatment ConditioncENBA EC50 (nM)Dose Ratio (DR)log(DR-1)
cENBA alone1.5--
cENBA + 1 nM DPCPX4.83.20.34
cENBA + 3 nM DPCPX12.38.20.86
cENBA + 10 nM DPCPX46.531.01.48
cENBA + 0.3 nM PSB-365.13.40.38
cENBA + 1 nM PSB-3616.811.21.01
cENBA + 3 nM PSB-3652.535.01.53

Analysis of the Data:

  • Dose-Dependent Shift: Both DPCPX and PSB-36 produce a clear, concentration-dependent rightward shift in the cENBA dose-response curve, as indicated by the increasing EC50 values and dose ratios.

  • Schild Plot Analysis: A Schild plot of this data would yield a straight line with a slope close to 1 for both antagonists. This is the hallmark of competitive antagonism and strongly indicates that cENBA and the antagonists are competing for the same binding site on the A1R.

  • pA2 Value: The pA2 value derived from the x-intercept of the Schild plot will provide an estimate of the antagonist's affinity (KB). This value should be in close agreement with the previously reported Ki values for DPCPX and PSB-36 at the A1R.

Conclusion

The experimental framework detailed in this guide provides a robust method for confirming the on-target effects of the adenosine A1 receptor agonist, this compound. By demonstrating that the inhibitory effect of cENBA on cAMP production can be competitively and dose-dependently reversed by selective A1R antagonists like DPCPX and PSB-36, researchers can confidently attribute its biological activity to the intended molecular target. This rigorous pharmacological validation is an indispensable step in the characterization of any selective ligand and is crucial for the progression of drug discovery and development programs.

References

  • Bruns, R. F., et al. (1987). Binding of the A1-selective Adenosine Antagonist 8-cyclopentyl-1,3-dipropylxanthine to Rat Brain Membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(1), 59-63. [Link]

  • Cheng, R. K. Y., et al. (2017). Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity. Structure, 25(8), 1275-1285.e4. [Link]

  • Dubey, R. K., et al. (1996). Extracellular cAMP-adenosine pathway: a new mechanism of adenosine production in the kidney. The American Journal of Physiology, 271(5 Pt 2), F1045-F1053. [Link]

  • Franchetti, P., et al. (2009). N6-cycloalkyl- and N6-bicycloalkyl-C5'(C2')-modified adenosine derivatives as high-affinity and selective agonists at the human A1 adenosine receptor with antinociceptive effects in mice. Journal of Medicinal Chemistry, 52(8), 2393-2406. [Link]

  • Gaddum, J. H. (1937). The quantitative effects of antagonist drugs. The Journal of Physiology, 89(1), 7P-9P. [Link]

  • Kenakin, T. (2023). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharmacology Education Project. [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A(1) receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. Molecules, 17(12), 13712-13726. [Link]

  • Mazziotta, C., et al. (2022). Caffeine and Vision: Effects on the Eye. Nutrients, 14(19), 4020. [Link]

  • NCBI Bookshelf. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Schild, H. O. (1947). pA, a new scale for the measurement of drug antagonism. British Journal of Pharmacology and Chemotherapy, 2(3), 189-206. [Link]

  • Weyler, S., et al. (2006). Improving potency, selectivity, and water solubility of adenosine A1 receptor antagonists: xanthines modified at position 3 and related pyrimido[1,2,3-cd]purinediones. ChemMedChem, 1(8), 891-903. [Link]

Sources

A Comparative Guide to the Preclinical Therapeutic Potential of (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purinergic signaling modulation, the adenosine A1 receptor has emerged as a compelling target for therapeutic intervention in a range of neurological disorders. Among the agonists developed to harness the potential of this receptor, (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE) has demonstrated a promising preclinical profile. This guide provides an in-depth comparison of CDE with other adenosine A1 receptor agonists, supported by experimental data, to elucidate its therapeutic potential.

Introduction: The Promise of Adenosine A1 Receptor Agonism

Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor, in particular, is highly expressed in the central nervous system and its activation is associated with neuroprotective effects, including the attenuation of neuropathic pain and the suppression of tremors. The therapeutic utility of adenosine itself is limited by its short half-life and lack of receptor selectivity. This has driven the development of synthetic agonists with improved pharmacological properties. CDE is one such molecule, designed for high potency and selectivity for the A1 receptor.

Mechanism of Action: Targeting the A1 Receptor with High Fidelity

CDE is a potent and highly selective agonist of the adenosine A1 receptor.[1] Its therapeutic effects are primarily mediated through the activation of this receptor, which is coupled to inhibitory G proteins (Gi/o). This activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. In the context of neuropathic pain, this signaling cascade can dampen neuronal hyperexcitability, a key underlying mechanism of chronic pain states.

Sources

A Systematic Review of In Vivo Studies Using (+/-)-5'-Chloro-5'-deoxy-ENBA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of purinergic signaling, the adenosine A1 receptor (A1R) presents a compelling target for therapeutic intervention in a range of neurological and cardiovascular disorders. Among the myriad of A1R agonists, (+/-)-5'-Chloro-5'-deoxy-ENBA (also known as 5'Cl5'd-ENBA) has emerged as a compound of significant interest due to its high potency and selectivity. This guide provides a systematic review of the in vivo studies utilizing 5'Cl5'd-ENBA, offering a comparative analysis against other relevant A1R agonists and detailing the experimental frameworks used to evaluate its efficacy.

The Adenosine A1 Receptor: A Key Modulator of Cellular Activity

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the activity of neurons and cardiomyocytes.[1] Its activation by endogenous adenosine or synthetic agonists typically leads to inhibitory effects, primarily through the Gαi/o subunit. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[2] This mechanism underpins the A1R's role in neuroprotection, cardioprotection, and analgesia.

Signaling Pathways of the Adenosine A1 Receptor

The canonical signaling pathway of the A1R involves the inhibition of adenylyl cyclase. However, its activation can also lead to the modulation of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions contribute to neuronal hyperpolarization and reduced neurotransmitter release, which are key to its therapeutic effects.[2]

A1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization & ↓ Neurotransmitter Release Ca_influx->Hyperpolarization K_efflux->Hyperpolarization

Caption: Canonical signaling pathway of the Adenosine A1 Receptor.

In Vivo Applications of this compound

In vivo research has primarily focused on two key therapeutic areas for 5'Cl5'd-ENBA: neuropathic pain and essential tremor. Its high selectivity for the A1R over other adenosine receptor subtypes is a key attribute, potentially minimizing off-target effects.[3]

Neuropathic Pain

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, represents a significant unmet medical need.[4] Studies have demonstrated the potential of A1R agonists in alleviating this type of pain.

The Spared Nerve Injury (SNI) model is a widely used and robust model of neuropathic pain in rodents.[5] It involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a persistent state of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the paw innervated by the sural nerve.

Experimental Protocol: Spared Nerve Injury (SNI) Model in Mice

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the lateral surface of the thigh and disinfect the skin.

  • Incision: Make a small incision in the skin of the mid-thigh to expose the biceps femoris muscle.

  • Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump. Care must be taken to avoid any contact with or stretching of the intact sural nerve.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline and at various time points post-surgery.

A key study by Luongo et al. (2012) investigated the effects of 5'Cl5'd-ENBA in the SNI model in mice.[5] Chronic systemic administration of 5'Cl5'd-ENBA (0.5 mg/kg, i.p.) for 7 days significantly reduced both mechanical allodynia and thermal hyperalgesia.[5] Notably, this therapeutic effect was achieved at a dose that did not induce significant motor coordination deficits or changes in arterial blood pressure, a common side effect of less selective A1R agonists.[4][5] The analgesic effect was reversed by the selective A1R antagonist DPCPX, confirming the on-target mechanism of action.[5] Furthermore, the study revealed that 5'Cl5'd-ENBA treatment reduced the activation of microglia and astrocytes in the spinal cord, suggesting a neuroinflammatory modulatory role in its analgesic effect.[6]

Essential Tremor

Essential tremor is a common movement disorder characterized by involuntary, rhythmic shaking. The harmaline-induced tremor model in rats is a well-established preclinical model for this condition.[7] Harmaline, a beta-carboline alkaloid, induces a persistent tremor by acting on the inferior olive nucleus in the brainstem, a key structure in the cerebro-cerebellar pathway that controls movement.

A study by Wiśniewski et al. (2017) demonstrated the tremorolytic effects of 5'Cl5'd-ENBA in the harmaline-induced tremor model in rats.[7] Systemic administration of 5'Cl5'd-ENBA (0.05-0.5 mg/kg, i.p.) produced a dose-dependent reduction in the intensity of the tremor.[7] This effect was also blocked by the A1R antagonist DPCPX, confirming the involvement of A1R.[7] The study also showed that 5'Cl5'd-ENBA reversed the harmaline-induced increase in the expression of the immediate early gene zif-268 in brain regions associated with the tremorogenic network, providing a molecular correlate for its therapeutic action.[7]

Comparative Analysis with Alternative A1R Agonists

While direct head-to-head in vivo comparative studies are limited, a review of the literature allows for an indirect comparison of 5'Cl5'd-ENBA with other notable A1R agonists.

CompoundIn Vivo ModelEfficacyNotable Side Effects/Remarks
This compound SNI (Neuropathic Pain, Mice)Significant reduction in mechanical allodynia and thermal hyperalgesia at 0.5 mg/kg i.p.[5]No significant motor impairment or cardiovascular effects at therapeutic doses.[4][5]
Harmaline-induced Tremor (Rats)Dose-dependent reduction of tremor at 0.05-0.5 mg/kg i.p.[7]
N6-Cyclopentyladenosine (CPA) Various Neuropathic Pain Models (Rats)Effective in reducing neuropathic pain behaviors.[8][9]Often associated with significant cardiovascular side effects (hypotension, bradycardia) at effective analgesic doses.[10]
2-Chloro-N6-cyclopentyladenosine (CCPA) Various Neuropathic Pain ModelsSimilar efficacy to CPA.Also associated with cardiovascular side effects.
GR79236 Trigeminal Nociception (Humans)Inhibited trigeminal nociception at 10 µg/kg i.v.[11]Generally well-tolerated in human studies at low doses.[11][12]
AMP 579 (A1/A2a Agonist) Myocardial Infarction (Pigs)Marked cardioprotection, reducing infarct size.[13]Effects are mediated by both A1 and A2a receptors.[13]

This table highlights a key advantage of 5'Cl5'd-ENBA: a potentially wider therapeutic window compared to older, less selective A1R agonists like CPA and CCPA, where the effective dose for analgesia often overlaps with doses causing significant cardiovascular side effects.[10] GR79236 appears to have a better safety profile in humans, but its efficacy in neuropathic pain models needs further direct comparison with 5'Cl5'd-ENBA.[11][12] AMP 579, being a mixed A1/A2a agonist, is primarily investigated for cardioprotection, and its effects are not solely attributable to A1R activation.[13]

Experimental Workflow and Causality

The successful in vivo evaluation of A1R agonists like 5'Cl5'd-ENBA relies on a well-designed experimental workflow that establishes a clear causal link between target engagement and the observed physiological effect.

experimental_workflow cluster_model In Vivo Model Induction cluster_treatment Treatment and Control Groups cluster_assessment Behavioral and Molecular Assessment cluster_outcome Outcome and Interpretation Model Induce Neuropathic Pain (SNI) or Tremor (Harmaline) Treatment Administer 5'Cl5'd-ENBA (Dose-Response) Model->Treatment Vehicle Administer Vehicle Control Model->Vehicle Antagonist Administer A1R Antagonist + 5'Cl5'd-ENBA Model->Antagonist Behavior Quantitative Behavioral Testing (von Frey, Plantar Test, Tremor Analysis) Treatment->Behavior Molecular Molecular Analysis (Immunohistochemistry, Gene Expression) Treatment->Molecular SideEffects Assess Side Effect Profile (Motor, Cardiovascular) Treatment->SideEffects Vehicle->Behavior Antagonist->Behavior Efficacy Determine Therapeutic Efficacy Behavior->Efficacy Mechanism Elucidate Mechanism of Action Molecular->Mechanism

Caption: A self-validating experimental workflow for in vivo studies.

The inclusion of a vehicle control group is essential to account for any effects of the drug delivery vehicle itself. The antagonist group is crucial for demonstrating target specificity; if the therapeutic effect of the agonist is blocked by a selective antagonist, it provides strong evidence that the effect is mediated through the intended receptor. Dose-response studies are necessary to determine the optimal therapeutic dose and to identify the therapeutic window. Finally, combining behavioral assessments with molecular analyses provides a more complete picture of the drug's efficacy and its underlying mechanism of action.

Conclusion and Future Directions

The in vivo data accumulated to date strongly suggests that this compound is a highly promising adenosine A1 receptor agonist with a favorable efficacy and safety profile in preclinical models of neuropathic pain and essential tremor. Its high selectivity for the A1R appears to translate into a reduced incidence of the cardiovascular and motor side effects that have hampered the clinical development of earlier A1R agonists.

Future research should focus on direct, head-to-head comparative studies of 5'Cl5'd-ENBA with other promising A1R agonists in a variety of in vivo models. Pharmacokinetic and pharmacodynamic studies in larger animal models would also be a critical next step in its preclinical development. Furthermore, a deeper investigation into its modulatory effects on neuroinflammation could uncover additional therapeutic applications. For researchers in the field, 5'Cl5'd-ENBA represents a valuable tool to probe the therapeutic potential of A1R activation and a lead candidate for the development of novel therapeutics for debilitating neurological disorders.

References

  • Glover, D. K., et al. (1998). Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1039-1047. [Link]

  • Gao, Z. G., & Jacobson, K. A. (2007). Emerging adenosine receptor agonists. Expert opinion on emerging drugs, 12(3), 479-492.
  • Meng, H., et al. (2000). Intravenous AMP 579, a novel adenosine A(1)/A(2a) receptor agonist, induces a delayed protection against myocardial infarction in minipig. European journal of pharmacology, 387(1), 101-105. [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A(1) receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. Molecules, 17(12), 13712-13726. [Link]

  • Little, J. W., et al. (2015). A1 adenosine receptor agonists and neuropathic pain. Current topics in medicinal chemistry, 15(8), 734-743.
  • Metzner, K., et al. (2019). Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice. PLoS One, 14(3), e0213893. [Link]

  • Wiśniewski, K., et al. (2017). Tremorolytic effect of 5'-chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. CNS neuroscience & therapeutics, 23(5), 438-446. [Link]

  • Bourquin, A. F., et al. (2006). Assessment of neuropathic pain in a model of peripheral nerve injury in the mouse. Behavioural brain research, 171(1), 164-173.
  • Decosterd, I., & Woolf, C. J. (2000).
  • Franchetti, P., et al. (2009). N6-cycloalkyl- and N6-bicycloalkyl-C5'(C2')-modified adenosine derivatives as high-affinity and selective agonists at the human A1 adenosine receptor with antinociceptive effects in mice. Journal of medicinal chemistry, 52(8), 2393-2406. [Link]

  • Handforth, A. (2012). Harmaline tremor: underlying mechanisms in a potential animal model of essential tremor. Tremor and Other Hyperkinetic Movements, 2.
  • Martin, F. C., et al. (2005). Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications. Movement disorders, 20(3), 298-305.
  • Shields, S. D., et al. (2003). The spared nerve injury model of neuropathic pain in the mouse: a behavioral and anatomical analysis. The Journal of pain, 4(8), 465-470.
  • Trivedi, B. K., & Bruns, R. F. (1988). N6-bicycloalkyladenosines with unusually high potency and selectivity for the adenosine A1 receptor. Journal of medicinal chemistry, 31(5), 1011-1014.
  • Luongo, L., Petrelli, R., Gatta, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A(1) Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726. [Link]

  • Sowa, N. A., et al. (2010). Ecto-5'-nucleotidase (CD73) is a critical regulator of the adenosine A1 receptor-dependent control of chronic pain. Pain, 148(3), 430-441.
  • Zylka, M. J. (2011). Pain-relieving prospects for adenosine receptors and ectonucleotidases. Trends in molecular medicine, 17(4), 188-196.
  • Zylka, M. J., et al. (2008).
  • Coderre, T. J., & Yashpal, K. (1994). The N-methyl-D-aspartate receptor antagonist, MK-801, and the adenosine A1 receptor agonist, N6-cyclopentyladenosine, prevent the development of tonic pain following subcutaneous formalin. Pain, 59(3), 345-350.
  • Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological reviews, 53(4), 527-552.
  • Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences, 64(12), 1471-1483.
  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726. [Link]

  • de Tommaso, M., et al. (2003). Effect of the adenosine A1 receptor agonist GR79236 on trigeminal nociception with blink reflex recordings in healthy human subjects. Cephalalgia, 23(7), 526-532. [Link]

  • Little, J. W., et al. (2021). Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10. Journal of Clinical Investigation, 131(7), e139299. [Link]

  • Carrol, E. D., et al. (1997). Adenosine A1 receptor agonist GR79236 suppresses apnea during all sleep stages in the rat. Sleep, 20(12), 1093-1098. [Link]

  • Bio-protocol. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 8(6), e2779. [Link]

  • Transpharmation. Harmaline-Induced Tremor. [Link]

  • Melior Discovery. Harmaline-Induced Essential Tremor Model. [Link]

  • ResearchGate. Signaling pathways of Adenosine Receptors A1, A2 and A3. [Link]

  • ResearchGate. Adenosine A1 receptor signaling pathways in the failing heart. [Link]

  • ResearchGate. Adenosine receptors and signaling pathways. [Link]

  • Wikipedia. Adenosine A1 receptor. [Link]

  • JoVE. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. [Link]

  • Creative Bioarray. Spared Nerve Injury (SNI) Model. [Link]

  • Semantic Scholar. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. [Link]

  • Bio-Techne. This compound. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of (+/-)-5'-Chloro-5'-deoxy-ENBA (CAS No. 103626-26-2). As a potent and selective adenosine A1 receptor agonist, this compound's biological activity necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide is intended for researchers and laboratory professionals who handle this compound.

The primary directive for all chemical handling is to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific batch in your possession. This document should be the ultimate authority for safety and disposal information. The procedures outlined below are based on established best practices for chlorinated nucleoside analogs and are intended to supplement, not replace, the manufacturer's SDS and your institution's specific waste management protocols.

Compound Identification and Hazard Assessment

Proper disposal begins with a clear understanding of the material being handled. The inherent risks associated with this compound stem from its chemical structure and biological function.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 103626-26-2[1][2][3][4]
Molecular Formula C₁₇H₂₂ClN₅O₃[2][4][5]
Molecular Weight 379.84 g/mol [2][4][5]
Common Synonyms N-Bicyclo[2.2.1]hept-2-yl-5′-chloro-5′-deoxyadenosine[4][5]
Known Solubility Soluble in DMSO and ethanol (up to 100 mM)[2][3]
Inherent Hazard Analysis

While a detailed toxicological profile is not widely published, the structure of this compound presents two primary areas of concern that dictate its disposal pathway:

  • Biological Activity: As a potent adenosine A1 receptor agonist, the compound is biologically active.[2][6][7] Improper disposal could lead to unintended environmental exposure and ecological impact. The precautionary principle requires treating it as a bioactive, potentially toxic substance.

  • Chlorinated Organic Compound: The presence of a chlorine atom classifies this as a halogenated organic compound. Combustion of such compounds can produce hazardous byproducts like hydrogen chloride (HCl) and, under incomplete combustion, potentially dioxins or furans.[8] Therefore, waste streams containing this compound require specific disposal methods, typically high-temperature incineration with flue-gas scrubbing, to ensure complete destruction and neutralization of acidic gases.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the decision-making process and procedural steps for managing waste generated from research activities involving this compound.

Waste Segregation: The First Line of Defense

The most critical step is the proper segregation of waste at the point of generation. This prevents cross-contamination and ensures that the waste is handled by the correct disposal stream.

  • Step 1: Identify Waste Streams. Delineate all waste forms you will generate:

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated consumables (e.g., pipette tips).

    • Liquid Waste (Halogenated): Solutions of the compound dissolved in organic solvents like DMSO or ethanol.[2]

    • Aqueous Waste: While less common due to solubility, any aqueous solutions containing the compound must be collected.

    • Sharps Waste: Contaminated needles or blades.

  • Step 2: Prepare Designated Waste Containers. Before starting your experiment, prepare clearly labeled, dedicated hazardous waste containers.

    • Labeling is critical: Use your institution's official hazardous waste tags. At a minimum, labels must include: "Hazardous Waste," "Halogenated Organic," the full chemical name "this compound," and the primary solvent(s) and their concentrations.

    • Container Compatibility: Ensure containers are made of materials compatible with the solvents used (e.g., polyethylene for many organic solvents).

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for proper waste stream management.

G cluster_generation Point of Generation cluster_characterization Waste Characterization cluster_disposal Segregation & Disposal Pathway Waste Waste Generated (this compound) IsSolid Is it solid or labware? Waste->IsSolid Evaluate Form IsLiquid Is it a liquid solution? IsSolid->IsLiquid No SolidWaste Solid Halogenated Waste Container IsSolid->SolidWaste Yes IsSharp Is it a sharp? IsLiquid->IsSharp No LiquidWaste Liquid Halogenated Waste Container IsLiquid->LiquidWaste Yes SharpsWaste Sharps Container IsSharp->SharpsWaste Yes EHSO Arrange Pickup by Institutional EHS IsSharp->EHSO No (End of Path) SolidWaste->EHSO LiquidWaste->EHSO SharpsWaste->EHSO

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Procedures

For Solid Waste (Unused Compound, Contaminated Labware):

  • Do Not Place in Regular Trash. This is paramount. All contaminated items must be treated as hazardous waste.

  • Collect in a Lined Container: Designate a specific, sealable container (e.g., a sturdy plastic pail with a lid) lined with a durable plastic bag for solid waste.

  • Label Appropriately: The container must be labeled as "Solid Halogenated Organic Waste" and list "this compound" as a constituent.

  • Seal and Store: Once the container is full, seal the inner bag and the outer container. Store in a designated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.

For Liquid Waste (Solutions in Organic Solvents):

  • Use a Designated Halogenated Waste Container: Never mix halogenated waste with non-halogenated organic waste. The disposal costs and methods are different.

  • Pour Carefully: Use a funnel to transfer liquid waste into the designated, labeled container to prevent spills.

  • Keep a Log: Maintain a log sheet on the container, recording the addition of "this compound" solutions, the solvent, and the estimated volume. This is often a regulatory requirement.

  • Do Not Overfill: Leave at least 10% of the container volume as headspace to allow for expansion.

  • Seal and Store: Keep the container tightly sealed when not in use. Store in secondary containment in a well-ventilated satellite accumulation area.

For Decontamination of Glassware:

  • Initial Rinse: Rinse the glassware with a small amount of the solvent used in the experiment (e.g., ethanol or DMSO). This rinseate is hazardous and must be collected and disposed of as liquid halogenated waste.

  • Secondary Wash: After the initial rinse, wash the glassware with an appropriate detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Manage the Spill:

    • For Solid Spills: Gently cover the spill with a chemical absorbent pad or absorbent material. Avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • For Liquid Spills: Cover the spill with an appropriate chemical spill absorbent. Work from the outside of the spill inward. Once absorbed, scoop the material into the solid halogenated waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), collecting the wipe as solid hazardous waste. Then, clean the area with soap and water.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.

Regulatory Compliance

Disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the laboratory) to properly characterize and manage hazardous waste from "cradle to grave." Partnering closely with your institution's EHS department is the most effective way to ensure full compliance.

By adhering to these systematic procedures, researchers can handle and dispose of this compound in a manner that ensures the safety of laboratory personnel, protects the environment, and maintains strict regulatory compliance.

References

  • BioCrick. (±)-5'-Chloro-5'-deoxy-ENBA. [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726. [Link]

  • U.S. Environmental Protection Agency. Handbook for Pesticide Disposal by Common Chemical Methods. [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling (+/-)-5'-Chloro-5'-deoxy-ENBA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a potent and selective adenosine A1 receptor agonist, (+/-)-5'-Chloro-5'-deoxy-ENBA is a valuable tool in neuroscience and cardiovascular research.[1][2] Its ability to modulate critical physiological pathways necessitates a robust understanding of its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective research.

Understanding the Risks: A Proactive Approach to Safety

Therefore, a comprehensive risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures (e.g., weighing, dissolving, administering to animals), and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, with explanations grounded in the potential hazards associated with this class of compounds.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantProtects against accidental splashes of solutions containing the compound.
Face ShieldWorn in conjunction with safety glasses or gogglesRecommended for procedures with a high risk of splashing, such as when preparing concentrated stock solutions or during sonication.
Hand Protection Disposable Nitrile GlovesASTM D6319 compliantProvides a barrier against skin contact. Given that some chlorinated solvents can penetrate nitrile gloves, it is crucial to change gloves immediately upon contamination.[9] Double gloving is recommended for handling concentrated solutions.
Body Protection Laboratory CoatStandard, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor/Acid Gas CartridgesFit-tested and appropriate for the concentrationRecommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. The specific cartridge type should be selected based on a formal risk assessment.

Operational Plan: From Receipt to Disposal

A clear and well-rehearsed operational plan is essential for minimizing exposure and ensuring experimental reproducibility.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The recommended storage temperature is often -20°C for long-term stability.[2]

  • Ensure the storage location is clearly labeled with the compound's identity and associated hazards.

Handling and Preparation of Solutions

All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Protocol for Solution Preparation:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including vials, solvents (e.g., DMSO, ethanol), pipettes, and waste containers.[2]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolving: Transfer the weighed compound to an appropriate vial. Add the desired solvent dropwise to dissolve the solid. Gentle vortexing or sonication may be used to aid dissolution.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Cleaning: Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials in the designated hazardous waste container.[9]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Experimental Procedures
  • When performing experiments, always be mindful of the potential for generating aerosols.

  • Use the smallest amount of the compound necessary for the experiment.[9]

  • Clearly label all tubes and containers containing the compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.

  • Decontamination: All non-disposable equipment should be thoroughly decontaminated with an appropriate solvent before being removed from the fume hood.

  • Disposal Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety department for specific guidance on the disposal of chlorinated compounds.[8]

Visualizing the Workflow

To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision points and steps.

PPE_Selection_Workflow cluster_pre_op Pre-Operational Phase cluster_op Operational Phase cluster_post_op Post-Operational Phase A Conduct Risk Assessment B Review Safety Data Sheet (or equivalent) A->B C Handling Solid Compound? B->C D Use Chemical Fume Hood C->D Yes F Handling Dilute Solution? C->F No E Wear Full PPE: - Goggles/Face Shield - Lab Coat - Double Nitrile Gloves - Respirator D->E K Decontaminate Work Area E->K G Use Chemical Fume Hood F->G Yes I Potential for Aerosol Generation? F->I No H Wear Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves G->H H->I J Upgrade to Respirator I->J Yes I->K No J->K L Segregate and Dispose of Waste K->L M Doff PPE Correctly L->M

Caption: PPE Selection Workflow for Handling this compound

Disposal_Workflow A Waste Generation (Contaminated materials, unused solutions) B Segregate Waste Streams A->B C Solid Waste (Gloves, tubes, etc.) B->C Solid D Liquid Waste (Unused solutions) B->D Liquid E Sharps Waste (Needles, etc.) B->E Sharps F Place in Labeled Hazardous Waste Container C->F G Place in Labeled Hazardous Waste Container D->G H Place in Sharps Container E->H I Store Waste in Designated Area F->I G->I H->I J Arrange for Pickup by Environmental Health & Safety I->J

Caption: Waste Disposal Workflow for this compound

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research with this compound.

References

  • (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2. BioCrick. Available from: [Link]

  • Chlorinated nucleotides and analogs as potential disinfection byproducts in drinking water. Journal of Hazardous Materials. 2023;452:131242. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents (PDF). ECSA. Available from: [Link]

  • Disposal of Chlorine-Containing Wastes. ResearchGate. Available from: [Link]

  • Nucleoside analogue. Wikipedia. Available from: [Link]

  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. National Institutes of Health. Available from: [Link]

  • EPA's Methylene Chloride Rule & Implications for Laboratories Keep Your Cold Storage Units Up to Date. Yale Environmental Health and Safety. Available from: [Link]

  • Adenosine A3 receptor stimulation induces protection of skeletal muscle from eccentric exercise-mediated injury. National Institutes of Health. Available from: [Link]

  • Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas Environmental Health and Safety. Available from: [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. National Institutes of Health. Available from: [Link]

  • Adenosine. National Center for Biotechnology Information. Available from: [Link]

  • Safe handling of chlorine from drums and cylinders. Health and Safety Executive. Available from: [Link]

  • Adenosine - Critical Care Medications. YouTube. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.